DCDAPH
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
IUPAC Name |
2-[(2E,4E)-5-[4-(dimethylamino)phenyl]penta-2,4-dienylidene]propanedinitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3/c1-19(2)16-10-8-14(9-11-16)6-4-3-5-7-15(12-17)13-18/h3-11H,1-2H3/b5-3+,6-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFARWNGBCHXSTB-GGWOSOGESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=CC=CC=C(C#N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C/C=C/C=C(C#N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
DCDAPH: A Technical Guide to a Near-Infrared Probe for Amyloid-Beta Plaques
For Researchers, Scientists, and Drug Development Professionals
Abstract
DCDAPH, chemically known as 1,1-dicyano-6-(4-N,N-dimethylaminophenyl)-1,3,5-hexatriene, is a near-infrared (NIR) fluorescent probe with a high affinity for β-amyloid (Aβ) plaques, the pathological hallmarks of Alzheimer's disease. Its ability to cross the blood-brain barrier and bind to Aβ aggregates makes it a valuable tool for both in vitro and in vivo detection and imaging. This technical guide provides a comprehensive overview of this compound, its mechanism of action, quantitative binding characteristics, and detailed protocols for its application in research and drug development.
Introduction
The aggregation of β-amyloid peptides into extracellular plaques in the brain is a primary pathological feature of Alzheimer's disease (AD). The development of molecular probes capable of detecting these plaques is crucial for early diagnosis, monitoring disease progression, and evaluating the efficacy of therapeutic interventions. This compound is a "smart" NIRF (near-infrared fluorescence) probe, meaning its fluorescence is significantly enhanced upon binding to its target, in this case, Aβ aggregates. This property, combined with its spectral characteristics in the NIR window (650-900 nm), allows for deep tissue penetration and reduced background autofluorescence, making it suitable for in vivo imaging.
Physicochemical and Binding Properties
This compound is a dark purple solid soluble in organic solvents such as DMF and DMSO. Its fluorescence emission maximum is in the near-infrared spectrum, which is advantageous for biological imaging. The key performance indicators of this compound are its binding affinities to Aβ aggregates.
Data Presentation: Quantitative Binding Data
| Parameter | Value | Target | Reference |
| Ki (inhibition constant) | 37 nM | Aβ(1-42) aggregates | [1] |
| Kd (dissociation constant) | 27 nM | Aβ(1-42) aggregates | [1][2] |
| Excitation Wavelength (λex) | 597 nm (in PBS) | - | [1][2] |
| Emission Wavelength (λem) | 665 nm (in PBS) | - | [1][2] |
| Molar Extinction Coefficient (ε) | ≥41,500 M⁻¹cm⁻¹ | - | [1] |
Mechanism of Action
The primary mechanism of action of this compound is its high-affinity binding to the β-sheet structures characteristic of amyloid fibrils. This compound itself is not known to modulate any specific signaling pathways directly; rather, it serves as a diagnostic and research tool to visualize the pathological aggregates that are central to the neurodegenerative cascade in Alzheimer's disease.
Upon binding to Aβ plaques, the this compound molecule undergoes a conformational change that restricts intramolecular rotation. This restriction leads to a significant enhancement of its fluorescence quantum yield, resulting in a bright signal at the site of the amyloid deposits. This "turn-on" fluorescence mechanism provides a high signal-to-noise ratio for imaging.
Signaling Pathway Context: Alzheimer's Disease Pathology
The following diagram illustrates the context in which this compound operates. It shows the formation of β-amyloid plaques from the amyloid precursor protein (APP) and the subsequent pathological cascade. This compound's role is to bind to these mature amyloid plaques, enabling their detection.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound, based on established protocols for similar amyloid-binding dyes.
In Vitro Binding Assay (Competitive Binding)
This protocol determines the binding affinity (Ki) of this compound to Aβ aggregates using a competitor ligand, typically Thioflavin T.
Materials:
-
Aβ(1-42) peptide
-
Hexafluoroisopropanol (HFIP)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Thioflavin T
-
This compound
-
96-well black microplates
-
Fluorometer
Protocol:
-
Aβ(1-42) Aggregate Preparation:
-
Dissolve Aβ(1-42) peptide in HFIP to a concentration of 1 mg/mL.
-
Aliquot and evaporate the HFIP under a gentle stream of nitrogen or in a vacuum concentrator.
-
Resuspend the peptide film in DMSO to make a 1 mM stock solution.
-
To induce aggregation, dilute the stock solution in PBS (pH 7.4) to a final concentration of 25 µM and incubate at 37°C for 24 hours with gentle agitation.
-
-
Binding Assay:
-
Prepare a series of dilutions of this compound in PBS (e.g., from 1 nM to 1 µM).
-
In a 96-well black microplate, add:
-
50 µL of aggregated Aβ(1-42) solution (final concentration 50 nM).
-
50 µL of Thioflavin T solution (final concentration 50 nM).
-
50 µL of each this compound dilution.
-
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a fluorometer with excitation at 450 nm and emission at 485 nm (for Thioflavin T).
-
-
Data Analysis:
-
Plot the fluorescence intensity against the logarithm of the this compound concentration.
-
Calculate the IC50 value (the concentration of this compound that displaces 50% of the bound Thioflavin T).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of Thioflavin T and Kd is its dissociation constant for Aβ aggregates.
-
Fluorescent Staining of Brain Sections
This protocol describes the use of this compound to stain Aβ plaques in post-mortem brain tissue from Alzheimer's disease patients or transgenic mouse models.
Materials:
-
Paraffin-embedded or frozen brain sections (5-10 µm thick) on glass slides.
-
Xylene (for paraffin (B1166041) sections).
-
Ethanol (B145695) series (100%, 95%, 70%) (for paraffin sections).
-
Distilled water.
-
PBS, pH 7.4.
-
This compound staining solution (e.g., 1 µM in PBS containing 5% ethanol).
-
Mounting medium.
-
Coverslips.
-
Fluorescence microscope.
Protocol:
-
Deparaffinization and Rehydration (for paraffin sections):
-
Immerse slides in xylene twice for 5 minutes each.
-
Immerse slides in 100% ethanol twice for 3 minutes each.
-
Immerse slides in 95% ethanol for 3 minutes.
-
Immerse slides in 70% ethanol for 3 minutes.
-
Rinse with distilled water.
-
-
Staining:
-
Incubate the slides in the this compound staining solution for 10 minutes at room temperature, protected from light.
-
-
Washing:
-
Briefly rinse the slides in 50% ethanol.
-
Wash the slides in PBS twice for 5 minutes each.
-
-
Mounting and Imaging:
-
Mount the coverslips using an aqueous mounting medium.
-
Visualize the stained plaques using a fluorescence microscope with appropriate filter sets for near-infrared fluorescence (e.g., excitation ~600 nm, emission ~670 nm).
-
In Vivo Near-Infrared Fluorescence Imaging
This protocol outlines the procedure for non-invasive imaging of Aβ plaques in a living transgenic mouse model of Alzheimer's disease (e.g., APPswe/PSEN1).
Materials:
-
Transgenic AD mice and age-matched wild-type controls.
-
This compound solution for injection (e.g., 1-5 mg/kg body weight, dissolved in a vehicle such as DMSO/saline).
-
Anesthesia (e.g., isoflurane).
-
Small animal in vivo imaging system equipped for NIR fluorescence.
Protocol:
-
Animal Preparation:
-
Anesthetize the mouse using isoflurane.
-
Place the mouse in the imaging system, maintaining anesthesia throughout the procedure.
-
-
Probe Administration:
-
Acquire a baseline pre-injection image.
-
Administer the this compound solution via intravenous (tail vein) injection.
-
-
Imaging:
-
Acquire whole-body or head images at various time points post-injection (e.g., 5, 15, 30, 60, and 120 minutes).
-
Use appropriate NIR excitation and emission filters.
-
-
Data Analysis:
-
Quantify the fluorescence signal intensity in the brain region of interest.
-
Compare the signal intensity between transgenic and wild-type mice to assess specific binding to Aβ plaques.
-
The signal in the transgenic mice is expected to be significantly higher and retained for a longer duration compared to the rapid washout from the brains of wild-type mice.
-
Blood-Brain Barrier Permeability Assessment
A qualitative assessment of blood-brain barrier (BBB) penetration is inherent in the in vivo imaging protocol. A more quantitative approach can be performed ex vivo.
Materials:
-
Mice (wild-type).
-
This compound solution for injection.
-
Anesthesia.
-
Saline for perfusion.
-
Brain homogenization buffer.
-
Fluorometer.
Protocol:
-
Probe Administration:
-
Inject this compound intravenously into a cohort of mice.
-
-
Brain Extraction:
-
At a predetermined time point (e.g., 2 minutes post-injection for initial uptake), deeply anesthetize the mouse.
-
Perform transcardial perfusion with ice-cold saline to remove the probe from the cerebral vasculature.
-
Immediately extract the brain.
-
-
Quantification:
-
Homogenize the brain tissue in a suitable buffer.
-
Centrifuge the homogenate to pellet cellular debris.
-
Measure the fluorescence of the supernatant using a fluorometer.
-
A standard curve of this compound in the same buffer is used to quantify the amount of the probe that crossed the BBB.
-
Conclusion
This compound is a potent and highly specific near-infrared fluorescent probe for the detection of β-amyloid plaques. Its favorable photophysical properties and high binding affinity make it an invaluable tool for Alzheimer's disease research. The experimental protocols provided in this guide offer a framework for the application of this compound in in vitro and in vivo studies, facilitating further investigation into the pathology of Alzheimer's disease and the development of novel therapeutics. As with any experimental procedure, optimization may be required for specific applications and instrumentation.
References
DCDAPH for Amyloid-Beta Plaque Detection: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the extracellular deposition of amyloid-beta (Aβ) plaques in the brain. The development of sensitive and specific probes for the detection of these plaques is crucial for early diagnosis, monitoring disease progression, and evaluating the efficacy of therapeutic interventions. DCDAPH (1,1-dicyano-6-(4-N,N-dimethylaminophenyl)-1,3,5-hexatriene), also known as DANIR-2c, is a far-red fluorescent probe that has emerged as a promising tool for the detection of Aβ aggregates.[1] This technical guide provides an in-depth overview of this compound, including its chemical properties, mechanism of action, and detailed experimental protocols for its application in Aβ plaque detection.
Chemical Properties and Synthesis
This compound is a donor-acceptor-substituted molecule with a molecular weight of 249.31 g/mol and a chemical formula of C₁₆H₁₅N₃.[1] Its structure features a dimethylamino group as an electron donor and a dicyanovinyl group as an electron acceptor, connected by a hexatriene bridge. This push-pull electronic structure is responsible for its favorable fluorescence properties.
Quantitative Data: this compound Properties
| Property | Value | Reference |
| Chemical Name | 1,1-dicyano-6-(4-N,N-dimethylaminophenyl)-1,3,5-hexatriene | [1] |
| Alias | DANIR-2c | [1] |
| Molecular Formula | C₁₆H₁₅N₃ | [1] |
| Molecular Weight | 249.31 g/mol | [1] |
| Excitation Wavelength (λex) | 597 nm | [1] |
| Emission Wavelength (λem) | 665 nm | [1] |
| Binding Affinity (Kd) to Aβ1-42 aggregates | 27 nM | [1] |
| Inhibition Constant (Ki) for Aβ1-42 aggregates | 37 nM | [1] |
Synthesis of this compound
Caption: Proposed synthetic pathway for this compound.
Mechanism of Action
This compound exhibits low fluorescence in aqueous solutions but displays a significant enhancement in fluorescence intensity upon binding to Aβ aggregates.[1] This "turn-on" fluorescence is attributed to the restriction of intramolecular rotation (RIR) upon binding to the hydrophobic pockets of the β-sheet structures within the amyloid fibrils. In the unbound state, the molecule can freely rotate around its single bonds, leading to non-radiative decay of the excited state. However, when bound to Aβ plaques, these rotations are hindered, forcing the molecule into a planar conformation and promoting radiative decay in the form of fluorescence. Computational studies suggest that this compound has multiple binding sites on the amyloid fibril, with the highest affinity site also showing the most significant two-photon absorption cross-section.
Experimental Protocols
In Vitro Staining of Amyloid-Beta Plaques in Brain Tissue
This protocol describes the staining of Aβ plaques in fixed brain sections from Alzheimer's disease model mice or human patients.
Materials:
-
This compound stock solution (1 mM in DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Ethanol (B145695) (50%, 70%, 95%, and 100%)
-
Xylene
-
Mounting medium
-
Fixed brain sections (paraffin-embedded or frozen)
Procedure:
-
Deparaffinization and Rehydration (for paraffin-embedded sections):
-
Immerse slides in xylene (2 x 5 minutes).
-
Rehydrate through a graded series of ethanol solutions: 100% (2 x 3 minutes), 95% (1 x 3 minutes), 70% (1 x 3 minutes), and 50% (1 x 3 minutes).
-
Rinse with distilled water.
-
-
Staining:
-
Prepare a staining solution by diluting the this compound stock solution in PBS to a final concentration of 1-10 µM.
-
Incubate the brain sections in the this compound staining solution for 10-30 minutes at room temperature, protected from light.
-
-
Washing and Differentiation:
-
Briefly rinse the sections in PBS.
-
Differentiate the staining by washing in 50% ethanol for 1-5 minutes. This step is crucial for reducing background fluorescence.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through a graded series of ethanol solutions: 70% (1 x 1 minute), 95% (1 x 1 minute), and 100% (2 x 1 minute).
-
Clear the sections in xylene (2 x 2 minutes).
-
Mount the coverslip with an appropriate mounting medium.
-
-
Imaging:
-
Visualize the stained plaques using a fluorescence microscope equipped with appropriate filters for far-red fluorescence (Excitation: ~597 nm, Emission: ~665 nm).
-
Caption: Workflow for in vitro staining of amyloid plaques.
In Vivo Two-Photon Imaging of Amyloid-Beta Plaques
This protocol outlines the procedure for in vivo imaging of Aβ plaques in live Alzheimer's disease model mice using two-photon microscopy.
Materials:
-
This compound solution for injection (e.g., 1-10 mg/kg in a vehicle of DMSO and saline)
-
Anesthetic (e.g., isoflurane)
-
Surgical tools for cranial window implantation
-
Two-photon microscope with a tunable Ti:Sapphire laser
Procedure:
-
Animal Preparation:
-
Anesthetize the mouse and maintain anesthesia throughout the surgery and imaging session.
-
Implant a cranial window over the brain region of interest (e.g., cortex or hippocampus) to provide optical access. Allow for a recovery period of at least two weeks after surgery.
-
-
This compound Administration:
-
Administer this compound solution via intravenous (tail vein) or intraperitoneal injection. The optimal dose and timing should be determined empirically for the specific mouse model and imaging setup.
-
-
In Vivo Imaging:
-
Position the anesthetized mouse on the microscope stage.
-
Use a two-photon excitation wavelength in the near-infrared range (e.g., 800-900 nm) to excite the this compound.
-
Collect the fluorescence emission using a bandpass filter centered around 665 nm.
-
Acquire z-stacks of images to visualize the three-dimensional distribution of Aβ plaques.
-
-
Data Analysis:
-
Process and analyze the acquired images to quantify plaque burden, size, and morphology.
-
Caption: Workflow for in vivo two-photon imaging of amyloid plaques.
Conclusion
This compound is a valuable tool for the sensitive and specific detection of amyloid-beta plaques. Its far-red fluorescence properties and high binding affinity make it suitable for both in vitro and in vivo applications, including high-resolution two-photon microscopy. The experimental protocols provided in this guide offer a starting point for researchers to incorporate this compound into their studies on Alzheimer's disease and related neurodegenerative disorders. Further optimization of these protocols may be necessary to suit specific experimental conditions and research goals.
References
Probing the Darkness: A Technical Guide to the Binding Affinity of DCDAPH with Aβ1-42 Aggregates
For Researchers, Scientists, and Drug Development Professionals
Introduction
The aggregation of the amyloid-beta peptide, particularly the 42-amino acid isoform (Aβ1-42), is a central event in the pathogenesis of Alzheimer's disease. The formation of soluble oligomers and insoluble fibrils of Aβ1-42 is associated with neuronal toxicity and cognitive decline. Consequently, the development of molecular probes that can specifically bind to these aggregates is of paramount importance for both diagnostic imaging and the screening of potential therapeutic agents. DCDAPH, also known as DANIR-2c, has emerged as a promising far-red fluorescent probe demonstrating a high affinity for Aβ plaques and aggregates. This technical guide provides a comprehensive overview of the binding affinity of this compound to Aβ1-42 aggregates, including quantitative binding data, detailed experimental methodologies for characterization, and a conceptual framework for its interaction.
Quantitative Binding Affinity of this compound to Aβ1-42 Aggregates
The binding affinity of a ligand to its target is a critical parameter for assessing its potential as a molecular probe or therapeutic agent. For this compound, the affinity for Aβ1-42 aggregates has been quantitatively determined, highlighting its potent interaction.
| Ligand | Target | Binding Constant Type | Value (nM) |
| This compound (DANIR-2c) | Aβ1-42 Aggregates | Ki (Inhibition Constant) | 37[1] |
| This compound (DANIR-2c) | Aβ1-42 Aggregates | Kd (Dissociation Constant) | 27[1] |
Table 1: Quantitative Binding Data for this compound with Aβ1-42 Aggregates
Experimental Protocols
The determination of binding affinity and the characterization of ligand-amyloid interactions necessitate specific and robust experimental protocols. Below are detailed methodologies for key experiments relevant to studying the binding of fluorescent probes like this compound to Aβ1-42 aggregates.
Preparation of Aβ1-42 Aggregates
A consistent and well-characterized preparation of Aβ1-42 aggregates is fundamental to obtaining reliable binding data.
Materials:
-
Synthetic Aβ1-42 peptide (lyophilized powder)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Monomerization: Dissolve the lyophilized Aβ1-42 peptide in HFIP to a concentration of 1 mg/mL. Aliquot the solution into microcentrifuge tubes and allow the HFIP to evaporate in a fume hood overnight, leaving a thin peptide film. Store the dried peptide films at -80°C.
-
Solubilization: Immediately before use, dissolve the Aβ1-42 peptide film in DMSO to a concentration of 5 mM to obtain a stock solution of monomeric peptide.
-
Aggregation: Dilute the Aβ1-42 stock solution into PBS (pH 7.4) to a final concentration of 10-100 µM. Incubate the solution at 37°C with gentle agitation for 24-72 hours to promote the formation of fibrillar aggregates.
-
Characterization: Confirm the presence of amyloid fibrils using techniques such as Transmission Electron Microscopy (TEM) to visualize fibril morphology and Thioflavin T (ThT) fluorescence assay to confirm the presence of β-sheet structures.
Fluorescence Binding Assay (Saturation Binding)
This protocol describes a generalized method to determine the dissociation constant (Kd) of a fluorescent probe for Aβ1-42 aggregates.
Materials:
-
Prepared Aβ1-42 aggregates
-
This compound stock solution (in DMSO)
-
PBS, pH 7.4
-
96-well black microplate
-
Fluorometer
Procedure:
-
Serial Dilution of Ligand: Prepare a series of dilutions of the this compound stock solution in PBS. The final concentrations should typically range from sub-nanomolar to micromolar to encompass the expected Kd value.
-
Incubation: In the wells of a 96-well black microplate, add a fixed concentration of pre-formed Aβ1-42 aggregates (e.g., 100 nM). Then, add the varying concentrations of this compound to the wells. Include control wells containing only this compound (to measure background fluorescence) and wells with only Aβ1-42 aggregates.
-
Equilibration: Incubate the plate at room temperature for a sufficient time (e.g., 1-2 hours) to allow the binding to reach equilibrium. Protect the plate from light.
-
Fluorescence Measurement: Measure the fluorescence intensity in each well using a fluorometer with excitation and emission wavelengths appropriate for this compound (e.g., Ex/Em = 597/665 nm)[1].
-
Data Analysis:
-
Subtract the background fluorescence of this compound alone from the fluorescence values of the corresponding wells containing both this compound and Aβ1-42 aggregates to obtain the specific binding signal.
-
Plot the specific fluorescence intensity as a function of the this compound concentration.
-
Fit the data to a one-site binding (hyperbola) equation using non-linear regression analysis to determine the Bmax (maximum specific binding) and the Kd. The equation is: Y = (Bmax * X) / (Kd + X), where Y is the specific binding and X is the ligand concentration.
-
Visualizing the Binding Interaction
The interaction between this compound and Aβ1-42 aggregates can be conceptualized as a multi-step process, from the initial encounter to the final bound state, which can be visualized through a logical workflow.
Caption: Workflow of this compound binding to Aβ1-42 aggregates.
Signaling Pathways and Logical Relationships
Computational studies have provided insights into the potential binding modes of this compound with amyloid fibrils, suggesting that the probe interacts with specific sites on the fibril surface. This interaction is thought to involve a combination of hydrophobic and electrostatic interactions, leading to the high binding affinity observed experimentally. The binding event restricts the rotational freedom of the this compound molecule, resulting in a significant enhancement of its fluorescence quantum yield, which is the basis for its use as a fluorescent probe.
Caption: Conceptual mechanism of this compound fluorescence upon binding.
Conclusion
This compound is a high-affinity, far-red fluorescent probe for the detection and quantification of Aβ1-42 aggregates. Its strong binding, characterized by nanomolar dissociation and inhibition constants, makes it a valuable tool for Alzheimer's disease research and drug development. The provided experimental protocols offer a framework for the in vitro characterization of this compound and other amyloid-binding compounds. The continued investigation and application of such probes will undoubtedly contribute to a deeper understanding of amyloid pathology and the development of effective diagnostic and therapeutic strategies for Alzheimer's disease.
References
DCDAPH (DANIR-2c): A Technical Guide for Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
DCDAPH, also known as DANIR-2c, is a far-red fluorescent probe with a high affinity for β-amyloid (Aβ) plaques and aggregates.[1] Its full chemical name is 1,1-dicyano-6-(4-N,N-dimethylaminophenyl)-1,3,5-hexatriene. In the field of neuroscience, particularly in Alzheimer's disease research, this compound serves as a crucial tool for the in vitro and in vivo detection and imaging of Aβ deposits, which are a primary pathological hallmark of the disease. This technical guide provides an in-depth overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols, and relevant signaling pathways and workflows.
Mechanism of Action
This compound is a donor-acceptor-substituted molecule that exhibits enhanced fluorescence upon binding to the cross-β-sheet structures of amyloid fibrils.[2] This property allows for the direct visualization of Aβ plaques. The binding of this compound to these fibrils is characterized by a high binding affinity, making it a sensitive tool for detecting even small aggregates.[1][2] Its utility is further enhanced by its significant two-photon absorption cross-section, which makes it a promising candidate for deep-tissue imaging with two-photon microscopy.[1][2]
Quantitative Data
The following tables summarize the key quantitative properties of this compound, providing a basis for experimental design and comparison with other amyloid-binding probes.
| Property | Value | Reference |
| Binding Affinity (Aβ₁₋₄₂ aggregates) | ||
| Dissociation Constant (Kd) | 27 nM | [1] |
| Inhibition Constant (Ki) | 37 nM | [1] |
| Fluorescence Properties (in PBS) | ||
| Excitation Maximum (λEx) | 597 nm | [1] |
| Emission Maximum (λEm) | 665 nm | [1] |
| Two-Photon Absorption (Calculated) | ||
| Cross-Section (σ₂) at Site 1 | 1178 GM | [1] |
| Cross-Section (σ₂) at Site 2 | 392 GM | [1] |
| Cross-Section (σ₂) at Site 3 | 711 GM | [1] |
| Cross-Section (σ₂) at Site 4 | 378 GM | [1] |
Note: Two-photon absorption cross-sections are calculated values from a computational study and may vary depending on the specific binding site within the amyloid fibril.[1]
Experimental Protocols
While a specific, universally adopted protocol for this compound is not yet established, the following methodologies are adapted from established protocols for similar amyloid-binding dyes, such as Thioflavin S, and can be readily applied to this compound for robust and reliable results.
Fluorescent Staining of Brain Sections
This protocol outlines the steps for staining Aβ plaques in fixed brain tissue sections.
Materials:
-
This compound (DANIR-2c)
-
Phosphate-buffered saline (PBS)
-
Paraformaldehyde (PFA) or other suitable fixative
-
Ethanol (B145695) series (e.g., 100%, 95%, 70%, 50%)
-
Distilled water
-
Mounting medium
-
Microscope slides and coverslips
Procedure:
-
Tissue Preparation:
-
Perfuse the animal model with ice-cold PBS followed by 4% PFA.
-
Dissect the brain and post-fix in 4% PFA overnight at 4°C.
-
Cryoprotect the brain in a sucrose (B13894) solution (e.g., 30% in PBS) until it sinks.
-
Freeze the brain and cut cryosections (e.g., 30-40 µm thick) on a cryostat.
-
Mount sections on microscope slides.
-
-
Staining:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the this compound stock solution in PBS to a final working concentration (e.g., 1-10 µM; optimization may be required).
-
Rehydrate the tissue sections through a descending ethanol series and finally in distilled water.
-
Incubate the sections with the this compound working solution for a designated time (e.g., 10-30 minutes) at room temperature, protected from light.
-
Rinse the sections with PBS to remove unbound dye.
-
-
Mounting and Imaging:
-
Dehydrate the sections through an ascending ethanol series.
-
Clear the sections in xylene or a xylene substitute.
-
Coverslip the sections using a compatible mounting medium.
-
Image the stained sections using a fluorescence microscope with appropriate filter sets for far-red fluorescence (Excitation ~597 nm, Emission ~665 nm).
-
In Vivo Imaging of Aβ Plaques in Animal Models
This protocol describes a general procedure for the in vivo imaging of Aβ plaques in transgenic mouse models of Alzheimer's disease using two-photon microscopy.
Materials:
-
This compound (DANIR-2c)
-
Sterile saline or artificial cerebrospinal fluid (aCSF)
-
Anesthesia (e.g., isoflurane)
-
Transgenic mouse model of Alzheimer's disease (e.g., 5xFAD, APP/PS1)
-
Two-photon microscope with a tunable near-infrared laser
Procedure:
-
Animal Preparation:
-
Anesthetize the mouse using a calibrated vaporizer.
-
Secure the mouse in a stereotaxic frame.
-
Surgically expose the skull area over the region of interest (e.g., cortex, hippocampus).
-
Create a cranial window by performing a craniotomy and sealing it with a glass coverslip. Allow for recovery before imaging.
-
-
Dye Administration:
-
Prepare a sterile solution of this compound in saline or aCSF.
-
Administer the this compound solution via intravenous (tail vein) injection or direct cortical application. The optimal dose and administration route should be determined empirically.
-
-
Two-Photon Imaging:
-
Position the anesthetized mouse under the two-photon microscope objective.
-
Tune the laser to an appropriate wavelength for two-photon excitation of this compound (typically in the near-infrared range, e.g., ~800-950 nm, requiring optimization).
-
Acquire images of the brain parenchyma, focusing on depths where Aβ plaques are expected.
-
Collect the emitted fluorescence signal using a detector with a filter appropriate for the emission spectrum of this compound (~665 nm).
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the fundamental signaling pathway of this compound and a typical experimental workflow for its use in neuroscience research.
Caption: this compound binds to β-amyloid fibrils, leading to enhanced fluorescence upon excitation.
Caption: Workflow for in vitro and in vivo studies using this compound.
References
DCDAPH: A Far-Red Fluorescent Probe for Advanced Alzheimer's Disease Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular formation of neurofibrillary tangles. The visualization and quantification of these pathological hallmarks are crucial for understanding disease progression and for the development of effective therapeutics. DCDAPH (also known as DANIR-2c) has emerged as a promising far-red fluorescent probe for the sensitive and specific detection of Aβ aggregates. Its application in both in vitro and in vivo settings provides a powerful tool for researchers in the field of neurodegenerative diseases. This technical guide provides a comprehensive overview of this compound, including its core properties, experimental protocols, and its potential applications in studying the signaling pathways implicated in Alzheimer's disease.
Core Properties of this compound
This compound (1,1-dicyano-6-(4-N,N-dimethylaminophenyl)-1,3,5-hexatriene) is a molecular rotor-based fluorescent probe with a high affinity for the β-sheet structures prevalent in Aβ fibrils and plaques. Its fluorescence is significantly enhanced upon binding to these aggregates, a phenomenon attributed to the restriction of intramolecular rotation in the viscous microenvironment of the plaques. This property results in a high signal-to-noise ratio, making it an excellent tool for imaging.
Quantitative Data
The key photophysical and binding properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Weight | 249.31 g/mol | [1] |
| Excitation Maximum (λex) | 597 nm (in PBS) | [1] |
| Emission Maximum (λem) | 665 nm (in PBS) | [1] |
| Affinity for Aβ1-42 aggregates (Ki) | 37 nM | [1] |
| Affinity for Aβ1-42 aggregates (Kd) | 27 nM | [1] |
| Color | Dark purple solid | [1] |
Mechanism of Action: A Molecular Rotor
The fluorescence of this compound is based on the principle of twisted intramolecular charge transfer (TICT). In a low-viscosity environment, the molecule can freely rotate around its single bonds after photoexcitation, leading to non-radiative decay and low fluorescence. However, when this compound binds to the rigid, viscous environment of Aβ plaques, this intramolecular rotation is restricted. This restriction inhibits the non-radiative decay pathway, forcing the molecule to relax through fluorescence, resulting in a significant increase in emission intensity.
Mechanism of this compound as a molecular rotor.
| Viscosity (cP) | Relative Fluorescence Intensity (a.u.) |
| 1 | 10 |
| 10 | 50 |
| 50 | 250 |
| 100 | 500 |
| 500 | 1500 |
| 1000 | 2500 |
Note: This data is illustrative for a typical molecular rotor and not specific to this compound.
Experimental Protocols
Preparation of Aβ Aggregates for In Vitro Assays
The preparation of consistent and well-characterized Aβ aggregates is critical for reliable in vitro binding and fluorescence assays.
a) Preparation of Aβ Monomers:
-
Dissolve synthetic Aβ1-42 peptide in 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) to a concentration of 1 mg/mL.
-
Incubate the solution at room temperature for 1 hour to ensure the peptide is fully monomerized.
-
Aliquot the solution into microcentrifuge tubes and evaporate the HFIP under a gentle stream of nitrogen gas or in a vacuum concentrator.
-
Store the resulting peptide films at -20°C or -80°C.
-
Immediately before use, dissolve the peptide film in dimethyl sulfoxide (B87167) (DMSO) to a concentration of 5 mM. This stock solution contains predominantly monomeric Aβ.
b) Preparation of Aβ Oligomers:
-
Dilute the 5 mM Aβ monomer stock solution in DMSO to 100 µM with ice-cold phenol (B47542) red-free F-12 cell culture medium.
-
Incubate the solution at 4°C for 24 hours. This protocol yields a heterogeneous mixture of soluble oligomers.
c) Preparation of Aβ Fibrils:
-
Dilute the 5 mM Aβ monomer stock solution in DMSO to 100 µM with 10 mM HCl.
-
Incubate the solution at 37°C for 24 hours with gentle agitation. This will result in the formation of mature Aβ fibrils.
Workflow for the preparation of Aβ aggregates.
Staining of Aβ Plaques in Brain Tissue Sections
-
Tissue Preparation: Use formalin-fixed, paraffin-embedded or frozen brain sections from an Alzheimer's disease mouse model or human post-mortem tissue.
-
Deparaffinization and Rehydration (for paraffin (B1166041) sections):
-
Immerse slides in xylene (2 x 5 minutes).
-
Rehydrate through a graded series of ethanol (B145695) (100%, 95%, 70%, 50%; 2 minutes each).
-
Rinse in distilled water.
-
-
Staining:
-
Prepare a staining solution of this compound at a concentration of 1-10 µM in phosphate-buffered saline (PBS).
-
Incubate the tissue sections with the this compound staining solution for 30 minutes at room temperature in the dark.
-
-
Washing:
-
Rinse the slides with PBS (3 x 5 minutes) to remove unbound probe.
-
-
Mounting and Imaging:
-
Mount the coverslips using an aqueous mounting medium.
-
Image the sections using a fluorescence microscope equipped with appropriate filters for far-red fluorescence (Excitation: ~600 nm, Emission: ~660 nm).
-
In Vivo Two-Photon Imaging of Aβ Plaques in an AD Mouse Model
This protocol is a generalized procedure based on common practices for two-photon imaging of Aβ plaques and should be optimized for your specific experimental setup.
-
Animal Model: Use a transgenic mouse model of Alzheimer's disease that develops amyloid plaques (e.g., 5XFAD, APP/PS1).
-
Cranial Window Implantation:
-
Surgically implant a cranial window over the brain region of interest (e.g., somatosensory cortex or hippocampus) to provide optical access. Allow the animal to recover for at least one week post-surgery.
-
-
Probe Administration:
-
Prepare a sterile solution of this compound in a vehicle suitable for intravenous or intraperitoneal injection (e.g., saline with a small percentage of DMSO and a solubilizing agent like Tween 80). The typical dosage ranges from 1 to 10 mg/kg.
-
Administer the this compound solution to the mouse.
-
-
Two-Photon Microscopy:
-
Anesthetize the mouse and secure it on the microscope stage.
-
Use a two-photon microscope equipped with a Ti:Sapphire laser tuned to an appropriate wavelength for two-photon excitation of this compound (typically in the range of 800-1000 nm).
-
Collect the emitted fluorescence using a bandpass filter centered around the emission maximum of this compound (~665 nm).
-
Acquire z-stacks to obtain three-dimensional images of the Aβ plaques. Imaging can typically be performed 30 minutes to several hours after probe injection.
-
Application in Studying Alzheimer's Disease Signaling Pathways
This compound can be a valuable tool to assess the efficacy of therapeutic interventions that target the signaling pathways involved in Aβ production and clearance.
Amyloid Precursor Protein (APP) Processing Pathway
The amyloidogenic pathway involves the sequential cleavage of APP by β-secretase (BACE1) and γ-secretase, leading to the production of Aβ peptides. Inhibitors of these secretases are a major focus of AD drug development.
Amyloidogenic processing of APP.
An experimental workflow using this compound to evaluate the efficacy of a γ-secretase or BACE1 inhibitor could involve:
-
Longitudinal imaging of Aβ plaques in an AD mouse model using this compound.
-
Treatment of the mice with a γ-secretase or BACE1 inhibitor.
-
Continued longitudinal imaging with this compound to monitor changes in plaque load and morphology over time. A reduction in the rate of new plaque formation or a decrease in the size of existing plaques would indicate therapeutic efficacy.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, survival, and autophagy. Dysregulation of this pathway has been implicated in Alzheimer's disease, particularly in the context of Aβ-induced neurotoxicity and impaired clearance of Aβ aggregates.
Simplified PI3K/Akt/mTOR signaling pathway and its link to Aβ clearance.
This compound could be used to investigate the effects of modulating the PI3K/Akt/mTOR pathway on Aβ pathology. For example, researchers could treat AD mice with a compound that enhances autophagy by inhibiting mTOR and use this compound with two-photon microscopy to determine if this treatment leads to a reduction in Aβ plaque burden.
Conclusion
This compound is a powerful and versatile far-red fluorescent probe that offers high sensitivity and specificity for the detection of Aβ plaques in the context of Alzheimer's disease research. Its properties as a molecular rotor make it an ideal candidate for high-contrast imaging in both fixed tissues and living animals. The experimental protocols provided in this guide offer a starting point for researchers to incorporate this compound into their studies. Furthermore, the potential to use this compound to monitor the effects of therapeutic interventions on Aβ pathology at the microscopic level highlights its value in drug discovery and development. As our understanding of the complex signaling networks in Alzheimer's disease grows, tools like this compound will be indispensable in elucidating disease mechanisms and evaluating the efficacy of novel therapeutic strategies.
References
DCDAPH: A Technical Guide to In Vivo and In Vitro Applications in Amyloid-Beta Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
DCDAPH, also known as DANIR-2c, is a far-red fluorescent probe that has emerged as a valuable tool for the detection and imaging of amyloid-beta (Aβ) plaques, a pathological hallmark of Alzheimer's disease. This technical guide provides an in-depth overview of the in vivo and in vitro applications of this compound, complete with quantitative data, detailed experimental protocols, and visualizations to aid researchers in its effective utilization. This compound's high affinity and specificity for Aβ aggregates, coupled with its favorable photophysical properties, make it a powerful probe for studying the progression of Alzheimer's disease and for the evaluation of potential therapeutic interventions.
Core Properties of this compound
This compound (1,1-dicyano-6-(4-N,N-dimethylaminophenyl)-1,3,5-hexatriene) is a donor-acceptor substituted molecule with a molecular weight of 249.31 g/mol .[1] Its chemical structure gives rise to its fluorescent properties, which are significantly enhanced upon binding to the β-sheet structures of Aβ fibrils. This section summarizes the key quantitative properties of this compound.
| Property | Value | Reference |
| Molecular Weight | 249.31 g/mol | [1] |
| Excitation Wavelength (λex) | 597 nm | [1] |
| Emission Wavelength (λem) | 665 nm | [1] |
| Affinity for Aβ1-42 aggregates (Ki) | 37 nM | [1] |
| Affinity for Aβ1-42 aggregates (Kd) | 27 nM | [1] |
| Appearance | Dark purple solid | [1] |
In Vitro Applications
In vitro, this compound is primarily used to detect and quantify the formation of Aβ fibrils. These assays are crucial for screening potential inhibitors of Aβ aggregation and for studying the kinetics of fibrillogenesis.
Experimental Protocol: In Vitro Aβ Aggregation and this compound Binding Assay
This protocol describes the preparation of Aβ aggregates and their subsequent detection using this compound.
Materials:
-
Synthetic Amyloid-Beta (1-42) peptide
-
1,1,1,3,3,3-hexafluoro-2-propanol (HFIP)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
This compound stock solution (in DMSO)
-
96-well black microplates
-
Fluorometer
Procedure:
-
Preparation of Monomeric Aβ1-42:
-
Dissolve lyophilized Aβ1-42 peptide in HFIP to a concentration of 1 mg/mL.
-
Incubate for 1 hour at room temperature to ensure the peptide is in a monomeric state.
-
Aliquot the solution into microcentrifuge tubes and evaporate the HFIP using a gentle stream of nitrogen gas or a vacuum concentrator.
-
Store the resulting peptide film at -20°C.
-
-
Aβ1-42 Fibril Formation:
-
Resuspend the monomeric Aβ1-42 film in DMSO to a concentration of 5 mM.
-
Dilute the Aβ1-42/DMSO solution to a final concentration of 100 µM in PBS (pH 7.4).
-
Incubate the solution at 37°C with gentle agitation for 24-72 hours to allow for fibril formation.
-
-
This compound Binding Assay:
-
Prepare serial dilutions of the Aβ1-42 fibril solution in PBS in a 96-well black microplate.
-
Add this compound to each well to a final concentration of 1-5 µM.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measure the fluorescence intensity using a fluorometer with excitation at ~597 nm and emission at ~665 nm.
-
Mechanism of Fluorescence Enhancement
The fluorescence of this compound is significantly quenched in aqueous solutions due to the free rotation around its single bonds, which leads to non-radiative decay of the excited state. Upon binding to the hydrophobic pockets of Aβ fibrils, this rotation is restricted. This restriction of intramolecular rotation (RIR) minimizes non-radiative decay pathways, resulting in a pronounced increase in fluorescence quantum yield.[2][3][4]
In Vivo Applications
In living organisms, this compound is a valuable tool for the non-invasive imaging of Aβ plaques in the brains of animal models of Alzheimer's disease. Its ability to cross the blood-brain barrier and its far-red emission, which minimizes tissue autofluorescence, make it particularly suitable for deep-tissue imaging techniques like two-photon microscopy.
Experimental Protocol: In Vivo Two-Photon Microscopy of Aβ Plaques in a Transgenic Mouse Model
This protocol outlines the procedure for imaging Aβ plaques in a live Alzheimer's disease mouse model using this compound.
Materials:
-
Transgenic mouse model of Alzheimer's disease (e.g., 5xFAD or APP/PS1)
-
This compound solution for injection (e.g., dissolved in a mixture of DMSO and saline)
-
Anesthesia (e.g., isoflurane)
-
Surgical tools for creating a cranial window
-
Two-photon microscope equipped with a Ti:Sapphire laser
Procedure:
-
Animal Preparation:
-
Anesthetize the mouse using isoflurane.
-
Surgically implant a cranial window over the brain region of interest (e.g., cortex or hippocampus) to provide optical access. Allow the animal to recover fully before imaging.
-
-
This compound Administration:
-
Prepare a sterile solution of this compound. The exact concentration and vehicle may need to be optimized, but a typical starting point is a 1-10 mg/kg dose administered via intraperitoneal or intravenous (tail vein) injection.
-
-
In Vivo Imaging:
-
After a sufficient time for this compound to cross the blood-brain barrier and label the plaques (typically 30 minutes to a few hours post-injection), anesthetize the mouse and place it on the microscope stage.
-
Use a two-photon microscope with the laser tuned to an appropriate excitation wavelength for this compound (e.g., ~800-900 nm).
-
Acquire z-stacks of images to visualize the three-dimensional distribution of Aβ plaques.
-
Visualizations
Signaling Pathway: The Amyloid Cascade Hypothesis
This compound is a tool to visualize a key component of the amyloid cascade hypothesis, which posits that the accumulation of Aβ is a central event in the pathogenesis of Alzheimer's disease.
Caption: The Amyloid Cascade Hypothesis and the role of this compound.
Experimental Workflow: In Vivo Two-Photon Imaging
The following diagram illustrates the typical workflow for in vivo imaging of amyloid plaques using this compound in a mouse model.
Caption: Workflow for in vivo two-photon imaging of amyloid plaques with this compound.
Conclusion
This compound is a robust and versatile far-red fluorescent probe for the specific detection of amyloid-beta plaques. Its applications span from fundamental in vitro studies of Aβ aggregation to advanced in vivo imaging in animal models of Alzheimer's disease. The detailed protocols and conceptual diagrams provided in this guide are intended to facilitate the successful implementation of this compound in a variety of research settings, ultimately contributing to a deeper understanding of Alzheimer's disease and the development of novel therapeutic strategies.
References
- 1. biotium.com [biotium.com]
- 2. Development of Molecules that Exhibit Fluorescence Enhancement and Discrimination Upon Binding to Amyloids [escholarship.org]
- 3. Real-Time Monitoring of Alzheimer's-Related Amyloid Aggregation via Probe Enhancement–Fluorescence Correlation Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Mechanism of Thioflavin-T Binding to Amyloid Fibrils - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Neural Fortress: A Technical Guide to DCDAPH's Blood-Brain Barrier Permeability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the blood-brain barrier (BBB) permeability of DCDAPH (1,1-dicyano-6-(4-N,N-dimethylaminophenyl)-1,3,5-hexatriene), a far-red fluorescent probe also known as DANIR-2c. This compound has emerged as a significant tool in neuroscience research, particularly for the in vivo detection and imaging of amyloid-beta (Aβ) plaques, a hallmark of Alzheimer's disease. Its efficacy in living subjects underscores its ability to cross the highly selective BBB. This document synthesizes available data on its permeability, details relevant experimental methodologies, and explores its likely transport mechanisms and associated signaling pathways.
Quantitative Data Summary
While direct quantitative permeability coefficients for this compound are not extensively published, its efficacy as an in vivo imaging agent provides strong evidence of its ability to penetrate the blood-brain barrier. The primary research by Cui et al. (2014) qualitatively demonstrates its brain uptake and rapid washout from normal brain tissue, which are crucial characteristics for a successful brain imaging probe.[1] The table below summarizes the key binding affinities of this compound to its target, Aβ aggregates, which is a prerequisite for its function within the brain.
| Parameter | Value | Species/Model | Reference |
| Inhibition Constant (Ki) | 37 nM | Aβ1-42 aggregates | [1] |
| Dissociation Constant (Kd) | 27 nM | Aβ1-42 aggregates | [1] |
Experimental Protocols
The assessment of this compound's blood-brain barrier permeability is primarily inferred from its successful application in in vivo and ex vivo imaging studies. The following are detailed methodologies adapted from the foundational research.
In Vivo Near-Infrared Fluorescence (NIRF) Imaging in a Transgenic Mouse Model of Alzheimer's Disease
This protocol was employed to demonstrate the ability of this compound to cross the BBB and selectively bind to Aβ plaques in a living animal.[1]
-
Animal Model: 22-month-old APPswe/PSEN1 double transgenic mice, which are known to develop significant Aβ plaque pathology, and age-matched wild-type mice as controls.
-
Probe Administration: this compound was first dissolved in a small amount of DMSO and then diluted in a solution of 10% propylene (B89431) glycol in saline. The final solution (150 µL) was administered intravenously (i.v.) via the tail vein at a dose of 2 mg/kg body weight.
-
Imaging System: An IVIS Spectrum imaging system was used to acquire the near-infrared fluorescence images.
-
Image Acquisition: Anesthesia was induced and maintained using isoflurane. Images were taken at various time points post-injection (e.g., immediately after, and at intervals up to 60 minutes) to observe the probe's distribution and clearance. An ICG filter set (excitation: 745 nm, emission: 820 nm) was used.
-
Data Analysis: The fluorescence intensity in the brain region of transgenic and control mice was quantified and compared over time. A significantly higher signal in the transgenic mice indicates that the probe crossed the BBB and bound to Aβ plaques.
Ex Vivo Fluorescence Staining of Brain Sections
This method confirms the findings from in vivo imaging by directly visualizing the probe's binding to Aβ plaques in brain tissue.[1]
-
Tissue Preparation: Following in vivo imaging, mice were euthanized, and their brains were removed. The brains were fixed in 4% paraformaldehyde, cryoprotected in a sucrose (B13894) solution, and then sectioned into 10 µm thick slices using a cryostat.
-
Staining Procedure:
-
Brain sections were first washed with phosphate-buffered saline (PBS).
-
The sections were then incubated with a solution of this compound (1 µM in 50% ethanol) for 10 minutes.
-
Following incubation, the sections were washed with 50% ethanol (B145695) and then with PBS to remove unbound probe.
-
-
Microscopy: The stained sections were observed under a fluorescence microscope to visualize the labeled Aβ plaques.
Visualizations: Workflows and Pathways
To better illustrate the processes involved in evaluating and understanding this compound's journey across the blood-brain barrier, the following diagrams have been generated using the DOT language.
Proposed Blood-Brain Barrier Transport Mechanism
The exact transport mechanism for this compound across the BBB has not been definitively elucidated in published studies. However, based on its molecular characteristics—a relatively small, lipophilic molecule—it is highly probable that this compound crosses the blood-brain barrier via passive diffusion . Small molecules with high lipid solubility can often traverse the lipid bilayer of the endothelial cells that form the BBB without the aid of a specific transporter. The donor-acceptor structure of this compound contributes to its overall properties that are favorable for BBB penetration.[1]
Conclusion
This compound is a valuable tool for the in vivo imaging of amyloid-beta plaques, a capability that hinges on its effective penetration of the blood-brain barrier. While comprehensive quantitative permeability data remains to be fully characterized in the literature, qualitative evidence from animal imaging studies robustly supports its brain uptake. The experimental protocols detailed herein provide a foundation for the replication and further investigation of this compound's BBB transport. Based on its physicochemical properties, passive diffusion is the most probable mechanism for its entry into the central nervous system. Future studies focusing on quantitative transport kinetics and the potential involvement of efflux transporters would further enhance our understanding of this promising imaging agent.
References
The Emergence of DCDAPH: A Technical Guide to a High-Affinity Probe for Amyloid-β Plaque Detection
For Immediate Release
A comprehensive technical guide detailing the early discovery, development, and application of the DCDAPH probe, a significant tool in Alzheimer's disease research, is now available. This guide provides researchers, scientists, and drug development professionals with in-depth information on the probe's synthesis, mechanism of action, and experimental applications, including detailed protocols and quantitative data.
The this compound probe, also known as DANIR-2c, with the chemical name (E)-2-(2-(4-(dimethylamino)styryl)-6-methyl-4H-pyran-4-ylidene)malononitrile, has emerged as a potent far-red fluorescent tool for the sensitive and specific detection of β-amyloid (Aβ) plaques, a key pathological hallmark of Alzheimer's disease. Its high binding affinity and favorable photophysical properties make it a valuable asset for both in vitro and in vivo studies.
Core Properties and Quantitative Data
This compound exhibits distinct photophysical characteristics that are crucial for its application in biological imaging. The probe is characterized by its far-red emission, which minimizes background autofluorescence from biological tissues. A summary of its key quantitative properties is presented below.
| Property | Value | Reference |
| Excitation Maximum (λex) | ~597 nm | [1] |
| Emission Maximum (λem) | ~665 nm | [1] |
| Binding Affinity (Kd) for Aβ1-42 aggregates | 27 nM | [1] |
| Molecular Weight | 303.365 g/mol | [2] |
| Molecular Formula | C₁₉H₁₇N₃O | [2] |
Mechanism of Action
The fluorescence of the this compound probe is significantly enhanced upon binding to Aβ aggregates. In its unbound state in aqueous environments, the probe's fluorescence is largely quenched due to intramolecular rotation and other non-radiative decay pathways. Upon binding to the hydrophobic pockets within the β-sheet structures of Aβ fibrils, these intramolecular motions are restricted. This restriction of intramolecular rotation (RIR) mechanism inhibits non-radiative decay processes, leading to a pronounced increase in fluorescence quantum yield and a strong emission signal that allows for the visualization of Aβ plaques. Computational studies have further elucidated multiple binding sites for this compound on amyloid fibrils, with the highest affinity site also exhibiting the most significant two-photon absorption cross-section, highlighting its potential for deep-tissue imaging.[1][3]
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is based on the Knoevenagel condensation of 2,6-dimethyl-4-dicyanomethylene-4H-pyran with 4-(dimethylamino)benzaldehyde (B131446). A general procedure for the synthesis of 4-dicyanomethylene-2,6-distyryl-4H-pyran derivatives is as follows:
Step 1: Synthesis of 2,6-dimethyl-4H-pyran-4-one This starting material can be synthesized or obtained commercially.
Step 2: Synthesis of 2-(2,6-dimethyl-4H-pyran-4-ylidene)malononitrile A mixture of 2,6-dimethyl-γ-pyrone and malononitrile (B47326) is refluxed in acetic anhydride. After cooling, the reaction mixture is poured into ice water, and the resulting precipitate is filtered and recrystallized.[4]
Step 3: Synthesis of (E)-2-(2-(4-(dimethylamino)styryl)-6-methyl-4H-pyran-4-ylidene)malononitrile (this compound) Equimolar amounts of 2-(2,6-dimethyl-4H-pyran-4-ylidene)malononitrile and 4-(dimethylamino)benzaldehyde are dissolved in a suitable solvent, such as acetonitrile, with a catalytic amount of a base (e.g., piperidine). The mixture is refluxed for several hours. The progress of the reaction can be monitored by thin-layer chromatography. After completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica (B1680970) gel to yield the final this compound probe.
Staining of Amyloid Plaques in Brain Tissue Sections
This protocol is adapted from general procedures for fluorescent staining of Aβ plaques.
-
Tissue Preparation: Deparaffinize and rehydrate formalin-fixed, paraffin-embedded brain sections (5-10 µm thick) by sequential immersion in xylene and a graded series of ethanol (B145695) solutions (100%, 95%, 70%, 50%) and finally in distilled water.
-
Staining Solution Preparation: Prepare a staining solution of this compound at a concentration of 1-10 µM in a suitable buffer, such as phosphate-buffered saline (PBS) containing a small percentage of ethanol (e.g., 10%) to ensure solubility.
-
Incubation: Incubate the rehydrated brain sections with the this compound staining solution for 30-60 minutes at room temperature in the dark.
-
Washing: Gently rinse the sections with PBS to remove unbound probe. A differentiation step with a brief wash in an ethanol/PBS solution may be performed to reduce background staining.
-
Mounting: Mount the stained sections with an aqueous mounting medium.
-
Imaging: Visualize the stained Aβ plaques using a fluorescence microscope equipped with appropriate filters for far-red fluorescence (e.g., excitation around 600 nm and emission around 670 nm).
In Vivo Two-Photon Microscopy of Amyloid Plaques
This protocol provides a general framework for in vivo imaging in transgenic mouse models of Alzheimer's disease.
-
Animal Preparation: Anesthetize the transgenic mouse and surgically implant a cranial window over the brain region of interest (e.g., the cortex) to allow for optical access.
-
Probe Administration: Prepare a solution of this compound in a biocompatible vehicle (e.g., a mixture of DMSO and saline). Administer the probe systemically via intravenous (tail vein) injection. The optimal dose should be determined empirically but is typically in the range of 1-10 mg/kg.
-
Imaging: After a sufficient time for the probe to cross the blood-brain barrier and bind to Aβ plaques (typically 30-60 minutes post-injection), position the mouse under a two-photon microscope.
-
Data Acquisition: Use a Ti:Sapphire laser tuned to an appropriate wavelength for two-photon excitation of this compound (typically in the range of 800-1000 nm). Collect the fluorescence emission using a sensitive detector and appropriate emission filters. Acquire z-stacks to visualize the three-dimensional distribution of Aβ plaques.[5][6]
Visualizations
References
Methodological & Application
Application Notes and Protocols for DCDAPH Staining in Human Brain Tissue
Introduction
Reactive oxygen species (ROS) are highly reactive molecules and free radicals that play a dual role in cellular physiology. At low to moderate concentrations, they function as critical signaling molecules. However, their overproduction can lead to oxidative stress, a deleterious process implicated in the pathogenesis of numerous neurodegenerative diseases, including Alzheimer's and Parkinson's disease.[1][2] The detection and quantification of ROS in human brain tissue are therefore crucial for understanding disease mechanisms and for the development of novel therapeutic strategies.
While the query specified "DCDAPH," it is important to clarify that 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) is the most widely used and well-documented fluorescent probe for detecting intracellular ROS.[1][3] this compound, in contrast, is recognized as a far-red fluorescent probe with high affinity for Aβ plaques and aggregates.[4] This document will provide a detailed protocol for the detection of ROS in human brain tissue using the well-established DCFH-DA probe, which is likely the intended application.
DCFH-DA is a cell-permeable compound that, upon entering the cell, is deacetylated by intracellular esterases to the non-fluorescent 2',7'-dichlorodihydrofluorescein (DCFH).[5][6] In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF), which emits a green fluorescence signal that can be detected by fluorescence microscopy or a microplate reader.[5][7]
Signaling Pathway of ROS Detection by DCFH-DA
Caption: Mechanism of ROS Detection using DCFH-DA.
Experimental Workflow for this compound (DCFH-DA) Staining
References
- 1. Identification of ROS using oxidized DCFDA and flow-cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metal-Sulfate Induced Generation of ROS in Human Brain Cells: Detection Using an Isomeric Mixture of 5- and 6-Carboxy-2′,7′-Dichlorofluorescein Diacetate (Carboxy-DCFDA) as a Cell Permeant Tracer [mdpi.com]
- 3. Measuring reactive oxygen and nitrogen species with fluorescent probes: challenges and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biotium.com [biotium.com]
- 5. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 6. docs.aatbio.com [docs.aatbio.com]
- 7. biotium.com [biotium.com]
Application Notes and Protocols for In Vivo Imaging with DCDAPH in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
DCDAPH (also known as DANIR-2c) is a far-red fluorescent probe with a high affinity for β-amyloid (Aβ) aggregates, making it a valuable tool for in vivo imaging of amyloid plaques in mouse models of Alzheimer's disease.[1][2] Its properties, including a large two-photon absorption cross-section, make it particularly well-suited for deep-tissue imaging with two-photon microscopy.[1][3] These application notes provide a comprehensive, step-by-step guide for utilizing this compound for in vivo imaging in mice, covering all stages from probe preparation to data analysis.
Probe Characteristics and Specifications
This compound is a donor-acceptor-substituted molecule designed for the sensitive detection of Aβ deposits.[1] Its key characteristics are summarized in the table below.
| Property | Value | Reference |
| Full Chemical Name | 1,1-dicyano-6-(4-N,N-dimethylaminophenyl)-1,3,5-hexatriene | Biotium |
| Excitation Wavelength (max) | 597 nm | Biotium |
| Emission Wavelength (max) | 665 nm | Biotium |
| Molecular Weight | 249.31 g/mol | Biotium |
| Affinity for Aβ1-42 aggregates (Kd) | 27 nM | Biotium |
| Affinity for Aβ1-42 aggregates (Ki) | 37 nM | Biotium |
Experimental Protocols
This section provides detailed protocols for the preparation and administration of this compound, as well as the subsequent in vivo imaging and data analysis.
Animal Models
The protocols outlined here are suitable for use with transgenic mouse models of Alzheimer's disease that develop amyloid plaque pathology, such as the APP/PS1 and 5XFAD mouse models.[4] Age-matched wild-type littermates should be used as controls for baseline fluorescence and non-specific probe accumulation. All animal procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
This compound Probe Preparation
Materials:
-
This compound solid powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Propylene (B89431) glycol
-
Sterile phosphate-buffered saline (PBS), pH 7.4
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Stock Solution Preparation (1 mM):
-
Calculate the required mass of this compound to prepare a 1 mM stock solution in DMSO. For example, to prepare 1 mL of a 1 mM stock solution, dissolve 0.249 mg of this compound in 1 mL of anhydrous DMSO.
-
Vortex thoroughly to ensure the probe is completely dissolved. Gentle warming or brief sonication can be used to aid dissolution if necessary.
-
Store the stock solution at -20°C, protected from light.
-
-
Injection Solution Preparation:
-
On the day of the experiment, thaw the this compound stock solution.
-
Prepare the injection vehicle by mixing propylene glycol and sterile PBS. A common vehicle for similar probes is a solution of 80% propylene glycol and 20% sterile PBS.
-
Dilute the this compound stock solution with the injection vehicle to the desired final concentration for injection. The final concentration will depend on the desired dosage and injection volume. For example, for a 10 mg/kg dose in a 25 g mouse with an injection volume of 100 µL, the final concentration would be 2.5 mg/mL.
-
Ensure the final solution is clear and free of precipitates.
-
This compound Administration
Materials:
-
Prepared this compound injection solution
-
Insulin syringes with a 28-30 gauge needle
-
Animal scale
-
Anesthesia (e.g., isoflurane) and vaporizer
-
Heating pad
Protocol:
-
Animal Preparation:
-
Weigh the mouse to accurately calculate the required injection volume.
-
Anesthetize the mouse using isoflurane (B1672236) (e.g., 2-3% for induction, 1-1.5% for maintenance). Confirm proper anesthetic depth by checking for the absence of a pedal withdrawal reflex.
-
Place the anesthetized mouse on a heating pad to maintain body temperature throughout the procedure.
-
-
Injection:
-
The recommended route of administration for systemic delivery and brain imaging is intravenous (IV) injection via the tail vein. Intraperitoneal (IP) injection can also be used, although the kinetics of probe distribution may differ.
-
For IV injection, gently warm the tail to dilate the veins. Swab the tail with 70% ethanol. Insert the needle into one of the lateral tail veins and slowly inject the this compound solution.
-
A typical injection volume is 100-200 µL per mouse.
-
The recommended dosage for similar near-infrared probes is in the range of 1-10 mg/kg body weight. The optimal dosage for this compound should be determined empirically for your specific experimental setup.
-
In Vivo Imaging
Equipment:
-
Two-photon or confocal microscope equipped with appropriate lasers and detectors.
-
Anesthesia system and heating pad.
-
Stereotaxic frame or custom head-holder for stable positioning of the mouse.
Protocol:
-
Animal Preparation for Imaging:
-
Anesthetize the mouse as described previously. For longitudinal imaging, a cranial window can be surgically implanted over the brain region of interest to provide optical access. For acute imaging, the skull can be thinned.
-
Securely fix the mouse's head in a stereotaxic frame or a custom head-holder to minimize motion artifacts during imaging.
-
Apply a drop of artificial cerebrospinal fluid (ACSF) or saline to the cranial window or thinned skull to provide optical coupling with the objective lens.
-
-
Imaging Parameters:
-
Excitation: For two-photon microscopy, an excitation wavelength in the near-infrared range (e.g., ~900-1000 nm) is recommended. For confocal microscopy, a laser line close to the this compound excitation maximum of 597 nm should be used.
-
Emission: Collect the fluorescence emission using a bandpass filter centered around the emission maximum of 665 nm (e.g., 650-680 nm).
-
Imaging Depth: Two-photon microscopy allows for imaging depths of several hundred micrometers into the brain cortex.
-
Image Acquisition: Acquire z-stacks of images through the region of interest to capture the three-dimensional distribution of amyloid plaques.
-
-
Imaging Time Course:
-
The optimal time for imaging after this compound injection should be determined empirically. Based on studies with similar probes, imaging can be performed at multiple time points to assess the kinetics of probe binding and clearance.
-
A suggested imaging schedule is to acquire images at 30 minutes, 1, 2, 4, and 24 hours post-injection. This will allow for the determination of the time point with the best signal-to-background ratio.
-
Data Analysis
-
Image Processing:
-
Use image analysis software (e.g., ImageJ/Fiji, Imaris) to process the acquired images. This may include background subtraction and motion correction.
-
-
Quantitative Analysis:
-
Fluorescence Intensity: Measure the mean fluorescence intensity within regions of interest (ROIs) drawn around amyloid plaques and in adjacent, plaque-free neuropil regions.
-
Signal-to-Background Ratio (SBR): Calculate the SBR by dividing the mean fluorescence intensity of the plaques by the mean fluorescence intensity of the background neuropil. A higher SBR indicates better plaque visibility.
-
Data Presentation
The following tables provide a template for summarizing quantitative data from in vivo imaging experiments with this compound.
Table 1: this compound Fluorescence Intensity in APP/PS1 vs. Wild-Type Mice
| Brain Region | Genotype | Mean Fluorescence Intensity (Arbitrary Units) ± SEM |
| Cortex | APP/PS1 | Value |
| Wild-Type | Value | |
| Hippocampus | APP/PS1 | Value |
| Wild-Type | Value |
Table 2: this compound Signal-to-Background Ratio (SBR) in APP/PS1 Mice
| Brain Region | SBR ± SEM |
| Cortex | Value |
| Hippocampus | Value |
Visualizations
This compound-Amyloid Beta Binding
The following diagram illustrates the proposed binding mechanism of this compound to β-amyloid fibrils. This compound is thought to intercalate into the hydrophobic pockets of the β-sheet structure of the amyloid fibril. This binding event restricts the rotational freedom of the this compound molecule, leading to a significant increase in its fluorescence quantum yield.
Caption: this compound binding to an Aβ fibril.
Experimental Workflow
The following diagram outlines the key steps in the experimental workflow for in vivo imaging with this compound in mice.
Caption: Experimental workflow.
Signaling Pathway
While this compound itself is not part of a signaling pathway, its use allows for the visualization of a key pathological hallmark of Alzheimer's disease. The following diagram illustrates the central role of Aβ aggregation in the amyloid cascade hypothesis.
Caption: Amyloid cascade and this compound target.
References
- 1. biotium.com [biotium.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Computational Investigations into Two-Photon Fibril Imaging Using the DANIR-2c Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Behavioral assays with mouse models of Alzheimer’s disease: practical considerations and guidelines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Two-Photon Microscopy Using DCDAPH
For Researchers, Scientists, and Drug Development Professionals
Introduction
DCDAPH, also known as DANIR-2c, is a far-red fluorescent probe with a high affinity for β-amyloid (Aβ) plaques, making it a valuable tool for research in Alzheimer's disease and other neurodegenerative disorders.[1] Its chemical structure, 1,1-dicyano-6-(4-N,N-dimethylaminophenyl)-1,3,5-hexatriene, imparts favorable spectral properties for deep-tissue imaging.[1] Two-photon microscopy (TPM) is an advanced imaging technique that utilizes near-infrared (NIR) light to excite fluorophores, offering advantages such as deeper tissue penetration, reduced phototoxicity, and lower light scattering compared to conventional confocal microscopy.[2][3][4][5] A computational study has confirmed that this compound possesses a significant two-photon absorption cross-section, highlighting its suitability for TPM applications in visualizing Aβ plaques in vivo.[6] These characteristics make this compound a promising probe for detailed, high-resolution imaging of amyloid pathology in deep brain tissues.[6][7]
Chemical and Spectral Properties of this compound
A thorough understanding of the chemical and spectral properties of this compound is crucial for designing and executing successful two-photon microscopy experiments.
| Property | Value | Reference |
| Full Chemical Name | 1,1-dicyano-6-(4-N,N-dimethylaminophenyl)-1,3,5-hexatriene | [1] |
| Molecular Formula | C₁₆H₁₅N₃ | [1] |
| Molecular Weight | 249.31 g/mol | [1] |
| One-Photon Excitation (λex) | 597 nm | [1] |
| One-Photon Emission (λem) | 665 nm | [1] |
| Affinity for Aβ₁₋₄₂ aggregates (Kd) | 27 nM | [1] |
| Affinity for Aβ₁₋₄₂ aggregates (Ki) | 37 nM | [1] |
| Appearance | Dark purple solid | [1] |
Signaling Pathway: Aβ Plaque Formation
This compound is primarily used to visualize the pathological hallmark of Alzheimer's disease, the formation of extracellular Aβ plaques. The following diagram illustrates a simplified pathway of Aβ plaque formation.
Caption: Simplified pathway of amyloid-beta plaque formation.
Experimental Protocols
The following protocols are provided as a guideline and may require optimization based on the specific experimental setup and animal model.
Protocol 1: Ex Vivo Staining of Aβ Plaques in Brain Tissue
This protocol describes the staining of Aβ plaques in fixed brain sections from an Alzheimer's disease mouse model.
Materials:
-
This compound stock solution (1 mM in DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Paraformaldehyde (PFA) fixed brain sections (10-40 µm thickness)
-
Ethanol (B145695) (50%, 70%, 95%, 100%)
-
Xylene
-
Mounting medium
-
Staining jars
-
Microscope slides and coverslips
Procedure:
-
Prepare this compound Staining Solution: Dilute the this compound stock solution to a final concentration of 1-10 µM in PBS. The optimal concentration should be determined empirically.
-
Tissue Rehydration: If using paraffin-embedded sections, deparaffinize and rehydrate the tissue sections by sequential immersion in xylene and a graded series of ethanol solutions (100%, 95%, 70%, 50%) and finally in PBS. For free-floating sections, wash three times in PBS for 5 minutes each.
-
Staining: Incubate the brain sections in the this compound staining solution for 10-30 minutes at room temperature, protected from light.
-
Washing: Rinse the sections twice with PBS for 5 minutes each to remove unbound probe.
-
Mounting: Mount the stained sections onto microscope slides. For free-floating sections, carefully place them on the slide and allow them to air-dry briefly. Coverslip the sections using an appropriate mounting medium.
-
Imaging: Proceed with two-photon microscopy imaging.
Protocol 2: In Vivo Two-Photon Imaging of Aβ Plaques in a Mouse Model
This protocol outlines the procedure for in vivo imaging of Aβ plaques in the brain of a live Alzheimer's disease mouse model using this compound. This protocol is adapted from established methods for in vivo imaging of amyloid plaques.
Materials:
-
This compound solution for injection (e.g., 1-5 mg/kg body weight, dissolved in a vehicle of DMSO and saline)
-
Alzheimer's disease transgenic mouse model (e.g., 5XFAD, APP/PS1)
-
Anesthesia (e.g., isoflurane)
-
Surgical tools for craniotomy
-
Dental cement
-
Cover glass (3-5 mm diameter)
-
Two-photon microscope with a Ti:Sapphire laser
Procedure:
-
Animal Preparation and Anesthesia: Anesthetize the mouse using isoflurane (B1672236) (3-4% for induction, 1-1.5% for maintenance). Monitor the animal's vital signs throughout the procedure.
-
Cranial Window Implantation: Surgically implant a chronic cranial window over the brain region of interest (e.g., cortex or hippocampus) as previously described in the literature. This allows for long-term imaging of the same area.
-
This compound Administration: Administer this compound via intravenous (tail vein) or intraperitoneal injection. The optimal dose and timing post-injection for imaging should be determined empirically, but imaging can typically commence 30 minutes to 2 hours post-injection.
-
Two-Photon Microscopy Imaging:
-
Excitation Wavelength: Based on the one-photon excitation maximum of 597 nm, a suitable two-photon excitation wavelength would likely be in the range of 800-1000 nm. An initial starting point could be around 850-950 nm. The optimal wavelength should be determined by measuring the fluorescence intensity at different excitation wavelengths.
-
Laser Power: Use the lowest laser power necessary to obtain a good signal-to-noise ratio to minimize phototoxicity and photobleaching. Typically, power at the sample is kept below 50 mW.
-
Emission Filter: Use a bandpass filter appropriate for the emission spectrum of this compound (peak at 665 nm), for example, a 650/100 nm filter.
-
Image Acquisition: Acquire Z-stacks of the region of interest to visualize the three-dimensional structure of the Aβ plaques.
-
Experimental Workflow Diagrams
The following diagrams illustrate the experimental workflows for ex vivo and in vivo imaging with this compound.
Caption: Workflow for ex vivo staining and imaging of Aβ plaques.
Caption: Workflow for in vivo two-photon imaging of Aβ plaques.
Data Presentation
While specific quantitative data for this compound in two-photon microscopy applications is still emerging in the literature, the following table provides a template for summarizing key performance metrics that should be evaluated and reported. Researchers are encouraged to perform these measurements to characterize the performance of this compound in their specific experimental setup.
| Parameter | Expected Performance/Value | Notes |
| Two-Photon Excitation Peak | 800 - 1000 nm (estimated) | The optimal wavelength needs to be experimentally determined. |
| Two-Photon Action Cross-Section (Φσ₂) | High (expected) | A computational study suggests a significant two-photon absorption cross-section.[6] |
| Signal-to-Noise Ratio (SNR) | > 5 | Should be measured for both ex vivo and in vivo imaging conditions. |
| Photostability | High (expected) | Should be quantified by measuring the fluorescence intensity over time during continuous laser scanning. |
| Staining Specificity | High | Co-localization studies with established Aβ markers (e.g., antibodies like 6E10 or other dyes like Thioflavin S) should be performed. |
Conclusion
This compound is a promising far-red fluorescent probe for the visualization of Aβ plaques using two-photon microscopy. Its high affinity and spectral properties make it well-suited for deep-tissue imaging in the context of Alzheimer's disease research. The protocols and information provided here serve as a comprehensive guide for researchers to effectively utilize this compound in their studies. Further experimental characterization of its two-photon properties will continue to enhance its application in the field.
References
- 1. biotium.com [biotium.com]
- 2. dementiaresearcher.nihr.ac.uk [dementiaresearcher.nihr.ac.uk]
- 3. m.youtube.com [m.youtube.com]
- 4. Two-photon Microscopy Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. microscopist.co.uk [microscopist.co.uk]
- 6. biotium.com [biotium.com]
- 7. In Vivo Near-Infrared Two-Photon Imaging of Amyloid Plaques in Deep Brain of Alzheimer's Disease Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Quantitative Analysis of Amyyloid Plaque Load Using DCDAPH
For Researchers, Scientists, and Drug Development Professionals
Introduction
DCDAPH (1,1-dicyano-6-(4-N,N-dimethylaminophenyl)-1,3,5-hexatriene), also known as DANIR-2c, is a far-red fluorescent probe with a high affinity for β-amyloid (Aβ) plaques, the hallmark neuropathological lesion in Alzheimer's disease. Its ability to cross the blood-brain barrier and its favorable fluorescence properties make it a valuable tool for both in vitro and in vivo quantitative analysis of amyloid plaque load. These application notes provide detailed protocols for the use of this compound in tissue staining and live animal imaging, along with a summary of its quantitative characteristics.
This compound operates as a molecular rotor. In an unbound state in aqueous solution, the molecule undergoes intramolecular rotation, which quenches its fluorescence. Upon binding to the hydrophobic β-sheet structures of amyloid fibrils, this rotation is restricted, leading to a significant enhancement of its fluorescence quantum yield. This mechanism allows for a high signal-to-background ratio, enabling clear visualization and quantification of amyloid plaques.
Quantitative Data Summary
The following tables summarize the key quantitative properties of this compound, providing a reference for experimental design and data interpretation.
| Property | Value | Reference |
| Chemical Formula | C₁₆H₁₅N₃ | [1] |
| Molecular Weight | 249.31 g/mol | [1] |
| Excitation Wavelength (λex) | 597 nm (in PBS) | [1] |
| Emission Wavelength (λem) | 665 nm (in PBS) | [1] |
| Binding Affinity (Ki) for Aβ₁₋₄₂ aggregates | 37 nM | [1] |
| Dissociation Constant (Kd) for Aβ₁₋₄₂ aggregates | 27 nM | [1] |
| Fluorescence Intensity Increase upon binding to Aβ aggregates | ~12-fold | [2] |
Experimental Protocols
Protocol 1: Ex Vivo Staining of Amyloid Plaques in Brain Sections
This protocol details the procedure for fluorescently labeling amyloid plaques in fixed brain tissue sections from animal models of Alzheimer's disease or human post-mortem tissue.
Materials:
-
This compound (DANIR-2c)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Ethanol (B145695) (50%, 70%, 95%, 100%)
-
Xylene or a xylene substitute
-
Distilled water
-
Antifade mounting medium
-
Microscope slides and coverslips
-
Coplin jars or staining dishes
-
Fluorescence microscope with appropriate filter sets (e.g., Cy5 or far-red channel)
Procedure:
-
Tissue Preparation:
-
Use formalin-fixed, paraffin-embedded (FFPE) or frozen brain sections (10-20 µm thick).
-
For FFPE sections, deparaffinize by incubating slides in xylene (2 x 5 minutes), followed by rehydration through a graded series of ethanol (100%, 95%, 70%, 50%; 2 minutes each) and a final rinse in distilled water.
-
For frozen sections, allow them to air dry at room temperature for 30 minutes.
-
-
This compound Staining Solution Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 1 mM). Store at -20°C, protected from light.
-
On the day of use, dilute the stock solution in a 1:1 mixture of PBS and ethanol to a final concentration of 1-10 µM. The optimal concentration may need to be determined empirically.
-
-
Staining:
-
Incubate the rehydrated/dried tissue sections with the this compound staining solution for 10-30 minutes at room temperature in the dark.
-
Rinse the slides with 50% ethanol for 2 x 5 minutes to reduce background fluorescence.
-
Briefly rinse with distilled water.
-
-
Coverslipping:
-
Carefully remove excess water from around the tissue section.
-
Mount a coverslip using an aqueous antifade mounting medium.
-
-
Imaging and Analysis:
-
Visualize the stained sections using a fluorescence microscope equipped with a far-red filter set (Excitation: ~590-610 nm; Emission: ~650-680 nm).
-
Amyloid plaques will appear as bright fluorescent structures against a dark background.
-
For quantitative analysis, capture images using a digital camera and analyze using image analysis software (e.g., ImageJ/Fiji, CellProfiler).
-
Quantify the amyloid plaque load by measuring the percentage of the total tissue area that is positively stained (area fraction) or by counting the number and size of plaques.
-
Protocol 2: In Vivo Two-Photon Imaging of Amyloid Plaques in Live Mice
This protocol outlines the procedure for non-invasive imaging of amyloid plaques in the brains of live Alzheimer's disease model mice using two-photon microscopy. This technique allows for longitudinal studies of plaque dynamics.
Materials:
-
This compound (DANIR-2c)
-
Sterile saline solution (0.9% NaCl)
-
Anesthetic (e.g., isoflurane)
-
Animal stereotaxic frame with a heating pad
-
Two-photon microscope with a tunable femtosecond laser (e.g., Ti:Sapphire)
-
Surgical tools for cranial window implantation
-
Dental cement
-
Artificial cerebrospinal fluid (aCSF)
Procedure:
-
Animal Preparation (Cranial Window Implantation):
-
This is a surgical procedure that should be performed several days to weeks prior to the first imaging session to allow for recovery.
-
Anesthetize the mouse and secure it in a stereotaxic frame.
-
Perform a craniotomy over the brain region of interest (e.g., cortex or hippocampus).
-
Implant a glass coverslip to create a chronic imaging window and secure it with dental cement.
-
-
This compound Administration:
-
Prepare a sterile solution of this compound in a vehicle suitable for intravenous injection (e.g., saline with a small percentage of a solubilizing agent like DMSO and a surfactant). A typical dose is 0.4 mg/kg.[2]
-
Administer the this compound solution via intravenous (tail vein) injection.
-
-
Two-Photon Imaging:
-
Anesthetize the mouse and place it on the microscope stage, ensuring the cranial window is accessible to the objective. Maintain the animal's body temperature using a heating pad.
-
Use a two-photon microscope to image the brain through the cranial window.
-
Excite the this compound with the laser tuned to approximately 800-850 nm. The optimal excitation wavelength for two-photon absorption may need to be determined empirically but is typically in this range for far-red dyes.
-
Collect the emitted fluorescence in the far-red channel (e.g., 650-700 nm).
-
Imaging can be performed at various time points after injection (e.g., 2, 10, 30, and 60 minutes) to assess the kinetics of plaque labeling and clearance of the probe from the brain.[2]
-
-
Quantitative Analysis:
-
Acquire 3D image stacks (z-stacks) of the brain parenchyma.
-
Use image analysis software to quantify the amyloid plaque load (volume fraction), plaque number, and size distribution within the imaged volume.
-
For longitudinal studies, relocate the same imaging field at different time points to track the growth or regression of individual plaques.
-
Visualizations
Caption: Mechanism of this compound fluorescence enhancement upon binding to amyloid fibrils.
Caption: Workflow for ex vivo staining of amyloid plaques with this compound.
Caption: Workflow for in vivo two-photon imaging of amyloid plaques with this compound.
References
Application Notes and Protocols for Live-Cell Imaging of Amyloid Aggregation with DCDAPH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amyloid aggregation is a pathological hallmark of several neurodegenerative diseases, including Alzheimer's disease. The ability to visualize and quantify the formation of amyloid-β (Aβ) aggregates in real-time within a living cellular environment is crucial for understanding disease mechanisms and for the development of therapeutic interventions. DCDAPH (also known as DANIR-2c) is a far-red fluorescent probe with a high affinity and specificity for Aβ aggregates.[1][2] Its spectral properties in the far-red region minimize autofluorescence from biological samples, offering an improved signal-to-noise ratio for sensitive detection.[3] These characteristics make this compound a promising tool for live-cell imaging applications in neurodegenerative disease research.
This document provides detailed application notes and protocols for the use of this compound in live-cell imaging of amyloid aggregation.
Quantitative Data Summary
The following tables summarize the key quantitative properties of this compound, providing a basis for experimental design and data interpretation.
Table 1: Physicochemical and Spectroscopic Properties of this compound
| Property | Value | Reference |
| Full Chemical Name | 1,1-dicyano-6-(4-N,N-dimethylaminophenyl)-1,3,5-hexatriene | Biotium |
| Molecular Weight | 249.31 g/mol | Biotium |
| Excitation Maximum (λex) | 597 nm (in PBS) | Biotium |
| Emission Maximum (λem) | 665 nm (in PBS) | Biotium |
| Color | Far-red, Near-infrared | [1] |
Table 2: Binding Affinity of this compound for Amyloid-β Aggregates
| Parameter | Value | Target | Reference |
| Binding Affinity (Kd) | 27 nM | Aβ1-42 aggregates | Biotium |
| Inhibition Constant (Ki) | 37 nM | Aβ1-42 aggregates | Biotium |
| Binding Affinity | High | Amyloid Fibrils (computationally determined to be superior to Thioflavin-T) | [4] |
Experimental Protocols
The following protocols provide a starting point for utilizing this compound for live-cell imaging of amyloid aggregation. Optimization of parameters such as probe concentration, incubation time, and imaging settings is recommended for specific cell types and experimental conditions.
Protocol 1: Preparation of this compound Stock Solution
-
Reconstitution: this compound is typically supplied as a solid. To prepare a stock solution, dissolve the solid in a high-quality, anhydrous solvent such as dimethyl sulfoxide (B87167) (DMSO) to a concentration of 1-5 mM.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C, protected from light. When stored properly, the solution should be stable for several months.
Protocol 2: Live-Cell Staining of Amyloid Aggregates in a Neuronal Cell Model
This protocol is designed for neuronal cell lines (e.g., SH-SY5Y) or primary neurons cultured on imaging-compatible plates or coverslips.
Materials:
-
Cultured neuronal cells
-
This compound stock solution (1-5 mM in DMSO)
-
Cell culture medium appropriate for the cell type
-
Live-cell imaging buffer (e.g., Hibernate-E medium or phenol (B47542) red-free DMEM/F12)
-
Amyloid-β peptides (e.g., Aβ1-42) for inducing aggregation (optional, if not using a transgenic model)
Procedure:
-
Cell Culture: Plate the neuronal cells on imaging dishes (e.g., glass-bottom dishes) and culture them to the desired confluency.
-
Induction of Amyloid Aggregation (if applicable):
-
For non-transgenic cell models, induce amyloid aggregation by treating the cells with pre-aggregated Aβ peptides or by other established methods. The concentration and incubation time for Aβ treatment should be optimized based on the cell type and experimental goals.
-
-
Preparation of this compound Staining Solution:
-
On the day of imaging, thaw an aliquot of the this compound stock solution.
-
Dilute the this compound stock solution in pre-warmed live-cell imaging buffer to a final working concentration. A starting concentration in the range of 1-10 µM is recommended, but the optimal concentration should be determined experimentally to maximize the signal-to-noise ratio while minimizing potential cytotoxicity.[5][6]
-
-
Staining of Live Cells:
-
Remove the culture medium from the cells.
-
Gently wash the cells once with pre-warmed live-cell imaging buffer.
-
Add the this compound staining solution to the cells.
-
Incubate the cells for 15-30 minutes at 37°C in a humidified incubator with 5% CO2, protected from light. The optimal incubation time may vary depending on the cell type and the extent of amyloid aggregation.
-
-
Washing:
-
After incubation, gently remove the staining solution.
-
Wash the cells two to three times with pre-warmed live-cell imaging buffer to remove unbound probe and reduce background fluorescence.[7]
-
-
Live-Cell Imaging:
-
Immediately proceed to imaging the cells using a fluorescence microscope equipped for live-cell imaging with appropriate environmental control (37°C, 5% CO2).
-
Acquire images using filter sets or laser lines appropriate for this compound (Excitation: ~597 nm, Emission: ~665 nm).
-
Optimize imaging parameters such as laser power and exposure time to obtain a good signal-to-noise ratio while minimizing phototoxicity.[8]
-
Visualizations
Experimental Workflow for Live-Cell Imaging
References
- 1. biotium.com [biotium.com]
- 2. Dual-probe fluorescence spectroscopy for sensitive quantitation of Alzheimer’s amyloid pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Near-infrared fluorescent probes for imaging of amyloid plaques in Alzheimer׳s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Computational Investigations into Two-Photon Fibril Imaging Using the DANIR-2c Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization of Near-Infrared Fluorescence Voltage-Sensitive Dye Imaging for Neuronal Activity Monitoring in the Rodent Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dual-ligand fluorescence microscopy enables chronological and spatial histological assignment of distinct amyloid-β deposits - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Live-cell fluorescence imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for DCDAPH Administration in Small Animal Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
DCDAPH (1,1-dicyano-6-(4-N,N-dimethylaminophenyl)-1,3,5-hexatriene), also known as DANIR-2c or CRANAD-3, is a far-red fluorescent probe with a high affinity for β-amyloid (Aβ) plaques.[1][2] Its properties make it a valuable tool for in vivo near-infrared (NIR) imaging of Aβ deposits in small animal models of Alzheimer's disease.[2][3] this compound's ability to cross the blood-brain barrier and specifically bind to both soluble and insoluble Aβ species allows for the visualization and monitoring of plaque pathology in living animals.[3] This document provides detailed application notes and protocols for the administration of this compound for small animal imaging studies.
Physicochemical Properties and Spectral Characteristics
A summary of the key properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₅N₃ | [2] |
| Molecular Weight | 249.31 g/mol | [2] |
| Appearance | Dark purple solid | [2] |
| Excitation Maximum (λex) | 597 nm (in PBS) | [2] |
| Emission Maximum (λem) | 665 nm (in PBS) | [2] |
| Binding Affinity (Kd for Aβ₁₋₄₂) | 27 nM | [2] |
| Binding Affinity (Ki for Aβ₁₋₄₂) | 37 nM | [2] |
Experimental Protocols
In Vivo Near-Infrared Fluorescence (NIRF) Imaging of Aβ Plaques in a Mouse Model of Alzheimer's Disease
This protocol is adapted from a study by Zhang et al. (2015), where this compound (referred to as CRANAD-3) was used for in vivo imaging in APP/PS1 transgenic mice.[3][4]
1. Animal Model:
-
APP/PS1 transgenic mice exhibiting Aβ plaque pathology.[3]
-
Age-matched wild-type mice as controls.[3]
2. Preparation of this compound Injection Solution:
-
Vehicle Solution: Prepare a sterile vehicle solution consisting of 15% (v/v) Dimethyl Sulfoxide (DMSO), 15% (v/v) Cremophor EL, and 70% (v/v) Phosphate-Buffered Saline (PBS).
-
This compound Stock Solution: Prepare a stock solution of this compound in DMSO.
-
Final Injection Solution: Dilute the this compound stock solution with the vehicle to achieve a final concentration that will deliver a dose of 0.5 mg/kg body weight.[3][4] The final injection solution should be freshly prepared before each experiment.
3. Administration Route and Dosage:
-
Route: Intravenous (i.v.) injection, typically via the tail vein.[3]
-
Injection Volume: The final injection volume should be adjusted based on the mouse's body weight, typically around 100-200 µL for a 25g mouse.
4. In Vivo Imaging Procedure:
-
Anesthetize the mice using a suitable anesthetic protocol (e.g., isoflurane (B1672236) inhalation).
-
Acquire a baseline (pre-injection) image of the animal's head using an in vivo imaging system (e.g., IVIS Spectrum).[4]
-
Administer the this compound injection solution intravenously.
-
Acquire images at various time points post-injection (e.g., 5, 10, 30, 60, and 120 minutes) to monitor the probe's distribution and accumulation in the brain.[3]
-
Imaging Parameters: Use appropriate excitation and emission filters for this compound. For instance, a 605 nm excitation filter and a 680 nm emission filter can be used.[4]
5. Data Analysis:
-
Use the imaging system's software to quantify the fluorescence intensity in the region of interest (ROI), typically the brain.
-
Compare the fluorescence signal between transgenic and wild-type mice. A significantly higher signal in the transgenic mice indicates specific binding of this compound to Aβ plaques.[3]
Data Presentation
The following table summarizes the quantitative data on the relative fluorescence signal in the brains of APP/PS1 transgenic mice compared to wild-type controls at different time points after intravenous injection of this compound. The data is based on the findings of Zhang et al. (2015).[3]
| Time Post-Injection (minutes) | Fold Increase in Fluorescence Signal (APP/PS1 vs. Wild-Type) |
| 5 | 2.29 |
| 10 | 2.04 |
| 30 | 1.98 |
| 60 | 1.60 |
| 120 | 1.54 |
Visualizations
Signaling Pathway and Mechanism of Action
The following diagram illustrates the proposed mechanism of this compound for in vivo imaging of Aβ plaques.
Caption: Mechanism of this compound for Aβ plaque imaging.
Experimental Workflow
The diagram below outlines the key steps in the experimental workflow for in vivo imaging with this compound.
Caption: Experimental workflow for this compound in vivo imaging.
References
Application Notes and Protocols for DCDAPH in Tissue Staining
For Researchers, Scientists, and Drug Development Professionals
Introduction
DCDAPH (also known as DANIR-2c) is a far-red fluorescent probe with a high affinity for Amyloid-β (Aβ) plaques and aggregates, making it a valuable tool for neuroscience research, particularly in the study of Alzheimer's disease.[1] Its fluorescence emission in the far-red spectrum (Excitation/Emission: 597/665 nm in PBS) minimizes interference from tissue autofluorescence, enhancing signal-to-noise ratios.[1] These application notes provide a detailed protocol for the use of this compound in staining Aβ plaques in brain tissue sections for fluorescence microscopy.
Product Information
| Property | Value | Reference |
| Full Name | 1,1-dicyano-6-(4-N,N-dimethylaminophenyl)-1,3,5-hexatriene | [1] |
| Alternative Name | DANIR-2c | [1] |
| Molecular Weight | 249.31 g/mol | [1] |
| Excitation Wavelength | 597 nm (in PBS) | [1] |
| Emission Wavelength | 665 nm (in PBS) | [1] |
| Target | Amyloid-β (Aβ) plaques and aggregates | [1] |
| Storage | Store at -20°C, protect from light, especially in solution. | [1] |
Experimental Protocols
I. Preparation of this compound Stock Solution
-
Reconstitution: this compound is a solid. To prepare a stock solution, dissolve it in a suitable solvent such as Dimethyl Sulfoxide (DMSO). For example, to make a 1 mM stock solution, dissolve 249.31 µg of this compound in 1 mL of DMSO.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.
II. Tissue Preparation
This protocol is suitable for both paraffin-embedded and frozen tissue sections.
A. Paraffin-Embedded Sections:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes for 10 minutes each).
-
Immerse slides in 100% ethanol (B145695) (2 changes for 10 minutes each).
-
Immerse slides in 95% ethanol for 5 minutes.
-
Immerse slides in 70% ethanol for 5 minutes.
-
Rinse slides in distilled water.
-
B. Frozen Sections:
-
Fixation (if required): Fresh frozen sections may be fixed with 4% paraformaldehyde (PFA) in PBS for 15-20 minutes at room temperature.
-
Washing: Wash the sections three times with Phosphate-Buffered Saline (PBS) for 5 minutes each.
III. This compound Staining Protocol
Recommended Concentration Range: Based on studies using similar fluorescent probes and derivatives of this compound, a starting concentration range of 25 nM to 200 nM is recommended for tissue staining. The optimal concentration should be determined empirically for your specific application and tissue type.
-
Preparation of Staining Solution: Dilute the this compound stock solution in PBS to the desired final concentration. For example, to make a 100 nM staining solution from a 1 mM stock, perform a 1:10,000 dilution.
-
Incubation: Apply the this compound staining solution to the tissue sections, ensuring the entire tissue is covered. Incubate in a humidified chamber, protected from light.
-
Incubation Time: A starting incubation time of 30 minutes to 2 hours at room temperature is recommended. Longer incubation times (e.g., overnight at 4°C) may increase signal intensity but could also lead to higher background.
-
-
Washing:
-
Gently wash the sections two to three times with PBS to remove unbound this compound. Each wash should be 5-10 minutes.
-
-
Counterstaining (Optional):
-
For nuclear counterstaining, a common choice is DAPI (4',6-diamidino-2-phenylindole).
-
Incubate the sections with a DAPI solution (e.g., 300 nM in PBS) for 5-10 minutes at room temperature, protected from light.
-
Wash the sections briefly with PBS.
-
-
Mounting:
-
Carefully remove excess PBS from the slide.
-
Mount the coverslip using an aqueous mounting medium, preferably one with an anti-fade agent.
-
-
Imaging:
-
Visualize the stained sections using a fluorescence microscope equipped with appropriate filter sets for this compound (Excitation ~597 nm, Emission ~665 nm) and the chosen counterstain (e.g., DAPI: Excitation ~358 nm, Emission ~461 nm).
-
Data Presentation
| Parameter | Recommended Starting Range | Notes |
| This compound Concentration | 25 nM - 200 nM | Optimal concentration should be determined empirically. Lower concentrations may be sufficient for high-affinity binding to dense plaques. |
| Incubation Time | 30 minutes - 2 hours (RT) or Overnight (4°C) | Longer incubation may increase signal but also background. Optimization is crucial. |
| Wash Buffer | Phosphate-Buffered Saline (PBS) | --- |
| Number of Washes | 2 - 3 times | --- |
| Wash Duration | 5 - 10 minutes per wash | --- |
| Counterstain (Optional) | DAPI (e.g., 300 nM) | Other counterstains can be used depending on the experimental design. |
| Mounting Medium | Aqueous with anti-fade agent | --- |
Visualizations
Caption: Experimental workflow for this compound tissue staining.
Caption: Simplified mechanism of this compound fluorescence upon binding to Aβ aggregates.
References
Application Notes and Protocols: DCDAPH Compatibility with other Fluorescent Markers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for utilizing the far-red fluorescent probe DCDAPH in multicolor fluorescence imaging experiments. This compound is a valuable tool for the specific detection of amyloid-β (Aβ) plaques, and its spectral properties in the far-red region of the spectrum offer significant advantages for multiplexing with other fluorescent markers, minimizing spectral overlap and background autofluorescence.[1][2][3]
This compound Fluorescent Properties
This compound (also known as DANIR-2c) is a fluorescent probe with high affinity for Aβ aggregates.[2] Its key spectral characteristics are summarized in the table below.
| Property | Value | Reference |
| Excitation Maximum | 597 nm | [1][2] |
| Emission Maximum | 665 nm | [1][2] |
| Color | Far-Red / Near-Infrared | [2] |
| Application | Amyloid Plaque Staining | [1][2][3] |
Spectral Compatibility with Common Fluorescent Markers
The far-red emission of this compound makes it an excellent candidate for multicolor imaging in conjunction with commonly used fluorescent markers in the blue, green, and red spectral regions. The significant separation in emission spectra minimizes bleed-through and the need for complex spectral unmixing.
Below is a summary of recommended fluorescent marker combinations with this compound, along with suggested filter sets for optimal imaging.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Recommended Filter Set | Potential for Spectral Overlap with this compound |
| DAPI | 358 | 461 | DAPI (Ex: ~365/20, Em: ~445/50) | Low |
| GFP / Alexa Fluor 488 | 488 / 495 | 509 / 519 | FITC/GFP (Ex: ~470/40, Em: ~525/50) | Low |
| RFP / mCherry | 558 / 587 | 583 / 610 | TRITC/RFP (Ex: ~545/25, Em: ~605/70) | Moderate (Careful filter selection is crucial) |
| This compound | 597 | 665 | Cy5 / Far-Red (Ex: ~620/60, Em: ~700/75) | N/A |
Note: The filter set specifications are approximate and may vary depending on the microscope manufacturer. It is crucial to select filters with minimal overlap between the emission of the shorter wavelength dye and the excitation of the longer wavelength dye to prevent crosstalk.
Experimental Protocols
General Considerations for Multicolor Staining
-
Sequential Staining: When combining this compound staining with immunofluorescence, it is generally recommended to perform the immunolabeling protocol first, followed by the this compound staining. This helps to preserve the epitopes for antibody binding.
-
Fixation: The compatibility of this compound with various fixation methods should be empirically determined for your specific application. However, protocols combining amyloid dyes with immunohistochemistry often use formalin-fixed tissues.[4]
-
Controls: Always include single-stained controls for each fluorophore to set up the imaging parameters correctly and to assess any potential spectral bleed-through.
Protocol for Simultaneous Staining of Amyloid Plaques (this compound) and Microglia (Immunofluorescence)
This protocol is adapted from established methods for co-labeling amyloid plaques and microglia.[4][5]
Materials:
-
Brain tissue sections (formalin-fixed, paraffin-embedded or frozen)
-
This compound staining solution (e.g., 1-10 µM in PBS)
-
Primary antibody against a microglial marker (e.g., anti-Iba1)
-
Secondary antibody conjugated to a fluorescent dye (e.g., Alexa Fluor 488-conjugated anti-rabbit IgG)
-
Blocking solution (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100)
-
Permeabilization buffer (e.g., PBS with 0.1-0.3% Triton X-100)
-
DAPI solution (for nuclear counterstaining)
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration (for paraffin-embedded sections):
-
Immerse slides in xylene (2 x 5 minutes).
-
Rehydrate through a graded series of ethanol (B145695) (100%, 95%, 70%, 50%) for 5 minutes each.
-
Rinse with distilled water.
-
-
Antigen Retrieval (if required for the primary antibody):
-
Perform heat-induced epitope retrieval (e.g., using citrate (B86180) buffer, pH 6.0) according to the primary antibody manufacturer's instructions.
-
-
Permeabilization:
-
Incubate sections in permeabilization buffer for 10-15 minutes.
-
Wash three times with PBS.
-
-
Blocking:
-
Incubate sections in blocking solution for 1 hour at room temperature to block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate sections with the primary anti-Iba1 antibody diluted in blocking solution overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash sections three times with PBS.
-
Incubate with the Alexa Fluor 488-conjugated secondary antibody diluted in blocking solution for 1-2 hours at room temperature, protected from light.
-
-
This compound Staining:
-
Wash sections three times with PBS.
-
Incubate sections with this compound staining solution for 10-30 minutes at room temperature, protected from light.
-
-
Nuclear Counterstaining (Optional):
-
Wash sections three times with PBS.
-
Incubate with DAPI solution for 5-10 minutes.
-
-
Mounting:
-
Wash sections three times with PBS.
-
Mount coverslips using an appropriate mounting medium.
-
-
Imaging:
-
Image the sections using a fluorescence microscope equipped with the appropriate filter sets for DAPI, GFP/Alexa Fluor 488, and Cy5/Far-Red. Acquire images sequentially to minimize bleed-through.
-
Protocol for Assessing Neuronal Viability in the Presence of Amyloid Plaques
This protocol combines this compound staining with a fluorescent marker for cell viability.
Materials:
-
Cell culture or tissue sections
-
This compound staining solution
-
Cell viability indicator (e.g., Calcein-AM for live cells, or a cell-impermeant dye like Propidium Iodide for dead cells)
-
Appropriate buffers (e.g., PBS or cell culture medium)
Procedure:
-
This compound Staining:
-
Incubate the sample with this compound staining solution as described in the previous protocol.
-
Wash with the appropriate buffer.
-
-
Cell Viability Staining:
-
Incubate the sample with the chosen cell viability indicator according to the manufacturer's instructions. For example, for Calcein-AM, a typical incubation is 15-30 minutes at 37°C.
-
-
Imaging:
-
Image immediately using appropriate filter sets for the viability dye and this compound.
-
Visualizations
Signaling Pathway Diagram
Caption: Amyloid cascade hypothesis leading to plaque formation and neurotoxicity.
Experimental Workflow Diagram
Caption: Sequential workflow for multicolor fluorescent staining.
References
- 1. biotium.com [biotium.com]
- 2. biotium.com [biotium.com]
- 3. biotium.com [biotium.com]
- 4. Association of Microglia with Amyloid Plaques in Brains of APP23 Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Correlative Light and Electron Microscopy to Study Microglial Interactions with β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
High-Resolution Imaging of Amyloid Plaques Using DCDAPH: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
DCDAPH (1,1-dicyano-6-(4-N,N-dimethylaminophenyl)-1,3,5-hexatriene), also known as DANIR-2c, is a far-red fluorescent probe with a high affinity for amyloid-β (Aβ) plaques, making it a valuable tool for the high-resolution imaging of these pathological hallmarks of Alzheimer's disease.[1] Its properties are particularly well-suited for advanced microscopy techniques such as two-photon microscopy, enabling deep-tissue imaging in in vivo models.[2][3] This document provides detailed application notes and protocols for the use of this compound in both in vitro and in vivo settings.
Data Presentation
The following table summarizes the key quantitative data for this compound, facilitating its comparison with other amyloid-binding probes.
| Property | Value | Notes |
| Affinity for Aβ1-42 aggregates (Kd) | 27 nM | [1] |
| Affinity for Aβ1-42 aggregates (Ki) | 37 nM | [1] |
| Excitation Maximum (λex) | 597 nm (in PBS) | [1] |
| Emission Maximum (λem) | 665 nm (in PBS) | [1] |
| Two-Photon Absorption (TPA) Cross-Section | >100 GM | Computationally determined to be well above the threshold for effective two-photon imaging.[2][3] |
| Molecular Weight | 249.31 g/mol | [1] |
| Formulation | Dark purple solid | [1] |
Experimental Protocols
In Vitro Staining of Amyloid Plaques in Brain Tissue Sections
This protocol is adapted from methodologies used for structurally related amyloid probes and is suitable for staining paraffin-embedded or frozen brain sections from Alzheimer's disease models or human post-mortem tissue.
Materials:
-
This compound (or its derivative MCAAD-3)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
Ethanol (B145695) (100%, 95%, 70%, 50%)
-
Xylene or a xylene substitute
-
Distilled water
-
Mounting medium (e.g., 50% PBS:ethylene glycol)
-
Glass slides and coverslips
-
Coplin jars or staining dishes
-
Shaker
Protocol:
-
Deparaffinization and Rehydration (for paraffin-embedded sections):
-
Immerse slides in xylene (or substitute) for 2 x 5 minutes to remove paraffin.
-
Rehydrate sections by sequential immersion in 100%, 95%, 70%, and 50% ethanol for 3 minutes each.
-
Rinse with distilled water for 5 minutes.
-
-
This compound Staining Solution Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 1 mg/mL).
-
Dilute the stock solution in PBS containing 10% ethanol to a final concentration of 5 nM to 2 µM. The optimal concentration should be determined empirically.
-
-
Staining:
-
Incubate the rehydrated sections in the this compound staining solution for 24 hours at room temperature, protected from light, on a shaker at a low speed (e.g., 50 RPM).
-
-
Washing:
-
Rinse the sections in PBS to remove unbound probe.
-
-
Mounting:
-
Mount the sections with an appropriate mounting medium and coverslip.
-
-
Imaging:
-
Visualize the stained sections using a fluorescence or confocal microscope. For this compound, use an excitation wavelength around 597 nm and collect emission around 665 nm. For two-photon microscopy, an excitation wavelength in the near-infrared range (e.g., ~900 nm) is recommended.[4]
-
In Vivo Two-Photon Imaging of Amyloid Plaques in a Mouse Model
This protocol provides a general framework for in vivo imaging of amyloid plaques using this compound in transgenic mouse models of Alzheimer's disease. Specific parameters may require optimization based on the experimental setup and mouse model.
Materials:
-
This compound
-
Sterile saline or other appropriate vehicle for injection
-
Anesthetic (e.g., isoflurane)
-
Surgical tools for cranial window implantation
-
Dental cement
-
Coverslip (3-5 mm diameter)
-
Two-photon microscope with a tunable near-infrared laser
-
Animal handling and monitoring equipment
Protocol:
-
Cranial Window Implantation:
-
Surgically implant a cranial window over the brain region of interest (e.g., somatosensory or visual cortex) in an anesthetized transgenic mouse model of Alzheimer's disease. This procedure should be performed under aseptic conditions and in accordance with approved animal care protocols. Allow for a recovery period of at least two weeks to minimize inflammation-induced artifacts.
-
-
This compound Administration:
-
Prepare a sterile solution of this compound in a vehicle suitable for intravenous (i.v.) injection (e.g., saline with a small percentage of a solubilizing agent like DMSO, followed by filtration).
-
Administer this compound via tail vein injection. The optimal dose should be determined empirically, but a starting point could be in the range of 1-10 mg/kg body weight.
-
-
In Vivo Imaging:
-
Anesthetize the mouse and fix its head under the two-photon microscope.
-
Use a near-infrared laser tuned to an appropriate wavelength for two-photon excitation of this compound (e.g., in the 800-1000 nm range).
-
Acquire z-stacks of images from the brain region of interest to visualize the three-dimensional distribution of amyloid plaques.
-
Imaging can be performed at different time points post-injection to assess the pharmacokinetics of the probe and the stability of plaque labeling.
-
Logical Relationships in High-Resolution Amyloid Plaque Imaging
The successful high-resolution imaging of amyloid plaques is dependent on the interplay of several key factors, from the properties of the fluorescent probe to the choice of imaging modality.
Conclusion
This compound is a potent far-red fluorescent probe for the high-resolution imaging of amyloid plaques. Its high affinity, favorable spectral properties, and suitability for two-photon microscopy make it an excellent choice for both in vitro and in vivo studies of Alzheimer's disease pathology. The protocols provided here offer a starting point for researchers to incorporate this compound into their experimental workflows for the detailed characterization of amyloid plaques.
References
- 1. biotium.com [biotium.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Computational Investigations into Two-Photon Fibril Imaging Using the DANIR-2c Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Two-Photon Absorbing Dyes with Minimal Autofluorescence in Tissue Imaging: Application to in Vivo Imaging of Amyloid-β Plaques with a Negligible Background Signal - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for DCDAPH in Flow Cytometry Analysis of Amyloid-Beta
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amyloid-beta (Aβ) aggregation is a pathological hallmark of Alzheimer's disease (AD). The quantification of Aβ aggregates in cellular models is crucial for understanding disease mechanisms and for the development of therapeutic interventions. DCDAPH (also known as DANIR-2c) is a far-red fluorescent probe with a high affinity for Aβ plaques and aggregates.[1][2] Its spectral properties (excitation at ~597 nm and emission at ~665 nm) make it an attractive tool for various fluorescence-based assays, including flow cytometry, minimizing interference from cellular autofluorescence.[2]
These application notes provide a detailed protocol for the use of this compound in the flow cytometric analysis of Aβ aggregates in cell-based assays. The protocol is designed for researchers investigating the uptake and clearance of Aβ by various cell types, such as microglia, astrocytes, and neurons, as well as for screening potential therapeutic agents that may modulate these processes.
Principle of the Assay
This compound exhibits enhanced fluorescence upon binding to the cross-β-sheet structures characteristic of amyloid fibrils.[3][4] This property allows for the specific detection and quantification of Aβ aggregates. In a typical experimental setup, cells are incubated with pre-aggregated Aβ peptides. Subsequently, the cells are stained with this compound, which will bind to any internalized or cell-associated Aβ aggregates. The fluorescence intensity of individual cells is then measured using a flow cytometer. This allows for the quantification of the percentage of cells that have taken up Aβ aggregates and the relative amount of Aβ per cell.
Materials and Reagents
-
This compound (Biotium, Cat. No. 80030 or equivalent)
-
Amyloid-beta (1-42) peptide
-
Sterile, endotoxin-free water
-
Hexafluoroisopropanol (HFIP)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Cell culture medium appropriate for the cell line being used
-
Fetal bovine serum (FBS)
-
Trypsin-EDTA or other cell detachment solution
-
Flow cytometry tubes
-
Flow cytometer with appropriate laser and filter sets (e.g., 561 nm or 633/640 nm laser for excitation and a 660/20 nm or similar bandpass filter for emission)
Experimental Protocols
Preparation of Aggregated Amyloid-Beta (Aβ 1-42)
This protocol is a general guideline for the preparation of Aβ aggregates. The aggregation kinetics can be influenced by various factors, and consistency in preparation is key.
-
Aβ Peptide Solubilization:
-
Carefully dissolve Aβ (1-42) peptide in HFIP to a concentration of 1 mg/mL.
-
Aliquot the solution into microcentrifuge tubes, evaporate the HFIP under a gentle stream of nitrogen gas or in a fume hood overnight to form a peptide film.
-
Store the dried peptide films at -80°C until use.
-
-
Aβ Aggregation:
-
Resuspend a dried Aβ peptide film in sterile DMSO to a concentration of 5 mM (approximately 2.2 mg/mL).
-
Vortex for 10 minutes.
-
Dilute the Aβ solution to 100 µM in sterile PBS, pH 7.4.
-
Incubate the solution at 37°C for 24-48 hours with gentle agitation to promote aggregation. The formation of aggregates can be confirmed by techniques such as Thioflavin T fluorescence assay or electron microscopy.
-
Cell Culture and Treatment
-
Cell Seeding:
-
Seed the cells of interest (e.g., microglial cells like BV-2) in a suitable multi-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO₂.
-
-
Cell Treatment with Aβ Aggregates:
-
On the day of the experiment, remove the culture medium from the cells.
-
Add fresh culture medium containing the desired concentration of pre-aggregated Aβ. A typical starting concentration is 1-5 µM. Include untreated control wells.
-
Incubate the cells with the Aβ aggregates for a specified period (e.g., 1, 3, 6, or 24 hours) at 37°C. The incubation time should be optimized based on the cell type and experimental question.
-
This compound Staining and Flow Cytometry Analysis
-
Cell Harvesting:
-
After incubation with Aβ, wash the cells twice with ice-cold PBS to remove any non-internalized aggregates.
-
Harvest the cells using a gentle cell detachment solution (e.g., Trypsin-EDTA).
-
Neutralize the detachment solution with culture medium containing FBS and transfer the cell suspension to a microcentrifuge tube.
-
Centrifuge the cells at 300 x g for 5 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS.
-
-
This compound Staining:
-
Prepare a working solution of this compound in PBS. A suggested starting concentration is 1-5 µM. This should be optimized for the specific cell type and experimental conditions.
-
Add the this compound staining solution to the cell suspension.
-
Incubate for 15-30 minutes at room temperature, protected from light.
-
-
Flow Cytometry Acquisition:
-
Wash the cells once with ice-cold PBS to remove excess this compound.
-
Resuspend the cell pellet in a suitable volume of PBS for flow cytometry analysis (e.g., 300-500 µL).
-
Analyze the samples on a flow cytometer.
-
Use unstained cells and cells treated with Aβ but not stained with this compound as controls to set the gates for background fluorescence.
-
Excite the cells with a 561 nm or 633/640 nm laser and collect the emission using a filter appropriate for the far-red spectrum (e.g., 660/20 nm bandpass filter).
-
Collect data for a sufficient number of events (e.g., 10,000-20,000 cells) for each sample.
-
Data Presentation
Quantitative data from flow cytometry experiments should be summarized in a clear and structured table for easy comparison. Below is an example of how to present such data.
Table 1: Illustrative Flow Cytometry Data for Aβ Uptake in BV-2 Microglial Cells
| Treatment Group | This compound Positive Cells (%) | Mean Fluorescence Intensity (MFI) |
| Untreated Control | 1.2 ± 0.3 | 58 ± 12 |
| Aβ Aggregates (1 µM) | 45.8 ± 3.5 | 850 ± 75 |
| Aβ Aggregates (5 µM) | 82.3 ± 5.1 | 2100 ± 150 |
| Aβ + Inhibitor X | 25.4 ± 2.8 | 420 ± 40 |
Data are presented as mean ± standard deviation from three independent experiments. This is example data and will vary based on experimental conditions.
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the experimental protocol for analyzing Aβ uptake using this compound and flow cytometry.
Caption: Experimental workflow for this compound-based flow cytometry analysis of Aβ uptake.
Mechanism of this compound Detection of Aβ Aggregates
The diagram below illustrates the principle of how this compound detects Aβ aggregates within a cell.
Caption: this compound binds to internalized Aβ aggregates, leading to a detectable fluorescent signal.
Troubleshooting and Optimization
-
High Background Fluorescence:
-
Ensure adequate washing steps to remove unbound this compound.
-
Optimize this compound concentration; high concentrations can lead to non-specific binding.
-
Include a "cells only" control to assess autofluorescence.
-
-
Low Signal:
-
Confirm Aβ aggregation using an independent method (e.g., Thioflavin T assay).
-
Increase the incubation time with Aβ aggregates.
-
Increase the concentration of Aβ aggregates.
-
Optimize the this compound staining concentration and incubation time.
-
-
High Cell Death:
-
Aβ aggregates can be cytotoxic. Assess cell viability using a viability dye (e.g., Propidium Iodide or a fixable viability dye).
-
Reduce the concentration of Aβ aggregates or the incubation time.
-
Conclusion
This compound is a valuable tool for the quantitative analysis of amyloid-beta aggregates in cellular models using flow cytometry. Its far-red fluorescence properties and high affinity for Aβ make it suitable for high-throughput screening and detailed mechanistic studies. The protocols provided here serve as a starting point for researchers, and optimization may be required for specific cell types and experimental goals. This methodology can significantly contribute to the advancement of Alzheimer's disease research and the development of novel therapeutics.
References
Automating Amyloid Plaque Quantification: A Detailed Guide Using DCDAPH and ImageJ
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the extracellular deposition of amyloid-beta (Aβ) peptides, forming amyloid plaques in the brain.[1][2][3] The quantification of these plaques is a critical aspect of AD research, aiding in the understanding of disease progression and the evaluation of potential therapeutic interventions.[4] Manual quantification methods are often time-consuming and prone to user bias.[5] This document provides a comprehensive protocol for the automated quantification of amyloid plaques in brain tissue using the far-red fluorescent probe DCDAPH in conjunction with the open-source image analysis software, ImageJ.[6]
This compound (also known as DANIR-2c) is a fluorescent probe with high affinity for Aβ aggregates (Kd=27 nM). Its far-red emission spectrum (Ex/Em = 597/665 nm) minimizes interference from tissue autofluorescence, making it an excellent candidate for sensitive and specific plaque detection. ImageJ is a powerful and versatile public domain image processing program that offers a wide range of tools for analyzing and quantifying biological images.[2][6] By combining the specific labeling of this compound with the automated analysis capabilities of ImageJ, researchers can achieve reliable, reproducible, and high-throughput quantification of amyloid plaque burden.
Materials and Methods
Materials
-
This compound (Biotium, Cat. No. 80030 or equivalent)[7]
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Paraformaldehyde (PFA)
-
Optimal Cutting Temperature (OCT) compound
-
Distilled water
-
Mounting medium with DAPI (optional, for nuclear counterstaining)
-
Microscope slides and coverslips
-
Coplin jars or staining dishes
-
Fluorescence microscope with appropriate filter sets for this compound (e.g., Cy5 filter set) and DAPI (if used).
-
Computer with ImageJ software installed (downloadable from the NIH website).
Equipment
-
Vibrating microtome or cryostat
-
Orbital shaker
-
Incubation chamber
-
Fluorescence microscope with a digital camera
Experimental Protocols
Brain Tissue Preparation
This protocol is intended for use with transgenic mouse models of Alzheimer's disease.
-
Perfusion and Fixation: Anesthetize the mouse and perform a transcardial perfusion with ice-cold PBS to remove blood, followed by 4% PFA in PBS for fixation.
-
Post-fixation: Post-fix the brain in 4% PFA overnight at 4°C.
-
Cryoprotection: Transfer the brain to a 30% sucrose solution in PBS at 4°C until it sinks (typically 24-48 hours). This step is crucial for preventing ice crystal formation during freezing.
-
Embedding and Sectioning: Embed the cryoprotected brain in OCT compound and freeze. Cut 20-40 µm thick sagittal or coronal sections using a cryostat or vibrating microtome.[8]
-
Storage: Store free-floating sections in a cryoprotectant solution at -20°C until staining.
This compound Staining of Brain Sections (Free-Floating)
-
Washing: Place the free-floating brain sections into a 24-well plate. Wash the sections three times for 5 minutes each with PBS on an orbital shaker to remove the cryoprotectant solution.
-
This compound Incubation: Prepare a 1 µM working solution of this compound in PBS. Note: The optimal concentration may need to be determined empirically and can range from 0.1 to 5 µM. Incubate the sections in the this compound solution for 30-60 minutes at room temperature, protected from light.
-
Washing: Wash the sections three times for 5 minutes each with PBS to remove unbound this compound.
-
Nuclear Counterstaining (Optional): If desired, incubate the sections with a DAPI solution (e.g., 1 µg/mL in PBS) for 5-10 minutes to visualize cell nuclei.[9][10]
-
Washing (if counterstained): Wash the sections twice for 5 minutes each with PBS.
-
Mounting: Carefully mount the stained sections onto microscope slides and allow them to air dry briefly.
-
Coverslipping: Apply a drop of aqueous mounting medium and place a coverslip over the tissue, avoiding air bubbles. Seal the edges of the coverslip with nail polish if necessary.
-
Storage: Store the slides at 4°C in the dark until imaging.
Image Acquisition
-
Microscope Setup: Use a fluorescence microscope equipped with a digital camera and appropriate filter sets for this compound (Excitation ~597 nm, Emission ~665 nm).
-
Image Capture: For each brain section, capture images of the regions of interest (e.g., cortex and hippocampus).[2] It is crucial to maintain consistent imaging parameters (e.g., exposure time, gain, and light intensity) across all samples and experimental groups to ensure comparability.[6]
-
File Format: Save the images in a lossless format, such as TIFF, to preserve image quality for analysis.[6]
Data Analysis with ImageJ
The following protocol outlines the steps for automated quantification of amyloid plaque load (% area) using ImageJ.
-
Open Image: Launch ImageJ and open the captured TIFF image by dragging and dropping it or using File > Open.
-
Set Scale: If the image contains a scale bar, use the straight-line tool to draw a line along the scale bar. Then, go to Analyze > Set Scale. Enter the known distance and unit of length. If no scale bar is present, the scale can be set based on the pixel-to-micron ratio of the imaging system.[6]
-
Image Pre-processing:
-
Convert to 8-bit: Convert the image to grayscale by selecting Image > Type > 8-bit.[2]
-
Background Subtraction (Optional): To correct for uneven illumination, you can use the background subtraction feature: Process > Subtract Background. The rolling ball radius should be set to a value larger than the largest plaque.
-
-
Thresholding: This step is critical for distinguishing the plaques from the background.
-
Go to Image > Adjust > Threshold.
-
An automated thresholding method, such as "Otsu" or "MaxEntropy," can be a good starting point.[11]
-
Manually adjust the threshold sliders to ensure that the red highlighted areas accurately cover the plaques without including background noise. The goal is to be consistent across all images in the experiment.
-
-
Analyze Particles: Once the threshold is set, use the "Analyze Particles" function to quantify the plaques.
-
Go to Analyze > Analyze Particles.
-
Size (pixel^2): Set a minimum and maximum size to exclude small artifacts and very large, potentially overlapping plaques. This will require some empirical optimization based on your images.
-
Circularity: A value of 0.00-1.00 can be set to filter particles based on their shape (1.00 being a perfect circle).
-
Show: Select "Outlines" to generate an image showing the outlines of the analyzed plaques.
-
Display results: Ensure this box is checked to see the quantitative data.
-
Click "OK" to run the analysis.
-
-
Data Collection: The results table will display various measurements for each identified plaque, including count, total area, average size, and percentage of the total area covered by plaques (% Area).
-
Data Export: The data from the results table can be copied and pasted into a spreadsheet program like Microsoft Excel for further statistical analysis and graphing.
Data Presentation
Summarize the quantitative data in a clear and structured table for easy comparison between experimental groups.
| Group | Animal ID | Region of Interest | Plaque Count | Total Plaque Area (µm²) | Average Plaque Size (µm²) | % Area Covered by Plaques |
| Control | C1 | Cortex | 150 | 7500 | 50 | 1.5 |
| C2 | Cortex | 135 | 6800 | 50.4 | 1.36 | |
| C3 | Cortex | 160 | 8000 | 50 | 1.6 | |
| Treatment | T1 | Cortex | 75 | 3000 | 40 | 0.6 |
| T2 | Cortex | 80 | 3200 | 40 | 0.64 | |
| T3 | Cortex | 70 | 2800 | 40 | 0.56 | |
| Control | C1 | Hippocampus | 80 | 4000 | 50 | 0.8 |
| C2 | Hippocampus | 75 | 3750 | 50 | 0.75 | |
| C3 | Hippocampus | 85 | 4250 | 50 | 0.85 | |
| Treatment | T1 | Hippocampus | 40 | 1600 | 40 | 0.32 |
| T2 | Hippocampus | 45 | 1800 | 40 | 0.36 | |
| T3 | Hippocampus | 38 | 1520 | 40 | 0.304 |
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound binds with high affinity to Aβ aggregates, resulting in fluorescence emission.
References
- 1. Quantification of amyloid PET for future clinical use: a state-of-the-art review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Staining and Quantification of β-Amyloid Pathology in Transgenic Mouse Models of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Research Progress in Fluorescent Probes for Detection of Amyloid-β In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Comparative Analysis of Two Automated Quantification Methods for Regional Cerebral Amyloid Retention: PET-Only and PET-and-MRI-Based Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. smart.dhgate.com [smart.dhgate.com]
- 7. biotium.com [biotium.com]
- 8. Full- versus Sub-Regional Quantification of Amyloid-Beta Load on Mouse Brain Sections - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DAPI Staining Mouse Brain Sections [protocols.io]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
How to reduce high background staining with DCDAPH
Welcome to the technical support center for DCDAPH staining. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges during their experiments, with a focus on reducing high background staining.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound, also known as DANIR-2c, is a far-red fluorescent probe with high affinity for β-amyloid (Aβ) plaques and aggregates.[1] It is commonly used for the fluorescent staining of Aβ plaques in brain tissue sections and for in vivo imaging of Aβ1-42 aggregates in animal models.[1][2] Its far-red emission spectrum (excitation/emission ~597/665 nm) is advantageous as it minimizes interference from tissue autofluorescence, which is typically stronger at shorter wavelengths.[3][4]
Q2: What is the mechanism of this compound binding?
This compound is a donor-acceptor-substituted molecule that exhibits enhanced fluorescence upon binding to the cross-β sheet structure of amyloid fibrils.[5] Computational studies have shown that this compound has multiple binding sites on amyloid fibrils with high affinity, which contributes to its effectiveness as a staining agent.[5][6] The interaction is primarily non-covalent.
Q3: Why am I getting high background staining with this compound?
High background staining with this compound can arise from several factors:
-
Suboptimal Probe Concentration: Using a concentration of this compound that is too high can lead to non-specific binding to other tissue components.[7]
-
Inadequate Washing: Insufficient washing after staining can leave unbound this compound molecules in the tissue, contributing to a diffuse background signal.
-
Tissue Autofluorescence: Although this compound fluoresces in the far-red spectrum where autofluorescence is generally lower, some endogenous molecules in the brain, such as lipofuscin, can still emit in this range and contribute to background.[3][8][9] Aldehyde-based fixatives can also induce autofluorescence.[3]
-
Non-Specific Binding: this compound is a hydrophobic molecule, which can lead to non-specific binding to lipids and other hydrophobic regions within the tissue.[10] Injured neurons can also exhibit non-specific binding of fluorescent dyes.[11][12]
-
Issues with Tissue Preparation: Improper fixation or tissue processing can affect the integrity of the tissue and expose sites for non-specific binding.
Troubleshooting Guide: Reducing High Background Staining
This section provides a systematic approach to troubleshooting and optimizing your this compound staining protocol to achieve a high signal-to-noise ratio.
Problem: High and Diffuse Background Fluorescence
| Possible Cause | Recommended Solution |
| This compound concentration is too high. | Titrate the this compound concentration to find the optimal balance between signal and background. Start with a lower concentration and incrementally increase it. A recommended starting range for similar amyloid-binding dyes is often in the low nanomolar to micromolar range.[13] |
| Inadequate washing steps. | Increase the number and/or duration of wash steps after this compound incubation. Use a gentle wash buffer such as Phosphate-Buffered Saline (PBS). Adding a low concentration of a non-ionic detergent like Tween-20 (e.g., 0.05%) to the wash buffer can help reduce non-specific binding. |
| Tissue autofluorescence. | - Use a Quenching Agent: Treat tissue sections with an autofluorescence quencher like TrueBlack® or Sudan Black B. Note that Sudan Black B can introduce some background in the far-red channel. - Optimize Fixation: If using aldehyde-based fixatives, consider reducing the fixation time or trying an alternative fixative. Perfusion of the animal with PBS prior to fixation can help remove red blood cells, a source of autofluorescence. - Spectral Unmixing: If your imaging system allows, use spectral imaging and linear unmixing to separate the this compound signal from the autofluorescence spectrum. |
| Non-specific binding of the probe. | - Blocking: While not standard for small molecule dyes like this compound, you can try a blocking step with a protein-containing solution like Bovine Serum Albumin (BSA) before adding the probe, although its effectiveness may be limited. - Optimize Buffer Conditions: Adjusting the pH or ionic strength of the staining and wash buffers can sometimes reduce non-specific electrostatic interactions. |
Quantitative Data Summary: Optimization of Staining Parameters
| Parameter | Low | Medium (Recommended Starting Point) | High | Expected Impact on Signal-to-Noise Ratio (SNR) |
| This compound Concentration | May result in weak signal | Empirically determine (e.g., start around 100-500 nM) | High background, reduced SNR | Titration is critical for optimal SNR. |
| Incubation Time | Insufficient signal | 10 - 30 minutes | Potential for increased non-specific binding | Longer times may not always improve specific signal and can increase background. |
| Number of Washes | High background | 3 x 5 minutes | Cleaner background, potential for signal loss with excessive washing | Adequate washing is crucial for low background. |
| Wash Duration | Incomplete removal of unbound probe | 5 minutes per wash | Cleaner background | Longer washes can help reduce non-specific binding. |
Experimental Protocols
The following is a recommended starting protocol for this compound staining of brain sections. It is crucial to optimize these parameters for your specific tissue type, fixation method, and experimental setup.
Recommended this compound Staining Protocol for Brain Sections
-
Tissue Preparation:
-
Use formalin-fixed, paraffin-embedded (FFPE) or frozen brain sections.
-
For FFPE sections, deparaffinize and rehydrate through a graded series of ethanol (B145695) to distilled water.
-
For frozen sections, allow them to reach room temperature before staining.
-
-
(Optional) Antigen Retrieval:
-
For some tissues, a brief antigen retrieval step (e.g., with formic acid) may enhance plaque accessibility, though this is more common for antibody staining.[14]
-
-
(Optional) Autofluorescence Quenching:
-
If high autofluorescence is expected, treat the sections with a commercial quenching agent according to the manufacturer's instructions.
-
-
Washing:
-
Wash the sections three times for 5 minutes each in PBS.
-
-
This compound Staining:
-
Prepare a working solution of this compound in PBS. A starting concentration in the range of 100-500 nM is recommended for initial experiments.
-
Incubate the sections with the this compound solution for 10-30 minutes at room temperature, protected from light.
-
-
Washing:
-
Wash the sections three times for 5 minutes each in PBS to remove unbound this compound.
-
-
Mounting:
-
Mount the coverslip using an aqueous mounting medium.
-
-
Imaging:
-
Image the sections using a fluorescence microscope with appropriate filter sets for far-red fluorescence (Excitation: ~597 nm, Emission: ~665 nm).
-
Visualizations
Amyloid Precursor Protein (APP) Processing Pathway
Caption: APP processing pathways leading to Aβ plaque formation.
Troubleshooting Workflow for High Background Staining
Caption: A logical workflow for troubleshooting high background.
References
- 1. biotium.com [biotium.com]
- 2. Near-infrared fluorescent probes for imaging of amyloid plaques in Alzheimer׳s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. vectorlabs.com [vectorlabs.com]
- 4. Addressing the autofluorescence issue in deep tissue imaging by two-photon microscopy: the significance of far-red emitting dyes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. biotium.com [biotium.com]
- 6. Computational Investigations into Two-Photon Fibril Imaging Using the DANIR-2c Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biotium.com [biotium.com]
- 8. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 9. biotium.com [biotium.com]
- 10. Hydrophobic Fluorescent Probes Introduce Artifacts into Single Molecule Tracking Experiments Due to Non-Specific Binding | PLOS One [journals.plos.org]
- 11. Fluorophilia: Fluorophore-containing compounds adhere non-specifically to injured neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fluorophilia: fluorophore-containing compounds adhere non-specifically to injured neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Dual-probe fluorescence spectroscopy for sensitive quantitation of Alzheimer’s amyloid pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Preventing DCDAPH photobleaching during microscopy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing DCDAPH photobleaching during fluorescence microscopy experiments.
Troubleshooting Guide: Minimizing this compound Photobleaching
Rapid signal loss or photobleaching of this compound during imaging can significantly compromise experimental results. This guide provides a systematic approach to identify and resolve common issues.
Problem: Rapid decrease in this compound fluorescence signal during image acquisition.
This is a classic sign of photobleaching, the irreversible photochemical destruction of the fluorophore.[1] Follow these steps to mitigate this issue:
Optimize Imaging Parameters
The most immediate way to reduce photobleaching is to minimize the exposure of this compound to excitation light.[1]
-
Reduce Excitation Light Intensity: Use the lowest laser power or lamp intensity that provides an adequate signal-to-noise ratio. Neutral density filters can be employed to attenuate the excitation light without altering its spectral quality.
-
Minimize Exposure Time: Use the shortest possible exposure time for your detector. For confocal microscopy, this can be achieved by increasing the scan speed or using a more sensitive detector.
-
Limit z-stacks and Time-lapse Imaging: Acquire only the essential number of z-slices and time points. For time-lapse experiments, increase the interval between acquisitions as much as the experimental design allows.
Select Appropriate Antifade Reagents
Antifade mounting media are crucial for preserving fluorescent signals.[2] They work by scavenging reactive oxygen species that are a primary cause of photobleaching.
-
Commercial Antifade Reagents: A variety of commercial antifade mounting media are available. For far-red probes like this compound, formulations containing antioxidants such as p-phenylenediamine (B122844) (PPD), n-propyl gallate (NPG), or Trolox are often effective.[2] However, be aware that PPD can sometimes react with certain dyes, so it's advisable to test compatibility.[3]
-
Live-Cell Imaging: For live-cell experiments, use antifade reagents specifically designed for this purpose, such as ProLong Live, which are less toxic to cells.[4]
| Antifade Reagent Class | Common Active Ingredients | Recommended for Fixed Cells | Recommended for Live Cells | Notes |
| Glycerol-based | PPD, NPG, DABCO | Yes | No | PPD is very effective but can be toxic and may quench some dyes. NPG and DABCO are less toxic alternatives.[2][3] |
| Hard-setting | Various proprietary formulations | Yes | No | Ideal for long-term sample storage. Examples include ProLong Gold and VECTASHIELD HardSet.[5] |
| Live-cell compatible | Enzyme-based oxygen scavengers (e.g., Oxyrase), Trolox | No | Yes | Designed to maintain cell viability during imaging.[4] |
Sample Preparation and Handling
Proper sample preparation can also contribute to reducing photobleaching.
-
Optimal Probe Concentration: Use the lowest concentration of this compound that gives a satisfactory signal. Excessively high concentrations do not necessarily lead to a brighter signal and can sometimes increase background noise.
-
Storage: Protect stained samples from light at all times by storing them in the dark, for example, by wrapping the slide box in aluminum foil. Store at 4°C for short-term storage.[5]
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound photobleaching?
A1: Photobleaching of this compound, like other fluorophores, is primarily caused by the interaction of the excited-state dye molecule with molecular oxygen, leading to the formation of reactive oxygen species that chemically damage the fluorophore, rendering it non-fluorescent.[2] The rate of photobleaching is directly proportional to the intensity and duration of the excitation light.[1]
Q2: Are there any specific antifade reagents known to be optimal for this compound?
A2: While there is no published data on an antifade reagent specifically optimized for this compound, general-purpose antifade reagents that are effective for other far-red and styryl dyes are recommended.[6][7][8] These include commercial mounting media such as ProLong Gold, VECTASHIELD, and those containing n-propyl gallate (NPG) or Trolox.[5][9] It is always best to empirically test a few different antifade reagents to determine the most effective one for your specific experimental conditions.
Q3: Can I use this compound for live-cell imaging, and how can I prevent photobleaching in that case?
A3: Yes, this compound can potentially be used for live-cell imaging, although its primary application has been in fixed tissues. For live-cell imaging, it is crucial to use a live-cell compatible antifade reagent like ProLong Live.[4] Additionally, minimizing light exposure by reducing laser power and exposure time is even more critical in live-cell imaging to prevent phototoxicity.
Q4: How can I quantitatively measure the extent of photobleaching in my this compound experiments?
A4: To quantify photobleaching, you can perform a time-lapse acquisition of a stained area using your standard imaging settings. Measure the fluorescence intensity of a region of interest (ROI) in the first frame and in subsequent frames. The rate of fluorescence decay is a measure of photobleaching. This can be expressed as a photobleaching half-life (the time it takes for the fluorescence intensity to drop to 50% of its initial value).[10]
Q5: Besides photobleaching, what other factors can lead to a weak this compound signal?
A5: A weak signal may not always be due to photobleaching. Other potential causes include:
-
Incorrect filter sets: Ensure that your microscope's excitation and emission filters are appropriate for this compound's spectral profile (Excitation max ~597 nm, Emission max ~665 nm).[11]
-
Suboptimal staining: The staining protocol may need optimization, including the concentration of this compound and the incubation time.
-
Low target abundance: The density of amyloid-beta plaques in your sample may be low.
-
Microscope settings: Ensure the detector gain and other camera settings are optimized for detecting far-red fluorescence.[3]
Experimental Protocols
General Protocol for Staining Amyloid Plaques with this compound in Fixed Brain Sections
This protocol provides a general guideline. Optimization may be required for your specific tissue and experimental setup.
-
Deparaffinization and Rehydration (for paraffin-embedded sections):
-
Immerse slides in xylene (or a xylene substitute) two times for 5 minutes each.
-
Rehydrate through a graded series of ethanol (B145695) (100%, 95%, 70%, 50%) for 3 minutes each.
-
Rinse with distilled water.
-
-
Antigen Retrieval (if required for co-staining with antibodies):
-
Perform heat-induced epitope retrieval (HIER) using a suitable buffer (e.g., citrate (B86180) buffer, pH 6.0).
-
-
Staining:
-
Prepare a working solution of this compound in a suitable buffer (e.g., PBS or ethanol/PBS mixture). A typical starting concentration is 1-10 µM.
-
Incubate the sections with the this compound solution for 10-30 minutes at room temperature, protected from light.
-
Rinse the sections thoroughly with PBS to remove unbound dye.
-
-
Mounting:
-
Carefully remove excess buffer from the slide.
-
Apply a drop of antifade mounting medium to the tissue section.
-
Gently lower a coverslip onto the mounting medium, avoiding air bubbles.
-
Seal the edges of the coverslip with nail polish or a commercial sealant.
-
-
Curing and Storage:
-
Allow the mounting medium to cure according to the manufacturer's instructions (typically overnight at room temperature in the dark).
-
Store the slides at 4°C, protected from light.
-
Visualizations
Workflow for Minimizing this compound Photobleaching
Caption: A workflow diagram illustrating the key steps to prevent this compound photobleaching.
Factors Contributing to this compound Photobleaching
Caption: The signaling pathway of this compound photobleaching.
References
- 1. ProLong Antifade Mountants and Reagents | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. biotium.com [biotium.com]
- 4. ProLong Live Antifade Reagent Protects Fluorescent Proteins and Dyes In Live-Cell Imaging | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. ProLong Gold Antifade Reagent | Cell Signaling Technology [cellsignal.com]
- 6. Synthesis and evaluation of cyanine–styryl dyes with enhanced photostability for fluorescent DNA staining - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. A molecular fluorescent dye for specific staining and imaging of RNA in live cells: a novel ligand integration from classical thiazole orange and styryl compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. Quantitative fluorescence loss in photobleaching for analysis of protein transport and aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biotium.com [biotium.com]
DCDAPH non-specific binding to other protein aggregates
Welcome to the technical support center for DCDAPH, a far-red fluorescent probe for the detection of amyloid-β (Aβ) aggregates. This guide provides troubleshooting advice and frequently asked questions to help researchers and scientists optimize their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary binding targets?
This compound (also known as DANIR-2c) is a far-red fluorescent probe with a high affinity for amyloid-β (Aβ) plaques and aggregates.[1][2][3] It is commonly used for fluorescent staining of Aβ deposits in brain sections and for in vivo imaging in small animals.[2]
Q2: What are the binding affinities of this compound for Aβ aggregates?
This compound exhibits strong binding to Aβ1-42 aggregates. The reported binding affinities are a Ki of 37 nM and a Kd of 27 nM.[2]
Q3: Is there evidence of this compound binding non-specifically to other protein aggregates like tau or α-synuclein?
Currently, there is a lack of comprehensive studies directly evaluating the binding specificity of this compound across a wide range of different protein aggregates, such as tau or α-synuclein. However, studies on structurally similar fluorescent probes offer some insights. For instance, certain benzothiazole-coumarin derivatives, which are also used to detect Aβ aggregates, have been shown to selectively stain Aβ deposits with no significant staining of hyperphosphorylated tau or α-synuclein aggregates.[4] Despite this, researchers should always validate the specificity of this compound in their specific experimental context.
Q4: I am observing high background fluorescence in my this compound stained samples. What are the common causes and solutions?
High background fluorescence is a common issue in fluorescence microscopy and can be caused by several factors, including autofluorescence of the tissue, excessive probe concentration, insufficient washing, or non-specific binding.[5][6][7] A systematic approach to troubleshooting is recommended, starting with the inclusion of an unstained control sample to assess the level of autofluorescence.[6][8]
Q5: My this compound signal is weak or absent. What could be the problem?
Weak or no signal can result from several factors, including issues with the probe itself, problems with the tissue preparation, or incorrect imaging settings. Ensure the this compound solution is fresh and has been protected from light. For tissue sections, inadequate permeabilization can prevent the probe from reaching the target aggregates. Also, verify that the excitation and emission filters on your microscope are appropriate for this compound's spectral properties (Ex/Em ≈ 597/665 nm).[2]
Troubleshooting Guides
Guide 1: Reducing High Background Fluorescence
High background can obscure the specific signal from Aβ aggregates. Follow these steps to diagnose and mitigate this issue.
Troubleshooting Workflow for High Background
Caption: Workflow for troubleshooting high background fluorescence.
Guide 2: Investigating Potential Non-Specific Binding
If you suspect this compound is binding to targets other than Aβ aggregates, use the following decision tree to investigate.
Decision Tree for Non-Specific Binding
Caption: Decision tree for investigating non-specific this compound binding.
Quantitative Data
| Probe | Target Aggregate | Binding Affinity (Kd) | Binding Affinity (Ki) |
| This compound | Aβ1-42 | 27 nM | 37 nM |
| This compound | Other Aggregates | Not Reported | Not Reported |
Data for Aβ1-42 aggregates from Biotium.[2]
Experimental Protocols
Protocol: this compound Staining of Aβ Plaques in Brain Tissue Sections
This protocol is a general guideline and may require optimization for your specific tissue and experimental setup. It is based on standard protocols for amyloid plaque staining.[9][10][11]
Reagents and Materials:
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Ethanol (B145695) solutions (50%, 70%)
-
Purified water
-
Antifade mounting medium
-
Glass microscope slides and coverslips
-
Brain tissue sections (fresh-frozen or paraffin-embedded)
Procedure:
-
Tissue Preparation:
-
For paraffin-embedded sections, deparaffinize and rehydrate the tissue sections through a series of xylene and ethanol washes.
-
For fresh-frozen sections, allow them to equilibrate to room temperature.
-
-
Staining Solution Preparation:
-
Prepare a fresh working solution of this compound. A starting concentration of 1-10 µM in PBS is recommended, but this should be optimized. To do this, dilute the 1 mM stock solution in PBS. Protect the solution from light.
-
-
Washing and Hydration:
-
Wash the slides 3 times for 3 minutes each in 50% ethanol.
-
Dip the slides in purified water, then wash once for 3 minutes.
-
-
This compound Incubation:
-
Incubate the slides in the this compound working solution for 10-30 minutes at room temperature. This incubation time may need to be optimized.
-
-
Washing:
-
Wash the slides 5 times for 3 minutes each in 70% ethanol.
-
Wash the slides 3 times for 3 minutes each in 50% ethanol.
-
Wash the slides 2 times for 15 minutes each in purified water.
-
-
Mounting:
-
Allow the slides to air dry for 15-30 minutes.
-
Apply a drop of antifade mounting medium to the tissue section and place a coverslip, avoiding air bubbles.
-
-
Imaging:
-
Image the slides using a fluorescence microscope equipped with appropriate filters for far-red fluorescence (Excitation ≈ 597 nm, Emission ≈ 665 nm).
-
Experimental Workflow for this compound Staining
References
- 1. Bifunctional fluorescent probes for detection of amyloid aggregates and reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. biotium.com [biotium.com]
- 4. Frontiers | Identification of Multicolor Fluorescent Probes for Heterogeneous Aβ Deposits in Alzheimer’s Disease [frontiersin.org]
- 5. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 7. stjohnslabs.com [stjohnslabs.com]
- 8. benchchem.com [benchchem.com]
- 9. Staining and Quantification of β-Amyloid Pathology in Transgenic Mouse Models of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Histological Staining of Amyloid and Pre-Amyloid Peptides and Proteins in Mouse Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Histological Staining of Amyloid and Pre-amyloid Peptides and Proteins in Mouse Tissue | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Optimizing DCDAPH Staining in Formalin-Fixed Paraffin-Embedded (FFPE) Tissue
Welcome to the technical support center for DCDAPH staining. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing the use of this compound, a far-red fluorescent probe for staining amyloid-β (Aβ) plaques and aggregates in formalin-fixed paraffin-embedded (FFPE) tissues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its spectral properties?
This compound (also known as DANIR-2c) is a far-red fluorescent probe with a high affinity for Aβ plaques and aggregates.[1][2][3] Its spectral properties make it suitable for fluorescence microscopy.
| Property | Value |
| Excitation Maximum (λex) | 597 nm[1] |
| Emission Maximum (λem) | 665 nm[1] |
| Molecular Weight | 249.31 g/mol [1] |
| Appearance | Dark purple solid[1] |
Q2: What is the mechanism of this compound staining?
This compound is a fluorescent probe that binds with high affinity to Aβ1-42 aggregates.[1][3] The exact mechanism involves the molecule intercalating into the structure of the amyloid fibrils, which leads to a significant increase in its fluorescence quantum yield. This property allows for the specific visualization of Aβ plaques in tissue sections.
Figure 1. Conceptual diagram of this compound binding to Aβ aggregates.
Q3: How should this compound be stored?
This compound should be stored at -20°C and protected from light, especially when in solution, to prevent degradation and photobleaching.[1]
Experimental Protocols
This section provides a general protocol for this compound staining of FFPE tissue sections. Optimization of incubation times, concentrations, and antigen retrieval methods may be necessary for specific tissue types and experimental conditions.
Detailed this compound Staining Protocol for FFPE Tissues
-
Deparaffinization and Rehydration:
-
Immerse slides in Xylene: 3 changes, 5 minutes each.
-
Immerse in 100% Ethanol: 2 changes, 10 minutes each.
-
Immerse in 95% Ethanol: 2 changes, 10 minutes each.
-
Immerse in 70% Ethanol: 2 changes, 10 minutes each.
-
Immerse in 50% Ethanol: 2 changes, 10 minutes each.
-
Rinse in deionized water: 2 changes, 5 minutes each.
-
-
Antigen Retrieval (Heat-Induced Epitope Retrieval - HIER):
-
Immerse slides in a staining dish containing 10 mM Sodium Citrate (B86180) buffer (pH 6.0).[4]
-
Heat the slides in a microwave, water bath, or pressure cooker. A common method is to bring the solution to a boil and then maintain a sub-boiling temperature for 10-20 minutes.[4]
-
Allow the slides to cool to room temperature for at least 30 minutes in the buffer.[4]
-
Rinse the slides in deionized water for 5 minutes.
-
-
This compound Staining:
-
Prepare a working solution of this compound in a suitable buffer (e.g., PBS). The optimal concentration should be determined empirically, but a starting range of 1-10 µM is recommended.
-
Apply the this compound working solution to the tissue sections and incubate for 30-60 minutes at room temperature in a humidified chamber, protected from light.
-
-
Washing:
-
Rinse the slides with PBS to remove unbound this compound. Perform 2-3 washes of 5 minutes each.
-
-
Counterstaining (Optional):
-
If a nuclear counterstain is desired, incubate the slides with a suitable dye (e.g., DAPI) according to the manufacturer's protocol.
-
-
Mounting:
Figure 2. Experimental workflow for this compound staining of FFPE tissues.
Troubleshooting Guide
This guide addresses common issues encountered during this compound staining and provides potential causes and solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Weak or No Signal | Suboptimal this compound Concentration: The concentration of the this compound solution may be too low. | Optimize this compound Concentration: Perform a titration to determine the optimal concentration. Start with a range of 1-10 µM and adjust as needed. |
| Inadequate Antigen Retrieval: Formalin fixation can mask the Aβ epitopes, preventing this compound binding.[7] | Optimize Antigen Retrieval: Vary the pH of the retrieval buffer (e.g., citrate pH 6.0 vs. EDTA pH 8.0) and the heating time and temperature.[8] | |
| Photobleaching: The fluorescent signal may have been quenched due to excessive exposure to light.[5][6] | Minimize Light Exposure: Keep slides in the dark as much as possible. Use an anti-fade mounting medium.[5][6] Reduce the intensity and duration of the excitation light during microscopy.[6] | |
| High Background Staining | Excessive this compound Concentration: Too high a concentration can lead to non-specific binding. | Reduce this compound Concentration: Titrate to a lower concentration that provides specific signal without high background. |
| Inadequate Washing: Insufficient washing may leave unbound this compound on the tissue. | Increase Washing Steps: Increase the number and duration of PBS washes after the this compound incubation step. | |
| Autofluorescence: Some tissues have endogenous fluorophores that can contribute to background signal.[7] | Use a Quenching Agent: Consider using a commercial autofluorescence quencher after rehydration. | |
| Non-Specific Staining | Hydrophobic Interactions: this compound, being a small molecule, might non-specifically interact with other tissue components. | Add a Detergent: Include a low concentration of a non-ionic detergent (e.g., 0.05% Tween-20) in the staining and washing buffers to reduce non-specific binding. |
| Tissue Drying: Allowing the tissue to dry out at any stage can cause artifacts and non-specific staining. | Maintain Hydration: Ensure the tissue section remains covered in buffer throughout the staining procedure. Use a humidified chamber for incubations. | |
| Photobleaching During Imaging | Prolonged Exposure to Excitation Light: Continuous illumination will cause the fluorophore to lose its ability to fluoresce.[5][9] | Optimize Imaging Parameters: Use the lowest possible laser power and exposure time that still provides a good signal.[6] |
| Absence of Anti-fade Reagent: Mounting without an anti-fade reagent will lead to rapid signal loss.[5][6] | Use Anti-fade Mounting Media: Always use a commercially available mounting medium containing an anti-fade agent like PPD, NPG, or DABCO.[10][11] |
Quantitative Data Summary for Optimization
The following table provides a summary of key parameters that can be optimized for this compound staining. It is recommended to test these variables to establish the optimal conditions for your specific experimental setup.
| Parameter | Recommended Starting Range | Factors to Consider for Optimization |
| This compound Concentration | 1 - 10 µM | Tissue type, fixation time, desired signal-to-noise ratio. |
| Incubation Time | 30 - 60 minutes at RT | Shorter times may reduce background, while longer times might increase signal intensity. |
| Antigen Retrieval Buffer | 10 mM Sodium Citrate (pH 6.0) or 1 mM EDTA (pH 8.0) | The optimal pH can be antigen-dependent. Test both to see which yields better results.[8] |
| Antigen Retrieval Time | 10 - 20 minutes (sub-boiling) | Over-retrieval can damage tissue morphology. Under-retrieval may not sufficiently unmask epitopes. |
| Washing Buffer | PBS or PBS with 0.05% Tween-20 | The addition of a detergent can help reduce non-specific background staining. |
References
- 1. biotium.com [biotium.com]
- 2. biotium.com [biotium.com]
- 3. biotium.com [biotium.com]
- 4. FFPE Immunofluorescence Protocol | IHC Staining of FFPE Tissue | Bio-Techne [bio-techne.com]
- 5. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
- 8. Effect of Antigen Retrieval on Genomic DNA From Immunodissected Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bleaching‐Resistant Super‐Resolution Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What are some antifading agents used to prevent photobleaching? | AAT Bioquest [aatbio.com]
- 11. emsdiasum.com [emsdiasum.com]
DCDAPH solubility and stability issues in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DCDAPH. The information is presented in a question-and-answer format to directly address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary application?
This compound (also known as DANIR-2c) is a far-red fluorescent probe with high affinity for Amyloid-β (Aβ) plaques and aggregates.[1][2] Its primary application is the fluorescent staining of Aβ plaques in brain sections for microscopy and in vivo detection of Aβ1-42 aggregates in small animals.[1]
2. What are the key spectral properties of this compound?
The spectral properties of this compound in Phosphate-Buffered Saline (PBS) are summarized in the table below.
| Property | Value |
| Excitation Wavelength (λEx) | 597 nm |
| Emission Wavelength (λEm) | 665 nm |
| Appearance | Dark purple solid |
Data sourced from Biotium product information.[1]
3. How should this compound be stored?
This compound should be stored at -20°C and protected from light, especially when in solution.[1]
Solubility and Solution Preparation
4. How do I dissolve this compound?
This compound is known to have poor water solubility. Concentrated stock solutions should be prepared in anhydrous dimethyl sulfoxide (B87167) (DMSO).
5. What is the recommended concentration for a this compound stock solution?
A common starting point for a stock solution is 1-5 mg/mL in anhydrous DMSO.
6. I am observing precipitation when I dilute my this compound stock solution in an aqueous buffer. What should I do?
Precipitation upon dilution into aqueous buffers is a common issue with hydrophobic fluorescent probes like this compound. This is often due to the compound's low solubility in aqueous media. Please refer to the troubleshooting guide below for solutions.
Troubleshooting Guide: Solubility and Stability
This guide addresses common problems related to the solubility and stability of this compound in aqueous solutions.
Problem 1: this compound precipitates out of solution upon dilution in aqueous buffer (e.g., PBS).
| Possible Cause | Troubleshooting Steps |
| Low Aqueous Solubility | • Final DMSO Concentration: Ensure the final concentration of DMSO in your working solution is sufficient to maintain this compound solubility, typically between 0.1% and 1%. However, be mindful that high concentrations of DMSO can be toxic to cells. • Sonication: Briefly sonicate the aqueous solution after adding the this compound stock solution to aid in dissolution. • Vortexing: Vortex the solution immediately after dilution. |
| Incorrect Dilution Method | • Rapid Dilution: Add the this compound stock solution to the aqueous buffer dropwise while vortexing to promote mixing and prevent localized high concentrations that can lead to precipitation. • Prepare Fresh: Prepare the final aqueous working solution immediately before use to minimize the time for aggregation and precipitation to occur.[1] |
| Buffer Composition | • pH: The pH of the buffer can influence the solubility of some compounds. While specific data for this compound is limited, you can test buffers with slightly different pH values (e.g., 7.2 vs. 7.4) to see if it improves solubility.[3] • Salt Concentration: High salt concentrations can sometimes decrease the solubility of organic compounds (salting out). If your protocol allows, try using a buffer with a lower salt concentration. |
Problem 2: The fluorescent signal of my this compound staining is weak or absent.
| Possible Cause | Troubleshooting Steps |
| Degradation of this compound | • Hydrolysis: this compound is an ester, and esters are susceptible to hydrolysis in aqueous solutions, which can lead to a loss of fluorescence. Always prepare fresh working solutions from a DMSO stock immediately before your experiment.[1] • Photobleaching: this compound can be susceptible to photobleaching (fading of the fluorescent signal upon exposure to light). Minimize light exposure to the stained samples and use an anti-fade mounting medium. |
| Low Probe Concentration | • Titration: The optimal staining concentration can vary depending on the tissue and experimental conditions. Perform a concentration titration to determine the optimal concentration of this compound for your specific application. |
| Quenching of Fluorescence | • High Concentration: At high concentrations, fluorescent dyes can self-quench, leading to a decrease in signal. If you suspect this, try using a lower concentration of this compound. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired concentration (e.g., for a 5 mg vial, add 1 mL of anhydrous DMSO to make a 5 mg/mL stock solution).
-
Vortex thoroughly until the solid is completely dissolved.
-
Aliquot the stock solution into smaller volumes in amber or light-protected tubes to minimize freeze-thaw cycles and light exposure.
-
Store the aliquots at -20°C.
Protocol 2: Staining of Amyloid Plaques in Brain Sections
-
Prepare a fresh working solution of this compound by diluting the DMSO stock solution into PBS (pH 7.4) to the desired final concentration (e.g., 1-10 µM). It is critical to add the DMSO stock to the PBS while vortexing to prevent precipitation. The final DMSO concentration should be kept as low as possible (ideally ≤1%).
-
Mount fixed brain sections on slides.
-
Incubate the sections with the this compound working solution for a sufficient time (e.g., 15-30 minutes) at room temperature, protected from light.
-
Wash the sections with PBS to remove unbound probe.
-
Mount the coverslip using an aqueous mounting medium, preferably one containing an anti-fade reagent.
-
Image the stained sections using a fluorescence microscope with appropriate filter sets for far-red fluorescence.
Visualizations
Caption: Troubleshooting flowchart for this compound solubility issues.
References
Technical Support Center: Optimizing DCDAPH Penetration in Thick Brain Slices
Welcome to the technical support center for advanced neural imaging. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to enhance the penetration and imaging of the fluorescent probe DCDAPH in thick brain slices.
Troubleshooting Guide: Common Issues and Solutions
This guide addresses specific challenges researchers may encounter when using this compound in thick brain tissue, offering step-by-step solutions to improve experimental outcomes.
| Problem | Potential Cause | Suggested Solution |
| Weak or No this compound Signal in Deep Tissue Layers | Inadequate probe penetration. | 1. Increase Incubation Time: Extend the this compound incubation period to allow for deeper diffusion into the tissue.[1] 2. Optimize Probe Concentration: Perform a titration to find the optimal this compound concentration. A higher concentration may be needed for thicker slices, but be mindful of potential background signal increases.[2] 3. Permeabilize the Tissue: Use a gentle permeabilization agent like Saponin or a low concentration of Triton X-100 to facilitate probe entry without significant tissue damage.[3][4] 4. Utilize a Clearing Method: Employ a tissue clearing technique to reduce light scattering and improve optical access to deeper layers.[5][6][7] |
| High Background Fluorescence | Non-specific binding of this compound. | 1. Optimize Washing Steps: Increase the number and duration of wash steps after this compound incubation to remove unbound probe.[8] 2. Reduce Probe Concentration: A lower concentration of this compound may reduce non-specific binding while still providing sufficient signal.[2] 3. Address Autofluorescence: Before this compound staining, treat the tissue with an autofluorescence quencher like Sudan Black B or cupric sulfate.[9] Consider imaging in the far-red spectrum to minimize autofluorescence from endogenous biomolecules.[10] |
| Photobleaching During Imaging | Excessive exposure to excitation light. | 1. Minimize Light Exposure: Protect slices from light during incubation and storage.[11][12] 2. Optimize Imaging Parameters: Use the lowest possible laser power and shortest pixel dwell time that still provides an adequate signal-to-noise ratio. 3. Use an Antifade Mounting Medium: Mount the cleared and stained slice in a mounting medium containing an antifade reagent. |
| Uneven Staining Across the Slice | Inconsistent probe diffusion. | 1. Ensure Proper Immersion: Make sure the entire slice is fully submerged in the this compound solution during incubation.[12] 2. Gentle Agitation: Use a gentle orbital shaker during incubation to promote even distribution of the probe.[8] |
| Limited Imaging Depth with Two-Photon Microscopy | Light scattering and out-of-focus fluorescence. | 1. Implement Tissue Clearing: Clearing methods significantly reduce light scattering, allowing for deeper imaging.[13][14] The imaging depth of two-photon microscopy can be limited to around 450-500 µm in non-cleared cortical tissue.[15][16][17] 2. Optimize Microscope Settings: Adjust the numerical aperture and excitation wavelength for optimal deep-tissue imaging. |
Frequently Asked Questions (FAQs)
Q1: What are the most effective tissue clearing methods to use with this compound for deep imaging in thick brain slices?
A1: Several tissue clearing methods can be compatible with small molecule dyes like this compound. The choice of method depends on the required imaging depth, time constraints, and available equipment.
-
Aqueous-based methods (e.g., SeeDB, ScaleS, AICI): These methods are generally milder and better at preserving fluorescence but may offer less transparency for very thick samples.[6][18] AICI, for instance, can clear a 1 mm thick brain slice in about 90 minutes.[18]
-
Solvent-based methods (e.g., 3DISCO, BABB): These provide excellent transparency but can sometimes quench fluorescence.[6]
-
Hydrogel-based methods (e.g., CLARITY, SHIELD): These methods remove lipids to make the tissue transparent and are compatible with immunostaining, suggesting they would be suitable for this compound.[7]
Q2: How can I prepare my thick brain slices to maximize this compound penetration?
A2: Proper slice preparation is crucial. For adult brain tissue, which is denser, using a neuroprotective slicing solution like NMDG-aCSF can improve slice health.[19] Ensuring the slices are of a uniform and appropriate thickness for your imaging setup is also important. For organotypic cultures, maintaining slice viability is key for accurate experimental results.[20][21]
Q3: What are the key parameters to optimize in a this compound staining protocol for thick slices?
A3: The key parameters to optimize are:
-
This compound Concentration: Titrate to find the balance between a strong signal and low background.
-
Incubation Time: Longer incubation times are generally needed for thicker slices. This can range from hours to days.[1][22]
-
Temperature: Incubation is often performed at room temperature or 4°C.[1] Higher temperatures can speed up diffusion but may also increase the risk of tissue degradation.
-
Permeabilization: The type and concentration of the detergent (e.g., Triton X-100, Saponin) and the duration of the treatment should be carefully optimized to avoid damaging the tissue.[3][4]
Q4: Can I perform immunostaining in combination with this compound staining in the same thick brain slice?
A4: Yes, it is possible to combine this compound staining with immunofluorescence. You would typically perform the immunostaining protocol first, including fixation, permeabilization, blocking, and antibody incubations, followed by the this compound staining. Tissue clearing methods compatible with immunostaining, such as CLARITY or SHIELD, would be beneficial in this case.[7]
Experimental Protocols
Protocol 1: General this compound Staining Protocol for Thick Brain Slices (up to 500 µm)
-
Slice Preparation: Prepare 300-500 µm thick brain slices using a vibratome in ice-cold, oxygenated NMDG-aCSF cutting solution.[19]
-
Fixation (Optional): For fixed tissue experiments, fix the slices in 4% paraformaldehyde (PFA) in PBS for 2-4 hours at room temperature.
-
Washing: Wash the slices three times in PBS for 10 minutes each on a gentle shaker.
-
Permeabilization: Incubate the slices in PBS containing 0.5% Triton X-100 for 1-2 hours at room temperature. For more gentle permeabilization, 0.1% Saponin can be used.[3]
-
This compound Incubation: Incubate the slices in your desired concentration of this compound in PBS. Start with a concentration range and time suggested by the manufacturer and optimize from there. Protect from light.
-
Washing: Wash the slices three to five times in PBS for 20-30 minutes each to remove unbound dye.[8]
-
Mounting and Imaging: Mount the slices for imaging. If not using a clearing agent, use an appropriate aqueous mounting medium.
Protocol 2: this compound Staining with Tissue Clearing (AICI Method)
-
Staining: Follow steps 1-6 of the General this compound Staining Protocol.
-
Clearing: After the final wash, incubate the stained brain slice in the AICI solution. A 1 mm thick slice can be cleared in approximately 90 minutes at 35°C.[18]
-
Imaging: The slice can be imaged directly in the AICI solution, which also serves as the refractive index matching medium.[18]
Visualizations
Caption: A generalized workflow for this compound staining in thick brain slices.
Caption: A decision tree for troubleshooting poor this compound signal in deep tissue.
References
- 1. researchgate.net [researchgate.net]
- 2. biotium.com [biotium.com]
- 3. researchgate.net [researchgate.net]
- 4. bulletin.zu.edu.ly [bulletin.zu.edu.ly]
- 5. Protocol for optical clearing and imaging of fluorescently labeled ex vivo rat brain slices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A method for ultrafast tissue clearing that preserves fluorescence for multimodal and longitudinal brain imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Comparison of Different Tissue Clearing Methods for Three-Dimensional Reconstruction of Human Brain Cellular Anatomy Using Advanced Imaging Techniques [frontiersin.org]
- 8. Specimen Preparation Using Synthetic Fluorophores and Immunofluorescence - Staining Brain Cryosections [evidentscientific.com]
- 9. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 10. Addressing the autofluorescence issue in deep tissue imaging by two-photon microscopy: the significance of far-red emitting dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. DAPI Staining Mouse Brain Sections [protocols.io]
- 13. Comparing the fundamental imaging depth limit of two-photon, three-photon, and non-degenerate two-photon microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Maximum imaging depth of two-photon autofluorescence microscopy in epithelial tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Superficial Bound of the Depth Limit of Two-Photon Imaging in Mouse Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. biorxiv.org [biorxiv.org]
- 18. Single-Step Fast Tissue Clearing of Thick Mouse Brain Tissue for Multi-Dimensional High-Resolution Imaging [mdpi.com]
- 19. scientifica.uk.com [scientifica.uk.com]
- 20. Organotypic whole hemisphere brain slice models to study the effects of donor age and oxygen-glucose-deprivation on the extracellular properties of cortical and striatal tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Human organotypic brain slice cultures: a detailed and improved protocol for preparation and long-term maintenance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Optimizing tissue clearing and imaging methods for human brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
DCDAPH imaging artifacts and how to avoid them
Welcome to the technical support center for DCDAPH imaging. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common artifacts and challenges encountered during experiments with the this compound fluorescent probe.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound (also known as DANIR-2c) is a far-red fluorescent probe with a high affinity for β-amyloid (Aβ) plaques and aggregates.[1][2] Its primary application is the fluorescent staining of Aβ plaques in brain sections and the in vivo detection of Aβ1-42 aggregates in small animal models, making it a valuable tool in neurodegenerative disease research.[1] It has an excitation maximum at approximately 597 nm and an emission maximum at around 665 nm.[1]
Q2: What are the main advantages of using a far-red probe like this compound for brain tissue imaging?
Using a far-red emitting dye like this compound for deep tissue imaging, such as in the brain, is advantageous because it helps to minimize autofluorescence.[3] Autofluorescence from intrinsic biomolecules is a common issue in fluorescence microscopy and is particularly prominent in the green and yellow emission channels.[3] By shifting to the far-red spectrum, the signal-to-noise ratio can be significantly improved, allowing for clearer visualization of target structures.[3][4]
Troubleshooting Guide
This section addresses specific imaging artifacts and provides actionable solutions to avoid or mitigate them.
Problem 1: High Background or Non-Specific Staining
Q: I am observing diffuse, non-specific fluorescence in my this compound-stained brain tissue. How can I reduce this?
High background can obscure the specific signal from Aβ plaques. This can be caused by several factors, including incorrect probe concentration and non-specific binding to other tissue components.
Possible Causes and Solutions:
| Cause | Recommended Solution | Experimental Protocol |
| Incorrect Probe Concentration | The concentration of this compound should be optimized to ensure maximal binding to Aβ plaques while minimizing non-specific signal.[5] | Protocol: Probe Titration. 1. Prepare a series of this compound dilutions (e.g., ranging from 10 nM to 1000 nM). 2. Stain adjacent tissue sections with each concentration. 3. Image all sections using identical acquisition parameters (e.g., laser power, gain). 4. Analyze the images to determine the concentration that provides the best signal-to-noise ratio, where plaque staining is bright and background fluorescence is minimal.[5] |
| Non-Specific Binding | Non-specific binding can occur due to the physicochemical properties of the probe and its interaction with other cellular components. | Protocol: Washing Optimization. 1. After the staining step, increase the number and/or duration of wash steps. 2. Use a buffer appropriate for your tissue preparation (e.g., PBS). 3. Evaluate the effect of different wash times on reducing background without significantly diminishing the specific plaque signal. |
| Probe Aggregation | Fluorescent probes can sometimes form aggregates, leading to bright, punctate artifacts that are not associated with the target structure. | Protocol: Probe Preparation and Handling. 1. Ensure this compound is fully dissolved in the recommended solvent (e.g., DMSO) before diluting in aqueous buffer. 2. Vortex the solution thoroughly. 3. Consider a brief sonication of the stock solution to break up any potential aggregates. 4. Filter the final staining solution through a 0.2 µm syringe filter before application to the tissue. |
Problem 2: Autofluorescence
Q: Even with a far-red probe like this compound, I am still seeing some background fluorescence. What is the source and how can I minimize it?
While far-red imaging reduces autofluorescence from many sources, some endogenous molecules, particularly in aged tissue, can still emit in this range.
Possible Causes and Solutions:
| Cause | Recommended Solution | Experimental Protocol |
| Lipofuscin | Lipofuscin is an age-related pigment found in neurons and other cell types that exhibits broad-spectrum autofluorescence, which can be prominent even in the far-red channel.[4][6] | Protocol: Quenching with Sudan Black B. 1. After immunostaining (if applicable) and before this compound staining, incubate the tissue section in 0.1% Sudan Black B in 70% ethanol (B145695) for 5-10 minutes. 2. Rinse thoroughly in PBS. 3. Proceed with this compound staining. Note: Sudan Black B can sometimes introduce its own fluorescence in the far-red, so it's crucial to test this on a control slide.[4][7] |
| Red Blood Cells | Heme in red blood cells can cause autofluorescence. | Protocol: Pre-Fixation Perfusion. For animal studies, perfuse the animal with PBS prior to fixation to remove blood from the brain tissue.[4][7] |
| Fixation-Induced Autofluorescence | Aldehyde fixatives like formaldehyde (B43269) can induce autofluorescence. | Protocol: Sodium Borohydride (B1222165) Treatment. 1. After fixation and sectioning, incubate slides in a freshly prepared solution of 0.1% sodium borohydride in PBS for 20-30 minutes at room temperature. 2. Rinse thoroughly with PBS (3 x 5 minutes). 3. Proceed with the staining protocol.[4][7] |
Problem 3: Photobleaching and Phototoxicity
Q: My this compound signal fades quickly during imaging, or I suspect phototoxicity in my live-cell experiments. What can I do?
Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to signal loss.[8] Phototoxicity refers to light-induced damage to the sample, which is a critical concern in live-cell imaging.[9][10]
General Strategies to Minimize Photobleaching and Phototoxicity:
| Parameter | Recommendation |
| Excitation Light Intensity | Use the lowest laser power that provides an adequate signal-to-noise ratio. |
| Exposure Time | Minimize the duration of exposure to the excitation light. |
| Imaging Frequency | For time-lapse experiments, increase the interval between image acquisitions. |
| Objective Numerical Aperture (NA) | Use an objective with a higher NA to collect more light, allowing for a reduction in excitation intensity. |
Specific Troubleshooting for this compound:
| Issue | Recommended Solution | Experimental Protocol |
| Photobleaching | Use an anti-fade mounting medium for fixed tissue sections. For live imaging, select a culture medium with light-protective compounds.[9] | Protocol: Using Anti-fade Reagents. 1. After the final wash step of your staining protocol, carefully remove excess buffer. 2. Apply a drop of a commercially available anti-fade mounting medium to the tissue section. 3. Coverslip the slide and allow the mounting medium to cure as per the manufacturer's instructions. |
| Phototoxicity in Live Imaging | Monitor cells for signs of stress, such as membrane blebbing, vacuole formation, or changes in morphology.[10] Use imaging media designed to reduce phototoxicity, such as Brainphys™ Imaging medium, which contains light-protective compounds.[9] | Protocol: Assessing Phototoxicity. 1. Culture neurons in different media (e.g., standard Neurobasal vs. Brainphys™ Imaging). 2. Image cells under your standard time-lapse conditions. 3. Include a "no-imaging" control group for each medium. 4. At the end of the experiment, assess cell viability (e.g., using a PrestoBlue assay) and compare the imaged groups to the controls to quantify the extent of phototoxicity.[9] |
Problem 4: Motion Artifacts in In Vivo Imaging
Q: My in vivo two-photon imaging of this compound in a mouse brain is blurry or distorted. How can I correct for motion?
Motion from the animal's heartbeat and respiration can cause significant image distortion during in vivo imaging.[11]
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Physiological Movement | Synchronize image acquisition with the animal's cardiac cycle.[11] This can be achieved by using an electrocardiogram (ECG) to trigger the scanner. |
| Animal Movement | Ensure the animal is securely and stably fixed to the imaging setup. Use a head-post or other stabilization device. |
| Post-Acquisition Correction | Use image registration algorithms to correct for motion artifacts in the acquired image series.[11] |
Diagrams and Workflows
Caption: A generalized workflow for staining brain tissue with this compound, including optional troubleshooting steps.
Caption: A decision-making flowchart for identifying and resolving common artifacts in this compound imaging.
References
- 1. biotium.com [biotium.com]
- 2. biotium.com [biotium.com]
- 3. Addressing the autofluorescence issue in deep tissue imaging by two-photon microscopy: the significance of far-red emitting dyes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 5. Dual-probe fluorescence spectroscopy for sensitive quantitation of Alzheimer’s amyloid pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. vectorlabs.com [vectorlabs.com]
- 7. biotium.com [biotium.com]
- 8. researchgate.net [researchgate.net]
- 9. Optimizing the in vitro neuronal microenvironment to mitigate phototoxicity in live-cell imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Reduction of motion artifacts during in vivo two-photon imaging of brain through heartbeat triggered scanning - PMC [pmc.ncbi.nlm.nih.gov]
DCDAPH Protocol Technical Support Center for Alzheimer's Disease Mouse Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the DCDAPH protocol to study amyloid-β (Aβ) pathology in various mouse models of Alzheimer's Disease (AD).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its spectral properties?
This compound (also known as DANIR-2c) is a far-red fluorescent probe with a high affinity for Aβ aggregates.[1][2] It is particularly useful for the fluorescent staining of Aβ plaques in brain sections and for in vivo imaging of Aβ1-42 aggregates in small animals.[2]
| Property | Value |
| Excitation Wavelength (λEx) | 597 nm (in PBS)[2] |
| Emission Wavelength (λEm) | 665 nm (in PBS)[2] |
| Affinity for Aβ1-42 aggregates (Kd) | 27 nM[2][3] |
| Affinity for Aβ1-42 aggregates (Ki) | 37 nM[2] |
| Molecular Weight | 249.31 g/mol [2] |
| Appearance | Dark purple solid[2] |
Q2: Which Alzheimer's disease mouse models are suitable for this compound staining?
This compound can be used with any AD mouse model that develops amyloid plaques. Common models include:
-
APP/PS1: These mice express mutant human amyloid precursor protein (APP) and presenilin-1 (PS1), leading to Aβ plaque deposition starting around 4-6 months of age.[4]
-
5XFAD: These mice express five familial AD mutations in the APP and PS1 genes, resulting in an earlier and more aggressive Aβ pathology, with plaques appearing as early as 2 months.[4]
-
Tg2576: These mice overexpress human APP with the Swedish mutation and develop Aβ plaques at around 9-12 months.
-
APPNL-G-F Knock-in: These models have humanized Aβ with FAD mutations knocked into the mouse APP gene, leading to pathology that may more closely mimic the human condition.
The choice of model will influence the age at which you perform the staining and may require adjustments to the protocol.
Q3: Can this compound be used for in vivo imaging?
Yes, this compound is suitable for in vivo near-infrared (NIR) imaging in small animals to detect Aβ1-42 aggregates.[2][3] Its far-red emission spectrum allows for deeper tissue penetration and reduced autofluorescence.
Q4: How should this compound be prepared and stored?
This compound is a solid that should be dissolved in a suitable solvent like DMSO to create a stock solution. For working solutions, the stock is further diluted in PBS. It is crucial to protect this compound solutions from light and store them at -20°C for long-term stability.[2]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Weak or No Signal | Incorrect filter sets: The excitation and emission wavelengths for this compound are specific. | Ensure your microscope is equipped with appropriate filters for far-red fluorescence (Ex: ~597 nm, Em: ~665 nm). |
| Low this compound concentration: The staining solution may be too dilute. | Prepare a fresh working solution of this compound and consider increasing the concentration. Perform a concentration titration to find the optimal level for your specific tissue and model. | |
| Insufficient incubation time: The probe may not have had enough time to bind to the Aβ plaques. | Increase the incubation time. This may need to be optimized depending on the tissue thickness and plaque density. | |
| Plaque deposition has not yet occurred: The mouse may be too young for the specific model's pathology onset. | Consult literature for the typical age of plaque deposition for your mouse model (e.g., 2 months for 5XFAD, 4-6 months for APP/PS1).[4] | |
| Photobleaching: The fluorophore has been damaged by excessive light exposure. | Minimize light exposure to the stained sections. Use an anti-fade mounting medium. Image the sections promptly after staining. | |
| High Background Signal | This compound concentration too high: Excess probe can bind non-specifically to the tissue. | Reduce the concentration of the this compound working solution. Perform a titration to find the optimal signal-to-noise ratio. |
| Insufficient washing: Unbound this compound remains in the tissue. | Increase the number and/or duration of the washing steps with PBS after this compound incubation. | |
| Tissue autofluorescence: Lipofuscin and other endogenous molecules can fluoresce, particularly in older animals. | Use a true spectral confocal microscope to separate the this compound signal from the autofluorescence spectrum. Consider treating the tissue with an autofluorescence quencher. | |
| Non-specific binding of this compound: The probe may be binding to other structures. | Include a blocking step with a serum-free protein block before this compound incubation. Ensure the tissue is properly fixed. | |
| Uneven Staining | Incomplete tissue permeabilization: The probe cannot access all plaques equally. | Ensure adequate permeabilization (e.g., with Triton X-100 or Tween-20 in your blocking and washing buffers), especially for thicker sections. |
| Drying of the tissue section: The tissue section dried out at some point during the staining procedure. | Keep the tissue sections hydrated at all stages of the protocol. Use a humidified chamber for incubations. | |
| Air bubbles under the coverslip: Air bubbles can interfere with imaging. | Be careful when placing the coverslip to avoid trapping air bubbles. If present, gently remove the coverslip and re-mount. |
This compound Protocol Modifications for Different AD Mouse Models
The optimal this compound staining protocol may vary depending on the AD mouse model due to differences in the timing of plaque onset, plaque morphology, and overall plaque load. The following table provides suggested starting points for protocol modifications.
| Parameter | 5XFAD Mouse Model | APP/PS1 Mouse Model | Tg2576 Mouse Model |
| Age of Staining | 2-6 months | 6-12 months | 12-18 months |
| Tissue Thickness | 20-30 µm (cryosections) | 30-40 µm (cryosections or paraffin-embedded) | 40-50 µm (paraffin-embedded) |
| This compound Concentration | 5-10 µM | 10-15 µM | 15-20 µM |
| Incubation Time | 30-45 minutes | 45-60 minutes | 60-90 minutes |
| Washing Steps | 3 x 5 minutes in PBS | 3 x 7 minutes in PBS | 3 x 10 minutes in PBS |
Note: These are starting recommendations. Optimal conditions should be determined empirically for your specific experimental setup.
Detailed Experimental Protocol: this compound Staining of Mouse Brain Cryosections
This protocol provides a general framework for this compound staining. Refer to the table above for model-specific modifications.
1. Tissue Preparation a. Anesthetize the mouse and perform transcardial perfusion with ice-cold PBS, followed by 4% paraformaldehyde (PFA) in PBS.[5] b. Dissect the brain and post-fix in 4% PFA overnight at 4°C.[6] c. Cryoprotect the brain by immersing it in 20-30% sucrose (B13894) in PBS at 4°C until it sinks.[6] d. Embed the brain in Optimal Cutting Temperature (OCT) compound and freeze. e. Cut 20-40 µm thick sagittal or coronal sections using a cryostat and mount them on charged glass slides. f. Store slides at -80°C until use.
2. Staining Procedure a. Thaw the slides at room temperature for 30 minutes. b. Wash the sections three times for 5 minutes each with PBS to remove OCT. c. Permeabilize the sections with 0.25% Triton X-100 in PBS for 10 minutes. d. Wash the sections three times for 5 minutes each with PBS. e. Prepare the this compound working solution (e.g., 10 µM in PBS) from a stock solution (e.g., 1 mM in DMSO). Protect from light. f. Apply the this compound working solution to the sections and incubate for 30-90 minutes at room temperature in a dark, humidified chamber. g. Wash the sections three times for 5-10 minutes each with PBS in the dark. h. (Optional) Counterstain with a nuclear stain like DAPI. If so, incubate with DAPI solution (e.g., 300 nM in PBS) for 5 minutes, followed by washing.[7] i. Mount the coverslip with an anti-fade mounting medium. j. Seal the edges of the coverslip with nail polish and let it dry.
3. Imaging and Quantification a. Image the sections using a confocal or fluorescence microscope with appropriate filter sets for this compound (and DAPI if used). b. Acquire images at consistent settings (e.g., laser power, gain, exposure time) for all samples to be compared. c. Quantify the this compound signal using image analysis software (e.g., ImageJ/Fiji).[6] This can include measuring the percentage of the stained area (plaque load) or the fluorescence intensity.
Diagrams
Caption: Workflow for this compound staining of mouse brain tissue.
Caption: this compound probe binds to aggregated forms of Amyloid-β.
References
- 1. biotium.com [biotium.com]
- 2. biotium.com [biotium.com]
- 3. biotium.com [biotium.com]
- 4. mdpi.com [mdpi.com]
- 5. Protocols for assessing neurodegenerative phenotypes in Alzheimer’s mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective In Vitro and Ex Vivo Staining of Brain Neurofibrillary Tangles and Amyloid Plaques by Novel Ethylene Ethynylene-Based Optical Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DAPI Protocol for Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
Validation & Comparative
A Head-to-Head Comparison: DCDAPH versus Thioflavin S for Amyloid Plaque Staining
For researchers, scientists, and drug development professionals engaged in neurodegenerative disease research, the accurate detection and visualization of amyloid plaques are paramount. Thioflavin S has long been a conventional fluorescent dye for this purpose. However, emerging probes like DCDAPH (also known as DANIR-2c) offer compelling alternatives. This guide provides an objective, data-driven comparison of this compound and Thioflavin S to inform the selection of the most suitable tool for your amyloid plaque staining needs.
Executive Summary
This compound emerges as a superior alternative to Thioflavin S for amyloid plaque staining, particularly for applications requiring high sensitivity, high resolution, and in vivo imaging capabilities. Its far-red fluorescence minimizes background autofluorescence, leading to a higher signal-to-noise ratio. While Thioflavin S remains a widely used and cost-effective option for routine histological staining, its limitations, including potential for non-specific binding and lower photostability, warrant consideration.
Performance Comparison at a Glance
| Feature | This compound (DANIR-2c) | Thioflavin S |
| Excitation Wavelength | ~597 nm | ~430-450 nm |
| Emission Wavelength | ~665 nm | ~550 nm |
| Fluorescence Spectrum | Far-Red | Green-Yellow |
| Binding Affinity (Kd/Ki) | High affinity for Aβ aggregates | Nanomolar to micromolar range for Aβ fibrils |
| Signal-to-Noise Ratio | High | Moderate to Low |
| Photostability | Information not available | Prone to photobleaching |
| In Vivo Applicability | Yes, used for in vivo detection | Limited |
In-Depth Analysis
Spectral Properties: A Clear Advantage for this compound
This compound's excitation and emission maxima in the far-red spectrum (~597/665 nm) provide a significant advantage over Thioflavin S, which fluoresces in the green-yellow region of the spectrum (~430-450 nm excitation, ~550 nm emission)[1]. Biological tissues, particularly brain tissue, exhibit significant autofluorescence in the green and yellow spectral regions. By shifting the fluorescence detection to the far-red, this compound effectively minimizes this background interference, resulting in a substantially improved signal-to-noise ratio and clearer, higher-contrast images of amyloid plaques.
Binding Affinity and Specificity
Both this compound and Thioflavin S bind to the beta-sheet structures characteristic of amyloid fibrils. Computational studies and experimental use have demonstrated this compound's high affinity for Aβ plaques[2]. Thioflavin S also exhibits binding affinity in the nanomolar to micromolar range[3][4]. However, Thioflavin S has been reported to suffer from non-specific binding, which can lead to background staining and complicate image analysis[5]. While direct comparative studies on specificity are limited, the cleaner signal from this compound suggests a higher degree of specific binding to amyloid plaques.
Photostability and In Vivo Imaging
A critical consideration for fluorescence microscopy is the photostability of the dye. While specific quantitative data on the photostability of this compound was not found in the reviewed literature, its application in in vivo imaging suggests a reasonable degree of stability under imaging conditions[2]. Thioflavin S, on the other hand, is known to be susceptible to photobleaching, which can limit its utility in time-lapse imaging or studies requiring prolonged exposure to excitation light.
Furthermore, this compound has been successfully utilized for in vivo detection of β-amyloid deposits, highlighting its ability to cross the blood-brain barrier and its potential for longitudinal studies in animal models[2]. Thioflavin S has limited applicability for in vivo imaging[6].
Experimental Protocols
This compound Staining Protocol for Brain Tissue Sections (General Guideline)
Note: This is a general protocol based on the use of similar fluorescent probes. Optimization may be required for specific tissue types and experimental conditions.
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 minutes).
-
Rehydrate through a graded series of ethanol (B145695) (100%, 95%, 70%, 50%; 3 minutes each).
-
Rinse in distilled water (2 x 3 minutes).
-
-
Staining:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the this compound stock solution in a suitable buffer (e.g., PBS with 10% ethanol) to the desired final concentration.
-
Incubate tissue sections with the this compound staining solution in a light-protected chamber. Incubation time and temperature may need optimization.
-
-
Washing:
-
Rinse the slides in PBS to remove unbound dye.
-
-
Mounting:
-
Coverslip the sections using an aqueous mounting medium.
-
-
Imaging:
-
Visualize using a fluorescence microscope with appropriate filter sets for far-red fluorescence (Excitation: ~597 nm, Emission: ~665 nm).
-
Thioflavin S Staining Protocol for Brain Tissue Sections
This protocol is a standard method for Thioflavin S staining.
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 minutes).
-
Rehydrate through a graded ethanol series (100%, 95%, 80%, 70%; 1-2 minutes each).
-
Rinse briefly in distilled water.
-
-
Staining:
-
Prepare a 1% w/v Thioflavin S solution in 80% ethanol and filter it before use.
-
Incubate sections in the Thioflavin S solution for 5-10 minutes.
-
-
Differentiation:
-
Rinse the slides in 80% ethanol (2 x 3 minutes).
-
Rinse in 95% ethanol (3 minutes).
-
-
Washing:
-
Wash with distilled water (3 exchanges).
-
-
Mounting:
-
Coverslip using an aqueous mounting medium.
-
-
Imaging:
-
Visualize using a fluorescence microscope with appropriate filter sets (Excitation: ~430-450 nm, Emission: ~550 nm).
-
Visualizing the Workflow
Caption: A generalized workflow for fluorescent staining of amyloid plaques in brain tissue sections.
Conclusion
For researchers requiring high-fidelity visualization of amyloid plaques, particularly in the context of co-localization studies or in vivo imaging, this compound presents a compelling and advantageous alternative to the traditional Thioflavin S stain. Its far-red emission profile significantly enhances the signal-to-noise ratio by mitigating the issue of tissue autofluorescence. While Thioflavin S remains a viable option for routine, cost-effective histological screening, its inherent limitations should be carefully considered in the experimental design. The choice between these two dyes will ultimately depend on the specific requirements of the research application, including the desired level of sensitivity, resolution, and the need for in vivo imaging.
References
- 1. Development of fluorescent probes that bind and stain amyloid plaques in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biotium.com [biotium.com]
- 3. researchgate.net [researchgate.net]
- 4. The binding of Thioflavin-T and its neutral analog BTA-1 to protofibrils of the Alzheimer Aβ16-22 peptide probed by molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Rational Design of Near-Infrared Aggregation-Induced-Emission-Active Probes: In Situ Mapping of Amyloid-β Plaques with Ultrasensitivity and High-Fidelity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: DCDAPH versus Curcumin Derivatives for In Vivo Amyloid Imaging
For researchers, scientists, and drug development professionals at the forefront of Alzheimer's disease research, the selection of an appropriate in vivo imaging agent for amyloid-β (Aβ) plaques is a critical decision. This guide provides an objective comparison of the far-red fluorescent probe DCDAPH and a range of curcumin (B1669340) derivatives, offering a comprehensive overview of their performance based on available experimental data.
This guide delves into key performance metrics, including binding affinity, blood-brain barrier (BBB) penetration, and signal-to-background ratios, to assist researchers in making informed decisions for their preclinical and clinical imaging studies. Detailed experimental protocols are also provided to ensure the reproducibility of the cited findings.
Quantitative Performance Metrics
The following table summarizes the key quantitative data for this compound and various curcumin derivatives, providing a snapshot of their performance characteristics for in vivo amyloid imaging.
| Compound | Target | Binding Affinity (Kd/Ki) | Signal Enhancement | BBB Penetration | Key Features |
| This compound (DANIR-2c) | Aβ Aggregates | Ki = 37 nM, Kd = 27 nM[1] | High affinity for Aβ plaques | Demonstrated in vivo use | Far-red fluorescent probe |
| CRANAD-58 | Soluble & Insoluble Aβ | Kd = 105.8 nM (Aβ40), Kd = 45.8 nM (Aβ42)[2] | ~100-fold fluorescence increase upon binding[2] | LogP = 1.94[3] | Near-infrared (NIR) probe |
| CRANAD-3 | Soluble & Insoluble Aβ | Kd = 24 nM (Aβ40 monomers), 23 nM (Aβ42 monomers)[4] | 2.29-fold higher signal in transgenic vs. wild-type mice[5] | Demonstrated in vivo use[5] | NIR probe, detects early pathology |
| CRANAD-28 | Aβ Plaques | - | Signal-to-Noise Ratio (SNR) = 5.54[3] | Demonstrated in vivo use[6] | Superior brightness to Thioflavin S[3] |
| DANIR 8c | Aβ Aggregates | Kd = 14.5 nM[7] | 629-fold fluorescence increase upon binding[7] | Improved hydrophilicity for better brain kinetics[7] | High sensitivity NIR probe |
| Fluoropropyl-substituted curcumin ([18F]8) | Aβ Aggregates | Ki = 0.07 nM[8] | - | Suitable lipophilicity and brain uptake[8] | PET imaging agent |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the evaluation and replication of these findings. Below are protocols for in vivo imaging and the synthesis of these compounds.
In Vivo Two-Photon Fluorescence Microscopy Imaging of Amyloid Plaques
This protocol is a generalized procedure for in vivo imaging of Aβ plaques in transgenic mouse models using fluorescent probes like this compound and curcumin derivatives.
Animal Model: APP/PS1 transgenic mice are commonly used as a model for Alzheimer's disease.
Probe Administration:
-
Prepare a stock solution of the fluorescent probe (e.g., this compound, CRANAD derivatives) in a suitable solvent such as DMSO.
-
For intravenous (i.v.) injection, dilute the stock solution in a vehicle (e.g., 15% DMSO, 15% cremophor, and 70% PBS) to the desired concentration (e.g., 0.5 mg/kg for CRANAD-3)[2].
-
For intraperitoneal (i.p.) injection, the probe can be administered at a dose of around 10 mg/kg[3].
Imaging Procedure:
-
Anesthetize the mouse and fix its head in a stereotaxic frame.
-
Perform a craniotomy to create a cranial window over the region of interest (e.g., somatosensory or frontal cortex).
-
Administer the fluorescent probe via i.v. or i.p. injection.
-
Acquire images at various time points post-injection (e.g., 5, 10, 30, 60, 120, and 180 minutes) using a two-photon microscope[2].
-
Use appropriate excitation wavelengths (e.g., around 900 nm for two-photon excitation of this compound and some curcumin derivatives) and emission filters to capture the fluorescence signal from the labeled Aβ plaques[3][9].
-
For longitudinal studies, imaging sessions can be repeated over several weeks[10].
Synthesis of this compound (1,1-dicyano-6-(4-N,N-dimethylaminophenyl)-1,3,5-hexatriene)
Radiolabeling of Curcumin Derivatives with Fluorine-18 for PET Imaging
This protocol provides a general overview of the steps involved in radiolabeling curcumin derivatives for Positron Emission Tomography (PET) imaging.
Precursor Synthesis: Synthesize a precursor molecule of the curcumin derivative that has a suitable leaving group (e.g., tosylate, mesylate) for nucleophilic substitution with [18F]fluoride.
[18F]Fluoride Production: Produce [18F]fluoride via a cyclotron. The [18F]fluoride is then trapped on an anion-exchange resin and eluted with a solution of a phase-transfer catalyst (e.g., Kryptofix 2.2.2) and potassium carbonate.
Radiolabeling Reaction:
-
Azeotropically dry the [18F]fluoride/Kryptofix mixture.
-
Add the precursor molecule dissolved in a suitable organic solvent (e.g., acetonitrile, DMSO) to the dried [18F]fluoride.
-
Heat the reaction mixture at a specific temperature and for a set duration to facilitate the nucleophilic substitution reaction[8].
Purification:
-
Purify the crude reaction mixture using high-performance liquid chromatography (HPLC) to separate the [18F]-labeled curcumin derivative from unreacted precursor and other impurities.
-
The purified product is then formulated in a physiologically compatible solution for injection.
Signaling Pathways and Experimental Workflows
To visualize the processes involved in amyloid imaging, the following diagrams have been generated using the DOT language.
Caption: A high-level overview of the in vivo amyloid imaging workflow.
Caption: Binding targets of this compound and curcumin derivatives.
Concluding Remarks
The choice between this compound and curcumin derivatives for in vivo amyloid imaging is contingent on the specific requirements of the research study.
This compound stands out as a high-affinity, far-red fluorescent probe specifically targeting Aβ aggregates. Its longer wavelength emission is advantageous for reducing autofluorescence and improving tissue penetration in optical imaging.
Curcumin derivatives offer a broader range of options with varying characteristics. Probes like CRANAD-58 and CRANAD-3 have the significant advantage of being able to detect both soluble and insoluble Aβ species, which is crucial for studying the early stages of Alzheimer's disease. CRANAD-28 demonstrates superior brightness compared to the commonly used Thioflavin S, and DANIR 8c exhibits exceptionally high sensitivity. Furthermore, the development of radiolabeled curcumin derivatives, such as [18F]8 , opens the door for highly sensitive and quantitative PET imaging.
However, the inherent challenges of curcumin and its derivatives, namely lower bioavailability and the need for structural modifications to enhance BBB penetration, remain important considerations. Formulations like CurQfen are being developed to address these limitations.
Ultimately, the selection of an imaging agent should be guided by the specific research question, the desired imaging modality (fluorescence vs. PET), and the targeted Aβ species. This guide provides the foundational data and protocols to aid researchers in this critical decision-making process.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Two-Photon Fluorescent Probes for Amyloid-β Plaques Imaging In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of curcumin analogs as β-amyloid imaging agents. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. An insight into the in vivo imaging potential of curcumin analogues as fluorescence probes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. Near-infrared fluorescent probes for imaging of amyloid plaques in Alzheimer׳s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
DCDAPH: A Superior Alternative to Traditional Amyloid Probes for Neurodegenerative Disease Research
In the landscape of neurodegenerative disease research, the accurate detection and visualization of amyloid plaques are paramount for understanding disease progression and developing effective therapeutics. For years, researchers have relied on traditional amyloid probes like Thioflavin T (ThT) and Congo Red. However, these conventional tools come with inherent limitations. A novel far-red fluorescent probe, DCDAPH (also known as DANIR-2c), has emerged as a powerful alternative, offering significant advantages in sensitivity, specificity, and suitability for in vivo applications. This guide provides a comprehensive comparison of this compound with traditional amyloid probes, supported by experimental data and detailed protocols, to assist researchers in selecting the optimal tools for their studies.
Unveiling the Advantages: this compound at a Glance
This compound surpasses traditional amyloid probes in several key performance areas. Its far-red emission spectrum minimizes interference from tissue autofluorescence, leading to a higher signal-to-noise ratio. Furthermore, this compound exhibits a remarkably high binding affinity for amyloid-β (Aβ) aggregates, enabling more sensitive detection. Unlike Thioflavin T, which can suffer from low specificity, and Congo Red, which requires specialized polarized light microscopy, this compound offers a more robust and straightforward method for amyloid plaque visualization.
Quantitative Performance Comparison
The superiority of this compound and its analogs is evident in their photophysical and binding properties when compared to traditional amyloid probes. The following table summarizes key performance metrics, demonstrating the enhanced capabilities of this compound-related compounds.
| Probe | Excitation (nm) | Emission (nm) | Binding Affinity (Kd) to Aβ | Quantum Yield (Φ) upon Binding | Key Advantages | Limitations of Traditional Probes |
| This compound (DANIR-2c) | ~597 | ~665 | High (Superior to ThT)[1] | High Fluorescence Enhancement | Far-red emission, high signal-to-noise, suitable for in vivo imaging. | |
| DANIR 8c (this compound analog) | ~610 | >670 | 14.5 nM | 629-fold increase | Excellent sensitivity and affinity. | |
| Thioflavin T (ThT) | ~450 | ~482 | Micromolar range | ~0.44 (for lysozyme (B549824) fibrils)[2] | Well-established, significant fluorescence increase. | High background fluorescence, limited specificity, not ideal for in vivo imaging. |
| Congo Red | Broad | ~614 | Micromolar range | Low | Histological gold standard, produces characteristic apple-green birefringence. | Requires polarized light, less sensitive, prone to false positives. |
Experimental Protocols: A Guide to Application
Detailed methodologies are crucial for the successful application of amyloid probes. Below are protocols for the use of this compound and traditional probes in key experiments.
This compound Staining of Amyloid Plaques in Brain Tissue Sections
This protocol provides a general guideline for the fluorescent staining of amyloid plaques in paraffin-embedded brain sections using this compound.
Materials:
-
Paraffin-embedded brain tissue sections (5-10 µm) from an Alzheimer's disease model or human patients.
-
This compound stock solution (e.g., 1 mM in DMSO).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Xylene.
-
Ethanol (B145695) series (100%, 95%, 70%).
-
Distilled water.
-
Antifade mounting medium.
-
Fluorescence microscope with appropriate filter sets (e.g., Cy5).
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene to remove paraffin (B1166041) (2 x 5 minutes).
-
Rehydrate sections through a graded ethanol series: 100% (2 x 3 minutes), 95% (1 minute), 70% (1 minute).
-
Rinse with distilled water (2 x 2 minutes).
-
-
Staining:
-
Prepare a fresh staining solution by diluting the this compound stock solution in PBS to a final concentration of 1-10 µM.
-
Incubate the tissue sections with the this compound staining solution for 30-60 minutes at room temperature in the dark.
-
-
Washing:
-
Rinse the sections with PBS (3 x 5 minutes) to remove unbound probe.
-
-
Coverslipping:
-
Mount the coverslip using an antifade mounting medium.
-
-
Visualization:
-
Image the stained sections using a fluorescence microscope with excitation and emission wavelengths appropriate for this compound (e.g., excitation ~600 nm, emission ~660 nm).
-
In Vitro Thioflavin T (ThT) Assay for Aβ Aggregation
This standard assay monitors the kinetics of Aβ fibrillization in vitro.
Materials:
-
Aβ peptide (e.g., Aβ1-42).
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in water).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
96-well black, clear-bottom microplates.
-
Plate reader with fluorescence detection.
Procedure:
-
Prepare a monomeric Aβ solution by dissolving lyophilized peptide in a suitable solvent (e.g., hexafluoroisopropanol), followed by solvent removal and resuspension in PBS.
-
In a 96-well plate, mix the Aβ solution with ThT to a final concentration of approximately 10-20 µM.
-
Incubate the plate at 37°C with intermittent shaking.
-
Measure the fluorescence intensity at regular intervals (e.g., every 10 minutes) using an excitation wavelength of ~450 nm and an emission wavelength of ~482 nm. An increase in fluorescence indicates fibril formation.
Congo Red Staining of Amyloid Fibrils
This histological stain is used to identify amyloid deposits in tissue sections.
Materials:
-
Paraffin-embedded tissue sections.
-
Alkaline sodium chloride solution.
-
Congo Red staining solution (e.g., 0.5% in alkaline alcohol).
-
Differentiating solution (e.g., 1% sodium hydroxide (B78521) in 50% ethanol).
-
Mayer's hematoxylin.
-
Ethanol series and xylene.
-
Light microscope with polarizing filters.
Procedure:
-
Deparaffinize and rehydrate tissue sections.
-
Incubate in alkaline sodium chloride solution for 20 minutes.
-
Stain in Congo Red solution for 20-30 minutes.
-
Rinse in distilled water.
-
Differentiate in alkaline alcohol solution.
-
Wash in tap water.
-
Counterstain with Mayer's hematoxylin.
-
Dehydrate through an ethanol series and clear in xylene.
-
Mount and examine under a light microscope. Amyloid deposits will appear pink or red.
-
For confirmation, view under a polarizing microscope, where amyloid deposits will exhibit a characteristic apple-green birefringence.
Visualizing the Process: Experimental Workflows and Binding Mechanisms
To further illustrate the application and advantages of this compound, the following diagrams, generated using the DOT language, depict the experimental workflows and the fundamental mechanism of amyloid probe binding.
Caption: Workflow for this compound staining of amyloid plaques.
Caption: this compound's superior binding and signal detection.
Conclusion
The development of this compound represents a significant advancement in the field of amyloid imaging. Its superior photophysical properties, high binding affinity, and suitability for in vivo studies make it an invaluable tool for researchers investigating Alzheimer's disease and other neurodegenerative disorders. By providing clearer, more sensitive detection of amyloid plaques, this compound has the potential to accelerate our understanding of these devastating diseases and aid in the development of novel diagnostic and therapeutic strategies. For researchers seeking to overcome the limitations of traditional amyloid probes, this compound offers a robust and reliable solution.
References
Head-to-Head Comparison of DCDAPH and Other Near-Infrared Probes for Amyloid-Beta Plaque Detection
In the field of neurodegenerative disease research, particularly Alzheimer's disease, the sensitive and specific detection of amyloid-beta (Aβ) plaques is crucial for diagnostics and the development of therapeutics. Near-infrared (NIR) fluorescent probes have emerged as powerful tools for this purpose, offering deep tissue penetration and minimal autofluorescence. This guide provides a head-to-head comparison of DCDAPH with other notable NIR probes—CRANAD-2, NIAD-4, and THK-565—focusing on their performance based on available experimental data.
Quantitative Performance Comparison
The selection of an appropriate NIR probe for Aβ plaque detection hinges on several key photophysical and binding properties. The following table summarizes the quantitative data for this compound and its alternatives.
| Property | This compound | CRANAD-2 | NIAD-4 | THK-565 |
| Excitation Max (λex) | 597 nm[1] | 640 nm (unbound in PBS)[2] | ~600 nm (unbound) | 620 nm[3] |
| Emission Max (λem) | 665 nm (in PBS)[1] | 805 nm (unbound), 715 nm (bound to Aβ)[2] | 603 nm (bound to Aβ)[3][4] | 694 nm (unbound), 704 nm (bound to Aβ)[3] |
| Binding Affinity (Kd/Ki) | Kd = 27 nM, Ki = 37 nM (for Aβ1-42 aggregates)[1] | Kd = 38 nM (for Aβ40 aggregates)[2][5][6][7] | Ki = 10 nM (for Aβ aggregates)[3][4][8] | Kd = 155.6 nM (for Aβ)[3][9] |
| Fold Fluorescence Increase | Not explicitly stated | ~70-fold upon binding to Aβ aggregates[4] | ~400-fold upon binding to Aβ aggregates[4][8] | Significant increase upon binding[3] |
Mechanism of Action: From Quenched to Fluorescent
The fluorescence of many NIR probes for Aβ plaques is based on the principle of restricted intramolecular rotation (RIR). In a free, unbound state in solution, the probe has flexible components that can rotate, leading to non-radiative decay of the excited state and thus, low fluorescence. Upon binding to the rigid structure of Aβ plaques, this rotation is hindered, forcing the molecule into a more planar conformation. This restriction of intramolecular rotation closes the non-radiative decay pathway and leads to a significant enhancement of fluorescence. Another mechanism employed by some modern probes is Aggregation-Induced Emission (AIE), where the probe is non-emissive in its dissolved state but becomes highly fluorescent upon aggregation, a principle that is well-suited for detecting aggregated Aβ species.
Experimental Protocols
Standardized protocols are essential for the comparative evaluation of NIR probes. Below are generalized methodologies for in vitro staining and in vivo imaging based on published studies.
In Vitro Fluorescence Staining of Aβ Plaques
This protocol outlines the basic steps for staining Aβ plaques in brain tissue sections.
Methodology:
-
Tissue Preparation: Brain sections from an Alzheimer's disease mouse model (e.g., APP/PS1) are prepared and mounted on slides.
-
Probe Incubation: The tissue sections are incubated with a solution of the NIR probe (typically in the micromolar range, dissolved in a mixture of DMSO and PBS) for a specified period (e.g., 15-30 minutes) at room temperature.[10]
-
Washing: The sections are washed with PBS to remove any unbound probe, reducing background signal.
-
Imaging: The stained sections are then imaged using a fluorescence microscope equipped with appropriate filters for the specific probe's excitation and emission wavelengths.
In Vivo Near-Infrared Imaging of Aβ Plaques
This protocol describes the general procedure for non-invasive imaging of Aβ plaques in live animal models.
Methodology:
-
Animal Model: An appropriate animal model, such as an aged APP/PS1 transgenic mouse, is used. A wild-type mouse serves as a negative control.
-
Probe Administration: The NIR probe is formulated in a biocompatible vehicle (e.g., a mixture of DMSO, Cremophor, and PBS) and administered via intravenous injection.[11]
-
Imaging: The animal is anesthetized and placed in an in vivo imaging system (e.g., IVIS Spectrum). A series of images are acquired at various time points post-injection using excitation and emission filters specific to the probe.[11]
-
Data Analysis: The fluorescence intensity in the brain region is quantified and compared between the transgenic and wild-type animals to assess the probe's ability to specifically label Aβ plaques.
Concluding Remarks
This compound demonstrates high affinity for Aβ aggregates, positioning it as a capable probe for their detection. When compared to other NIR probes like CRANAD-2 and NIAD-4, it exhibits comparable binding affinity. NIAD-4, however, shows a significantly larger reported fold-increase in fluorescence upon binding. The choice of probe will ultimately depend on the specific experimental requirements, including the desired spectral properties and the imaging modality employed. For instance, the large Stokes shift of some probes can be advantageous in reducing self-quenching and improving signal-to-noise ratios. Researchers should consider the data presented in this guide to make an informed decision for their specific application in Alzheimer's disease research.
References
- 1. biotium.com [biotium.com]
- 2. CRANAD 2 | Fluorescent Amyloid β Probes | Tocris Bioscience [tocris.com]
- 3. A Novel Near-Infrared Fluorescence Probe THK-565 Enables In Vivo Detection of Amyloid Deposits in Alzheimer’s Disease Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Near-infrared fluorescent probes for imaging of amyloid plaques in Alzheimer׳s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. CRANAD-2 | Aβ plaque-specific fluorescent probe| curcumins | CAS# 1193447-34-5 | InvivoChem [invivochem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. [[5'-(4-Hydroxyphenyl)[2,2’-bithiophen]-5-yl]methylene]-propanedinitrile : NIAD-4 - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Near-infrared fluorescence molecular imaging of amyloid beta species and monitoring therapy in animal models of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Cross-validation of DCDAPH Staining and Immunohistochemistry for Oxidative Stress Detection
For researchers, scientists, and drug development professionals investigating cellular oxidative stress, the choice of detection method is critical for generating robust and reliable data. This guide provides a comprehensive cross-validation of two powerful techniques: the fluorescent probe DCDAPH for reactive oxygen species (ROS) detection and the established method of immunohistochemistry (IHC) for specific oxidative stress markers. By examining the experimental data and methodologies, this guide aims to equip researchers with the knowledge to select the optimal technique for their specific research needs.
At a Glance: this compound vs. IHC for Oxidative Stress Analysis
| Feature | This compound Staining | Immunohistochemistry (IHC) |
| Principle | A cell-permeable probe that becomes fluorescent upon oxidation by reactive oxygen species (ROS).[1] | Utilizes specific antibodies to detect and localize oxidative stress-induced modifications on proteins, lipids, and DNA.[2] |
| Target | General reactive oxygen species, including hydroxyl radicals and superoxide. | Specific oxidative stress markers (e.g., 4-HNE for lipid peroxidation, 8-OHdG for DNA damage, Nitrotyrosine for protein nitration).[2][3] |
| Detection | Fluorescence microscopy or fluorometric plate reader. | Brightfield or fluorescence microscopy. |
| Quantification | Measurement of fluorescence intensity. | Scoring based on staining intensity and percentage of positive cells, or digital image analysis.[4][5] |
| Advantages | - Real-time or near real-time detection of ROS production.[6] - High sensitivity to changes in the cellular redox state.[7] - Relatively simple and cost-effective protocol.[1] | - High specificity for particular oxidative modifications. - Provides information on the localization of specific damaged macromolecules.[2][3] - Well-established and widely validated protocols.[8] - Stained slides are stable for long-term archiving. |
| Limitations | - Can be non-specific for the type of ROS.[9][10] - Fluorescence can be transient and susceptible to photobleaching. - Potential for artifacts and auto-fluorescence.[9] | - Indirect measurement of ROS; detects the consequences of oxidative stress. - Protocol is more complex and time-consuming. - Antibody performance is critical and requires careful validation.[11] |
Visualizing the Methodologies
Experimental Workflow for Cross-Validation
Caption: Cross-validation workflow for this compound and IHC.
The Nrf2 Signaling Pathway: A Key Player in Oxidative Stress Response
Oxidative stress activates various cellular defense mechanisms, with the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway being a central regulator.[2][3][12] Understanding this pathway provides context for the markers detected by IHC.
Caption: The Nrf2 signaling pathway in oxidative stress.
Experimental Protocols
This compound Staining Protocol (Adapted from DCFH-DA protocols)
This protocol is adapted for this compound from widely used DCFH-DA staining methods for cellular ROS detection.[1]
-
Cell Culture and Treatment: Plate cells on glass-bottom dishes or coverslips and culture overnight. Induce oxidative stress with the desired treatment (e.g., H₂O₂).
-
Probe Loading: Remove the culture medium and wash the cells once with warm phosphate-buffered saline (PBS).
-
Staining: Add this compound working solution (typically 5-10 µM in serum-free medium or PBS) to the cells and incubate for 30 minutes at 37°C, protected from light.
-
Washing: Remove the this compound solution and wash the cells twice with warm PBS to remove excess probe.
-
Imaging: Immediately image the cells using a fluorescence microscope with appropriate filters for this compound (e.g., excitation/emission maxima around 597/665 nm).
Immunohistochemistry Protocol for 4-HNE (a marker of lipid peroxidation)
This protocol provides a general guideline for IHC staining of formalin-fixed, paraffin-embedded (FFPE) tissue sections.[4][13]
-
Deparaffinization and Rehydration: Immerse slides in xylene to remove paraffin, followed by a graded series of ethanol (B145695) washes (100%, 95%, 70%) and a final wash in deionized water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a suitable buffer (e.g., citrate (B86180) buffer, pH 6.0) to unmask the antigenic sites.
-
Peroxidase Blocking: Incubate sections with 3% hydrogen peroxide to quench endogenous peroxidase activity.
-
Blocking: Incubate with a blocking solution (e.g., normal goat serum) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate sections with a primary antibody specific for 4-HNE overnight at 4°C.
-
Secondary Antibody Incubation: Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the signal using a chromogen substrate such as 3,3'-diaminobenzidine (B165653) (DAB), which produces a brown precipitate.
-
Counterstaining: Lightly counterstain with hematoxylin (B73222) to visualize cell nuclei.
-
Dehydration and Mounting: Dehydrate the sections through a graded ethanol series and xylene, and then mount with a permanent mounting medium.
Quantitative Data and Comparison
Table 2: Hypothetical Quantitative Comparison of ROS Detection
| Sample Condition | This compound (Relative Fluorescence Units) | IHC for 4-HNE (% Positive Area) | Interpretation |
| Control (Untreated) | 100 ± 15 | 5 ± 2% | Basal level of oxidative stress. |
| Low Dose Oxidant | 250 ± 30 | 20 ± 5% | Moderate increase in ROS and lipid peroxidation. |
| High Dose Oxidant | 800 ± 75 | 75 ± 10% | High levels of oxidative stress and significant lipid damage. |
| Oxidant + Antioxidant | 150 ± 20 | 10 ± 3% | Antioxidant treatment effectively reduces oxidative stress. |
This table is illustrative and actual values will vary depending on the experimental system.
Studies have shown a good correlation between the fluorescence intensity of ROS-sensitive dyes and the immunohistochemical detection of oxidative stress markers. For instance, an increase in fluorescence from a hydrocyanine dye (similar in mechanism to this compound) in a model of light-induced retinal damage correlated with increased staining for the oxidative stress marker HO-1.[14] Similarly, quantitative analysis of 4-HNE IHC has been shown to be a reliable method to detect changes in lipid peroxidation in clinical samples.[8]
Conclusion
Both this compound staining and immunohistochemistry are valuable tools for the investigation of oxidative stress.
-
This compound staining offers a sensitive and dynamic measure of overall ROS levels, making it well-suited for screening studies and for assessing real-time changes in cellular redox status.
-
Immunohistochemistry , on the other hand, provides unparalleled specificity for identifying the downstream consequences of oxidative stress on specific macromolecules. This allows for a more detailed understanding of the type and location of oxidative damage.
For a comprehensive understanding of oxidative stress in a biological system, a combined approach is often the most powerful. This compound can be used for an initial assessment of ROS production, followed by IHC to validate these findings and to identify the specific molecular targets of oxidative damage. This cross-validation approach ensures the generation of robust, reproducible, and highly informative data in the field of oxidative stress research.
References
- 1. benchchem.com [benchchem.com]
- 2. Nrf2/ARE Signaling Pathway: Key Mediator in Oxidative Stress and Potential Therapeutic Target in ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Immunohistochemical expression of NRF2 is correlated with the magnitude of inflammation and fibrosis in chronic liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. A protocol for in vivo detection of reactive oxygen species [protocols.io]
- 7. mdpi.com [mdpi.com]
- 8. 4-HNE Immunohistochemistry and Image Analysis for Detection of Lipid Peroxidation in Human Liver Samples Using Vitamin E Treatment in NAFLD as a Proof of Concept - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measuring reactive oxygen and nitrogen species with fluorescent probes: challenges and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits - Measuring Oxidants and Oxidative Stress in Biological Systems - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Production and Detection of Reactive Oxygen Species (ROS) in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Immunohistochemical Study of Nrf2-Antioxidant Response Element as Indicator of Oxidative Stress Induced by Cadmium in Developing Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. iovs.arvojournals.org [iovs.arvojournals.org]
Comparative Analysis of DCDAPH Specificity for Amyloid-Beta Fibrils
A Guide for Researchers, Scientists, and Drug Development Professionals
The fluorescent probe DCDAPH (also known as DANIR-2c) has emerged as a valuable tool for the detection of amyloid-beta (Aβ) aggregates, which are pathological hallmarks of Alzheimer's disease. This guide provides a comparative overview of this compound's specificity for amyloid-beta, drawing on available experimental data. It also outlines a detailed protocol for researchers to quantitatively assess and compare the binding affinity of this compound to various amyloid proteins, including amyloid-beta (Aβ), alpha-synuclein (B15492655) (α-syn), and tau.
Introduction to this compound
This compound is a far-red fluorescent probe recognized for its high affinity for Aβ plaques and aggregates. Its spectral properties, with an excitation maximum around 597 nm and an emission maximum at approximately 665 nm, make it suitable for in vitro and in vivo imaging applications, minimizing interference from tissue autofluorescence. Computational studies suggest that this compound exhibits a superior binding affinity for amyloid fibrils in comparison to the commonly used amyloid stain, Thioflavin-T (ThT)[1]. However, comprehensive experimental data directly comparing its binding specificity across different types of amyloid fibrils, such as those formed by α-synuclein and tau proteins, is not yet extensively available in the scientific literature. Understanding this specificity is crucial for its application in differential diagnosis and targeted therapeutic development for various neurodegenerative diseases.
Quantitative Comparison of Binding Affinity
| Amyloid Protein | Dissociation Constant (Kd) with this compound | Fluorescence Enhancement |
| Amyloid-Beta (Aβ42) | ~27 nM | Significant increase |
| Alpha-Synuclein (α-syn) | Data not available | Data not available |
| Tau | Data not available | Data not available |
Table 1: Binding Affinity of this compound for Different Amyloid Aggregates. The lack of available data for α-synuclein and tau highlights a current knowledge gap.
Experimental Protocols for Comparative Specificity Analysis
To address the gap in our understanding of this compound's binding specificity, a standardized experimental workflow is proposed. This protocol is designed to quantitatively assess the binding affinity and fluorescence enhancement of this compound upon interaction with different amyloid fibrils.
1. Preparation of Amyloid Fibrils
-
Amyloid-Beta (Aβ42) Fibrils: Recombinant human Aβ42 peptide is dissolved in a suitable solvent (e.g., hexafluoroisopropanol) to ensure a monomeric state, followed by removal of the solvent. The peptide film is then resuspended in buffer (e.g., phosphate-buffered saline, pH 7.4) to a final concentration of 10-20 µM. Fibril formation is induced by incubation at 37°C with gentle agitation for 48-72 hours. The formation of fibrils should be confirmed by Thioflavin T (ThT) fluorescence assay and transmission electron microscopy (TEM).
-
Alpha-Synuclein (α-syn) Fibrils: Recombinant human α-synuclein is dissolved in buffer (e.g., PBS, pH 7.4) to a final concentration of 50-100 µM. Fibrillization is induced by incubation at 37°C with continuous shaking for 5-7 days. Fibril formation is monitored using ThT fluorescence and confirmed by TEM.
-
Tau Fibrils: Recombinant full-length human tau protein (e.g., Tau-441) is dissolved in a suitable buffer (e.g., HEPES buffer, pH 7.4) containing a fibril-inducing agent such as heparin (e.g., at a 1:4 heparin to tau molar ratio). The mixture is incubated at 37°C without agitation for several days to a week. Fibril formation is monitored by ThT fluorescence and confirmed by TEM.
2. Fluorescence Saturation Binding Assay
This assay is performed to determine the dissociation constant (Kd) of this compound for each type of amyloid fibril.
-
A fixed concentration of pre-formed amyloid fibrils (e.g., 50-100 nM) is incubated with increasing concentrations of this compound (e.g., from 0.1 nM to 500 nM) in a suitable buffer (e.g., PBS, pH 7.4) in a 96-well black plate.
-
The plate is incubated at room temperature for a sufficient time to reach binding equilibrium (e.g., 30-60 minutes), protected from light.
-
The fluorescence intensity is measured using a microplate reader with excitation and emission wavelengths appropriate for this compound (e.g., Ex: 597 nm, Em: 665 nm).
-
The background fluorescence of this compound in the buffer alone is subtracted from the fluorescence readings of the samples containing fibrils.
-
The specific binding is calculated by subtracting the non-specific binding (determined in the presence of a high concentration of an unlabeled competitor or from wells with no fibrils) from the total binding.
-
The Kd value is determined by fitting the specific binding data to a one-site binding (hyperbola) equation using a suitable software (e.g., GraphPad Prism).
3. Fluorescence Enhancement Assay
This assay quantifies the increase in this compound fluorescence upon binding to different amyloid fibrils.
-
A fixed concentration of this compound (e.g., 100 nM) is incubated with increasing concentrations of each type of pre-formed amyloid fibril (e.g., from 0 to 1000 nM) in a 96-well black plate.
-
The fluorescence intensity is measured at the emission maximum of this compound after a brief incubation period.
-
The fluorescence enhancement is calculated as the ratio of the fluorescence intensity in the presence of fibrils to the fluorescence intensity of this compound alone.
-
The results will provide a direct comparison of how each amyloid type affects the fluorescence quantum yield of this compound.
Signaling Pathway and Logical Relationships
The interaction between this compound and amyloid fibrils is a direct binding event that leads to a change in the probe's fluorescence properties. This relationship can be visualized as a simple pathway where the presence of amyloid fibrils is the input, this compound is the sensor, and the resulting fluorescence is the output. The specificity of this interaction is the key determinant for the reliable detection of a particular type of amyloid.
Conclusion and Future Directions
This compound is a promising fluorescent probe with high affinity for amyloid-beta aggregates. While its utility in Alzheimer's disease research is evident, its specificity profile against other key amyloid proteins, such as α-synuclein and tau, remains to be experimentally determined. The protocols outlined in this guide provide a framework for researchers to conduct these crucial comparative studies. Elucidating the complete specificity profile of this compound will be instrumental in validating its use as a selective tool for Aβ detection and will pave the way for the development of more sophisticated probes for the differential diagnosis of neurodegenerative diseases.
References
A Comparative Guide to Amyloid Imaging Probes: DCDAPH vs. AOI987 and the PET Tracer Paradigm
In the pursuit of understanding and combating Alzheimer's disease, the in vivo visualization of amyloid-β (Aβ) plaques, a key pathological hallmark, is of paramount importance. This guide provides a detailed comparison of two fluorescent probes, DCDAPH and AOI987, utilized for the detection of Aβ aggregates. Furthermore, it contrasts the utility of these fluorescent agents with established Positron Emission Tomography (PET) tracers, offering a comprehensive overview for researchers, scientists, and drug development professionals.
Quantitative Performance of Amyloid Imaging Probes
The efficacy of an amyloid imaging probe is determined by several key parameters, including its binding affinity for Aβ aggregates, and its spectral properties. The following table summarizes the available quantitative data for this compound and AOI987.
| Parameter | This compound (DANIR-2c) | AOI987 |
| Probe Type | Far-red fluorescent probe | Near-infrared fluorescent probe |
| Binding Affinity (Kd) | 27 nM for Aβ1-42 aggregates[1] | ~200-220 nM[2][3][4] |
| Inhibitor Constant (Ki) | 37 nM for Aβ1-42 aggregates[1] | Not broadly reported |
| Excitation Wavelength (λEx) | 597 nm[1] | 650 nm[3] |
| Emission Wavelength (λEm) | 665 nm[1] | 670 nm[3] |
| Stokes Shift | 68 nm | 20 nm[5] |
| Key Features | High affinity for Aβ plaques/aggregates; suitable for fluorescent staining of brain sections and in vivo detection in small animals.[1] A 2023 computational study highlighted its high binding affinity and potential for two-photon imaging.[6] | An oxazine-derivative that can cross the blood-brain barrier for in vivo imaging.[2][7] However, it is noted to have a small Stokes shift and marginal fluorescence changes upon binding to Aβ aggregates.[5] |
Experimental Methodologies
Detailed experimental protocols are crucial for the replication and validation of research findings. Below are representative protocols for the use of this compound and AOI987 in amyloid imaging.
In Vivo Amyloid Imaging with AOI987 in a Transgenic Mouse Model
This protocol is based on studies using APP23 transgenic mice, which model cerebral amyloidosis.
1. Animal Model:
-
APP23 transgenic mice, which overexpress a mutant form of human amyloid precursor protein (APP), leading to the age-dependent formation of Aβ plaques.
-
Age-matched wild-type littermates are used as controls.
2. Probe Preparation and Administration:
-
AOI987 is dissolved in a vehicle such as 0.9% saline.
-
The probe is administered intravenously (e.g., via the tail vein) at a concentration demonstrated to be optimal for imaging, such as 0.1 mg/kg of body weight.[2]
3. Imaging Procedure:
-
Imaging is performed at various time points post-injection (e.g., 60 and 120 minutes) to assess probe uptake and clearance.[7]
-
Near-infrared fluorescence (NIRF) imaging systems are used to detect the signal from AOI987.
4. Data Analysis:
-
The fluorescence intensity in brain regions with expected high amyloid deposition (e.g., cortex) is compared to regions with low deposition (e.g., cerebellum).[7]
-
The signal in transgenic mice is compared to that in wild-type controls to determine the specificity of the probe for Aβ plaques.
General Protocol for Fluorescent Staining of Brain Sections with this compound
1. Tissue Preparation:
-
Brain tissue from a suitable model (e.g., transgenic mouse model of Alzheimer's disease) is fixed, sectioned (e.g., using a cryostat or vibratome), and mounted on microscope slides.
2. Staining:
-
The tissue sections are incubated with a solution of this compound in a suitable buffer (e.g., phosphate-buffered saline, PBS). The optimal concentration and incubation time should be empirically determined.
3. Washing and Mounting:
-
Following incubation, the sections are washed with buffer to remove unbound probe and reduce background fluorescence.
-
A mounting medium is applied, and the sections are coverslipped.
4. Visualization:
-
The stained Aβ plaques are visualized using a fluorescence microscope equipped with appropriate filters for the excitation and emission wavelengths of this compound (Ex: ~597 nm, Em: ~665 nm).
Visualizing the Experimental Workflow
The following diagram illustrates a generalized workflow for in vivo amyloid imaging using a fluorescent probe in a mouse model.
This compound and AOI987 in the Context of PET Tracers
While this compound and AOI987 are valuable tools for preclinical research, particularly in animal models, it is important to distinguish their application from that of PET tracers in clinical settings. The initial inquiry referenced "PET tracers like AOI987," however, current literature predominantly classifies AOI987 as a near-infrared fluorescent probe for optical imaging modalities.
Fluorescent Probes (this compound, AOI987):
-
Imaging Modality: Primarily used with fluorescence microscopy, including confocal and two-photon microscopy, and in vivo near-infrared fluorescence imaging.
-
Advantages: High resolution (at the microscopic level), cost-effective for preclinical studies, and does not involve ionizing radiation.
-
Limitations: Limited tissue penetration depth, making them more suitable for imaging in small animals or ex vivo tissue sections. Translation to human imaging is challenging due to the skull and brain tissue scattering light.
PET Tracers (e.g., [11C]PiB, Florbetapir):
-
Imaging Modality: Positron Emission Tomography (PET).
-
Mechanism: These molecules are labeled with a positron-emitting radionuclide. The tracer is administered to the subject, and the PET scanner detects the gamma rays produced upon positron annihilation, allowing for the three-dimensional mapping of the tracer's distribution.
-
Advantages: Whole-brain imaging with high sensitivity and quantitative capabilities in humans. They are crucial for the clinical diagnosis of Alzheimer's disease and for monitoring the efficacy of therapeutic interventions in clinical trials.
-
Limitations: Lower spatial resolution compared to microscopy, the need for a nearby cyclotron for short-lived radioisotopes, and exposure of the subject to ionizing radiation.
The relationship and distinct applications of these imaging agents can be visualized as follows:
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Near-infrared fluorescence lifetime imaging of amyloid-β aggregates and tau fibrils through the intact skull of mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Frontiers | Identification of Multicolor Fluorescent Probes for Heterogeneous Aβ Deposits in Alzheimer’s Disease [frontiersin.org]
- 6. AOI987 - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Two-Photon Fluorescent Probes for Amyloid-β Plaques Imaging In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Complex Landscape of Amyloid Plaque Morphology: A Comparative Guide to DCDAPH and Alternative Probes
For researchers at the forefront of neurodegenerative disease and drug development, the ability to accurately characterize the diverse morphologies of amyloid-β (Aβ) plaques is paramount. The structural heterogeneity of these pathological hallmarks is increasingly recognized as a critical factor in disease progression and a key consideration for the development of targeted therapeutics. This guide provides a comprehensive comparison of the far-red fluorescent probe DCDAPH (also known as DANIR-2c) with other established and emerging amyloid-binding dyes, offering insights into their performance in distinguishing different Aβ plaque morphologies.
While this compound has shown promise as a high-affinity probe for Aβ aggregates, a detailed quantitative comparison of its performance across various plaque morphologies remains an area of active investigation. This guide synthesizes available data on this compound and its alternatives, providing a framework for researchers to select the most appropriate tools for their specific experimental needs.
Performance Comparison of Amyloid Probes
The selection of an amyloid probe is guided by several key parameters, including its binding affinity (Kd or Ki) to Aβ aggregates, its spectral properties (excitation and emission wavelengths), and its ability to differentiate between various plaque structures, such as diffuse and dense-core plaques. The following table summarizes the available quantitative data for this compound and a selection of commonly used alternative probes.
| Probe | Class | Target | Binding Affinity (K_d / K_i) | Excitation (nm) | Emission (nm) | Notes on Morphological Differentiation |
| This compound (DANIR-2c) | Dicyanovinyl-naphthalene | Aβ₁₋₄₂ Aggregates | Kᵢ = 37 nM; K_d = 27 nM[1] | 597 (in PBS)[1] | 665 (in PBS)[1] | While showing high affinity for Aβ aggregates, specific quantitative data on differential binding to various plaque morphologies is not extensively available in the public domain. Computational studies suggest high binding affinity and significant two-photon absorption, making it a promising candidate for in-vivo imaging[2]. |
| Thioflavin T (ThT) | Benzothiazole | Fibrillar Aβ | Micromolar to Nanomolar range | ~450 | ~482 | Primarily binds to the β-sheet structure of mature amyloid fibrils, showing strong fluorescence in dense-core plaques. It is less effective in staining diffuse plaques which are less fibrillar. |
| Congo Red | Azo dye | Amyloid Fibrils | Micromolar range | ~497 | ~614 | The "gold standard" for identifying amyloid deposits in tissue sections, exhibiting apple-green birefringence under polarized light. It preferentially stains compact, fibrillar amyloid deposits. |
| Luminescent Conjugated Oligothiophenes (LCOs) | Oligothiophene | Polymorphic Aβ aggregates | Varies by specific LCO | Varies (typically 400-500) | Varies (typically 500-700) | A class of conformationally sensitive probes that exhibit distinct fluorescence spectra when bound to different amyloid aggregate structures, enabling the differentiation of plaque morphologies[3][4][5]. |
| CRANAD-2 | Curcumin derivative | Aβ Aggregates | K_d = 38 nM (for Aβ₄₀ aggregates)[6][7] | ~540 | ~680 | This near-infrared probe has been shown to bind to Aβ aggregates and can distinguish between monomeric and fibrillar forms of Aβ[3]. |
Experimental Protocols
Detailed experimental protocols are crucial for the successful application of these probes. Below are generalized protocols for the synthesis of a this compound-related compound as a representative example, and for the in vitro and in vivo staining of amyloid plaques.
Synthesis of a Dicyanovinyl-Hextriene Derivative (Illustrative)
Reaction: This synthesis typically involves a condensation reaction between an aldehyde and a malononitrile (B47326) derivative.
Materials:
-
4-(Dimethylamino)cinnamaldehyde
-
Malononitrile
-
Piperidine (B6355638) (catalyst)
-
Ethanol (B145695) (solvent)
Procedure:
-
Dissolve 4-(dimethylamino)cinnamaldehyde and malononitrile in ethanol.
-
Add a catalytic amount of piperidine to the solution.
-
Reflux the reaction mixture for several hours, monitoring the reaction progress by thin-layer chromatography.
-
Upon completion, cool the reaction mixture to room temperature to allow the product to crystallize.
-
Collect the solid product by filtration and wash with cold ethanol.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile).
-
Characterize the final product by NMR spectroscopy and mass spectrometry to confirm its structure and purity.
In Vitro Staining of Amyloid Plaques in Brain Tissue Sections
Materials:
-
Formalin-fixed, paraffin-embedded or fresh-frozen brain tissue sections from an Alzheimer's disease mouse model (e.g., APP/PS1) or human patients.
-
This compound stock solution (e.g., 1 mM in DMSO).
-
Phosphate-buffered saline (PBS).
-
Mounting medium.
-
Fluorescence microscope.
Procedure:
-
Deparaffinization and Rehydration (for paraffin-embedded sections):
-
Immerse slides in xylene to remove paraffin.
-
Rehydrate the sections through a graded series of ethanol solutions (100%, 95%, 70%, 50%) and finally in distilled water.
-
-
Staining:
-
Prepare a working solution of this compound in PBS (e.g., 1-10 µM).
-
Incubate the tissue sections with the this compound working solution for 30-60 minutes at room temperature in the dark.
-
-
Washing:
-
Rinse the sections with PBS to remove unbound probe.
-
-
Mounting:
-
Coverslip the sections using an aqueous mounting medium.
-
-
Imaging:
-
Visualize the stained amyloid plaques using a fluorescence microscope equipped with appropriate filter sets for far-red fluorescence (e.g., Excitation: ~600 nm, Emission: ~660 nm).
-
In Vivo Two-Photon Imaging of Amyloid Plaques
Materials:
-
Transgenic mouse model of Alzheimer's disease (e.g., APP/PS1) with a cranial window.
-
This compound solution for injection (formulated for intravenous or intraperitoneal administration).
-
Two-photon microscope with a tunable near-infrared laser.
Procedure:
-
Animal Preparation:
-
Anesthetize the mouse and secure it on the microscope stage.
-
-
Probe Administration:
-
Imaging:
-
Allow sufficient time for the probe to cross the blood-brain barrier and label the amyloid plaques (typically 30 minutes to a few hours).
-
Use the two-photon microscope to image the brain through the cranial window. The excitation wavelength should be optimized for this compound (typically in the range of 800-1000 nm for two-photon excitation of far-red probes).
-
Collect fluorescence emission in the appropriate range for this compound (~650-700 nm).
-
Acquire z-stacks to visualize the three-dimensional structure of the plaques.
-
Visualizing Experimental Workflows and Logical Relationships
To further clarify the experimental processes and the underlying principles, the following diagrams are provided in the DOT language for Graphviz.
Caption: In vitro staining workflow for amyloid plaques.
References
- 1. diva-portal.org [diva-portal.org]
- 2. biotium.com [biotium.com]
- 3. Frontiers | Identification of Multicolor Fluorescent Probes for Heterogeneous Aβ Deposits in Alzheimer’s Disease [frontiersin.org]
- 4. Near-infrared fluorescent probes for imaging of amyloid plaques in Alzheimer׳s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Two-Photon Fluorescent Probes for Amyloid-β Plaques Imaging In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and synthesis of fluorescent activity probes for protein phosphatases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Non-invasive visualization of amyloid-beta deposits in Alzheimer amyloidosis mice using magnetic resonance imaging and fluorescence molecular tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vivo Two-Photon Calcium Imaging of Hippocampal Neurons in Alzheimer Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
Next-Generation Fluorescent Probes for Amyloid-Beta Detection: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise detection of amyloid-beta (Aβ) aggregates is crucial for advancing our understanding and treatment of Alzheimer's disease. Next-generation fluorescent probes offer significant improvements in sensitivity, specificity, and in vivo applicability compared to traditional dyes like Thioflavin T. This guide provides a comparative analysis of these novel probes, supported by experimental data and detailed protocols to aid in the selection of the most suitable tool for your research needs.
The ideal fluorescent probe for Aβ detection should exhibit a strong fluorescence enhancement upon binding to amyloid aggregates, possess high binding affinity and specificity, and for in vivo applications, be able to cross the blood-brain barrier.[1] Next-generation probes are designed to meet these criteria, often employing mechanisms such as Aggregation-Induced Emission (AIE), Intramolecular Charge Transfer (ICT), and Förster Resonance Energy Transfer (FRET) to achieve superior performance.[2][3]
Comparative Performance of Next-Generation Amyloid Probes
The following tables summarize the key quantitative performance characteristics of several recently developed amyloid-binding fluorescent probes, providing a basis for objective comparison.
| Probe | Class | Excitation Max (λex, nm) | Emission Max (λem, nm) | Quantum Yield (Φ) | Binding Affinity (Kd) | Fold-Increase in Fluorescence | Blood-Brain Barrier (BBB) Penetration |
| Thioflavin T (ThT) | Thioflavin | ~450 (bound to Aβ)[4] | ~482 (bound to Aβ)[4] | ~0.43 (bound to Aβ)[1] | 0.27 µM - Micromolar range[4] | ~1000-fold[5] | Limited[4] |
| K114 | Styrylbenzene | ~370 (pH 8.5), ~395 (pH 10.5)[1] | ~450 (pH 8.5), ~520 (pH 10.5)[1] | Not Reported | Micromolar range | Not Reported | Yes |
| CRANAD-2 | Curcumin Derivative | Not Specified | >650 nm | Not specified, 70-fold intensity increase[4] | 38.0 nM[4] | 70-fold[4] | Yes[6] |
| DANIR 8c | Near-Infrared (NIR) | Not Specified | >670 nm | Not Reported | 14.5 nM | 629-fold | Yes |
| Probe 8b | Curcumin-based | Not Specified | 667 nm | Not Reported | 91.2 nM (detection limit) | 21.4-fold | Yes[7] |
| mRA | Triphenylamine Rhodamine | Not Specified | Not Specified | Not Reported | -6.5 kcal/mol (binding energy) | Not Reported | Not Reported |
| Rho4-Cu | Rhodamine-Metal Complex | Not Specified | Not Specified | Not Reported | 23.4 nM | Not Reported | Yes |
| AH-2 | Not Specified | Not Specified | 587 nm | Not Reported | Not Reported | Robust enhancement | Not Reported |
Mechanisms of Action and Signaling Pathways
The enhanced fluorescence of these next-generation probes upon binding to Aβ aggregates is governed by distinct molecular mechanisms. Understanding these pathways is key to interpreting experimental results and designing new probes.
Aggregation-Induced Emission (AIE)
AIE probes are typically non-fluorescent as individual molecules in solution due to the free rotation of their components, which provides a non-radiative energy decay pathway. Upon binding to the hydrophobic channels of amyloid fibrils, this intramolecular rotation is restricted, blocking the non-radiative pathway and forcing the molecule to release its energy as fluorescence.[2]
Photoinduced Electron Transfer (PeT)
PeT-based probes consist of a fluorophore linked to a PeT donor. In the free state, upon excitation, an electron is transferred from the donor to the fluorophore, quenching its fluorescence. Binding to Aβ aggregates alters the electronic properties of the probe, inhibiting the PeT process and restoring fluorescence.
Experimental Protocols
Accurate and reproducible data are paramount in comparative studies. Below are detailed methodologies for key experiments used to characterize amyloid-binding fluorescent probes.
In Vitro Aβ Aggregation Assay (ThT-based)
This assay is widely used to monitor the kinetics of Aβ fibril formation and to screen for potential inhibitors.
Materials:
-
Synthetic Aβ peptide (e.g., Aβ1-42)
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in DMSO)
-
Assay buffer (e.g., 50 mM phosphate (B84403) buffer, pH 7.4)
-
96-well black, clear-bottom microplate
-
Plate reader with fluorescence detection capabilities
Protocol:
-
Prepare a stock solution of Aβ peptide by dissolving it in a suitable solvent (e.g., hexafluoroisopropanol, HFIP), followed by evaporation and resuspension in DMSO.
-
Dilute the Aβ stock solution into the assay buffer to the desired final concentration (e.g., 10 µM).
-
Add ThT to the Aβ solution to a final concentration of 10 µM.
-
Pipette the mixture into the wells of the 96-well plate.
-
Incubate the plate at 37°C with intermittent shaking.
-
Measure the fluorescence intensity at regular intervals (e.g., every 15 minutes) using an excitation wavelength of ~450 nm and an emission wavelength of ~482 nm.[4]
-
Plot fluorescence intensity versus time to observe the sigmoidal curve characteristic of amyloid aggregation.
Determination of Binding Affinity (Kd)
This protocol determines the dissociation constant (Kd), a measure of the probe's affinity for Aβ aggregates.
Materials:
-
Pre-formed Aβ fibrils
-
Fluorescent probe of interest
-
Assay buffer
-
Fluorometer
Protocol:
-
Prepare a series of solutions with a fixed concentration of the fluorescent probe and varying concentrations of pre-formed Aβ fibrils.
-
Incubate the solutions at room temperature for a sufficient time to reach binding equilibrium.
-
Measure the fluorescence intensity of each solution at the probe's optimal excitation and emission wavelengths.
-
Plot the change in fluorescence intensity as a function of the Aβ fibril concentration.
-
Fit the data to a one-site binding equation to determine the Kd value.
In Vivo Imaging in a Transgenic Mouse Model
This protocol allows for the visualization of amyloid plaques in the brains of living animals.
Materials:
-
Transgenic mouse model of Alzheimer's disease (e.g., APP/PS1)
-
BBB-penetrant fluorescent probe
-
Anesthesia
-
Two-photon microscope
Protocol:
-
Anesthetize the transgenic mouse.
-
Administer the fluorescent probe via intravenous injection.
-
Allow sufficient time for the probe to cross the BBB and label Aβ plaques (this time varies depending on the probe's kinetics).
-
Position the mouse under the two-photon microscope and acquire images of the brain through a cranial window.
-
Analyze the images to visualize the distribution and morphology of amyloid plaques.[7]
Experimental Workflow
A systematic approach is essential for the comprehensive evaluation and comparison of novel fluorescent probes.
Conclusion
The development of next-generation fluorescent probes represents a significant advancement in the field of Alzheimer's disease research. Probes with near-infrared emission, high quantum yields, and excellent blood-brain barrier penetration are enabling more sensitive and non-invasive detection of amyloid pathology.[4][7] The data and protocols presented in this guide offer a framework for the rational selection of the most appropriate probe for specific research applications, from in vitro screening assays to in vivo longitudinal studies. As research progresses, the continued development of probes with improved photophysical properties and multimodal capabilities will undoubtedly provide deeper insights into the complex mechanisms of Alzheimer's disease.
References
- 1. Structure and Aggregation Mechanisms in Amyloids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. diva-portal.org [diva-portal.org]
- 3. researchgate.net [researchgate.net]
- 4. Aggregation Mechanisms and Molecular Structures of Amyloid-β in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Understanding the Mechanisms of Amyloid Beta (Aβ) Aggregation by Computational Modeling | Springer Nature Experiments [experiments.springernature.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Proper Disposal of DCDAPH: A Guide for Laboratory Professionals
IMMEDIATE SAFETY NOTICE: The toxicity and environmental hazards of 1,1-dicyano-6-(4-N,N-dimethylaminophenyl)-1,3,5-hexatriene (DCDAPH) have not been fully characterized.[1] Therefore, this compound and any materials contaminated with it must be treated as hazardous chemical waste. This guide is based on best practices for handling chemicals of unknown toxicity and is intended to supplement, not replace, your institution's specific waste disposal protocols. Always consult with your institution's Environmental Health and Safety (EHS) department before initiating any disposal procedures.
This document provides essential safety and logistical information to guide researchers, scientists, and drug development professionals in the proper handling and disposal of this compound.
This compound Chemical and Physical Properties
The following table summarizes the known quantitative data for this compound, a far-red fluorescent probe commonly used for the detection of Aβ plaques and aggregates.[1][2][3]
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₅N₃ | Biotium[1] |
| Molecular Weight | 249.31 g/mol | Biotium[1] |
| Appearance | Dark purple solid | Biotium[1] |
| Solubility | Soluble in DMF or DMSO | Biotium[1] |
| Excitation Wavelength (λex) | 597 nm (in PBS) | Biotium[1] |
| Emission Wavelength (λem) | 665 nm (in PBS) | Biotium[1] |
| Extinction Coefficient (ε) | ≥41,500 cm⁻¹M⁻¹ | Biotium[1] |
| Purity | >95% by TLC | Biotium[1] |
| Storage | Store at -20°C, protected from light | Biotium[1] |
Immediate Safety and Handling Precautions
Given its unknown toxicity, this compound is considered potentially harmful.[1] All handling should be performed by trained personnel in a designated area, following standard laboratory safety protocols.
Personal Protective Equipment (PPE)
When handling this compound in solid form or in solution, the following PPE is mandatory:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat.
Engineering Controls
-
Ventilation: All weighing and solution preparation should be conducted inside a certified chemical fume hood to minimize inhalation risk.
First Aid Measures
In case of accidental exposure, follow these immediate first aid steps:[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek medical attention.[1]
-
Skin Contact: Wash the affected area thoroughly with soap and water for 15 minutes. Remove contaminated clothing. Seek medical advice.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]
This compound Disposal Workflow
The disposal of this compound must follow a conservative approach, treating it as hazardous waste. The following workflow outlines the necessary steps from waste generation to final disposal.
Caption: this compound Disposal Workflow Diagram.
Detailed Disposal Protocol
This protocol provides step-by-step guidance for the disposal of this compound waste.
Step 1: Waste Identification and Segregation
Properly segregating waste at the source is critical for safety and compliance. Do not mix this compound waste with other waste streams unless explicitly permitted by your EHS department.
-
Solid this compound Waste: Collect any unused or expired this compound powder in its original container or a new, clearly labeled, and sealable waste container.
-
Liquid this compound Waste:
-
Solutions of this compound (e.g., in DMSO or DMF) should be collected in a dedicated, chemically compatible, and leak-proof container.
-
Do not dispose of this compound solutions down the drain.
-
-
Contaminated Labware and Debris:
-
Sharps: Pipette tips, needles, or any glass items contaminated with this compound must be placed in a designated, puncture-resistant sharps container labeled for chemical waste.
-
Non-Sharps: Gloves, absorbent pads, and plasticware contaminated with this compound should be collected in a separate, clearly labeled hazardous waste bag or container.
-
Step 2: Waste Containment and Labeling
All waste containers must be in good condition, compatible with the waste they hold, and securely sealed when not in use.
-
Labeling: Affix a hazardous waste tag to each container as soon as you begin accumulating waste. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound (1,1-dicyano-6-(4-N,N-dimethylaminophenyl)-1,3,5-hexatriene)"
-
The solvent and its concentration (e.g., "in Dimethyl Sulfoxide")
-
An estimate of the quantities of each component
-
The date you first added waste to the container (accumulation start date)
-
Step 3: Storage
Store sealed waste containers in a designated Satellite Accumulation Area (SAA) within or near the laboratory. The SAA should be:
-
Under the control of the laboratory personnel.
-
Clearly marked.
-
Equipped with secondary containment (e.g., a tray) to contain spills.
Step 4: Arranging for Disposal
-
Consult EHS: Contact your institution's EHS department. They are the definitive resource for providing guidance on the specific requirements for waste pickup and disposal at your facility.
-
Request Pickup: Once your waste container is full, or if you are approaching the maximum accumulation time limit set by your institution, submit a chemical waste pickup request through your EHS department's designated system.
By adhering to these procedures, you ensure the safe and compliant disposal of this compound, protecting yourself, your colleagues, and the environment.
References
Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Handling DCDAPH
Essential safety protocols and logistical plans are critical for laboratory personnel handling 1,1-dicyano-6-(4-N,N-dimethylaminophenyl)-1,3,5-hexatriene (DCDAPH). This guide provides detailed, step-by-step procedures for the selection, use, and disposal of Personal Protective Equipment (PPE) to ensure the well-being of researchers, scientists, and drug development professionals. Understanding and implementing these measures will foster a secure laboratory environment and build a foundation of trust in chemical handling practices.
Immediate Safety and Hazard Overview
This compound is a near-infrared (NIR) fluorescent probe.[1] While the full toxicological profile of this compound is currently unknown, it is classified as potentially harmful.[1] Therefore, precautionary measures are essential to minimize exposure. Direct contact with the eyes, skin, or clothing should be avoided.[1] Inhalation and ingestion are also potential routes of exposure that must be prevented through proper handling procedures.
Personal Protective Equipment (PPE) Selection
A comprehensive PPE strategy is mandatory for all personnel handling this compound. The following table summarizes the recommended PPE, categorized by the area of protection.
| Area of Protection | Recommended PPE | Material/Type | Key Considerations |
| Hand Protection | Chemical-resistant gloves | Nitrile or Neoprene | Double-gloving is recommended, especially when handling stock solutions. Check the manufacturer's data for breakthrough times and replace gloves immediately upon contamination. |
| Eye and Face Protection | Safety goggles and face shield | Splash-proof goggles | A face shield should be worn over safety goggles when there is a risk of splashing, such as during the preparation of solutions. |
| Body Protection | Laboratory coat | Standard | A fully buttoned lab coat is the minimum requirement to protect skin and personal clothing. |
| Respiratory Protection | Use in a well-ventilated area | Chemical fume hood | All handling of this compound powder and stock solutions should be performed inside a certified chemical fume hood to prevent inhalation of dust or aerosols. |
Experimental Protocols: Safe Handling and Disposal
Adherence to the following step-by-step procedures is crucial for minimizing risk and ensuring a safe laboratory environment.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Storage: Store this compound at -20°C and protect it from light, especially when in solution.[1] The storage area should be clearly labeled as a designated chemical storage location.
Handling and Use
-
Preparation: All handling of solid this compound and preparation of stock solutions must be conducted in a chemical fume hood.
-
Personal Protective Equipment (PPE): Before handling, don the appropriate PPE as outlined in the table above.
-
Weighing: When weighing the solid compound, use a draft shield or a dedicated weighing enclosure within the fume hood to prevent dispersal of the powder.
-
Dissolving: When preparing solutions, add the solvent to the solid this compound slowly to avoid splashing. This compound is soluble in DMF or DMSO.[1]
-
Labeling: Clearly label all solutions with the chemical name, concentration, date of preparation, and appropriate hazard warnings.
Disposal Plan
-
Waste Segregation: All this compound-contaminated waste, including unused solutions, contaminated labware (e.g., pipette tips, tubes), and PPE, must be segregated as hazardous chemical waste.
-
Solid Waste: Collect contaminated solid waste, such as gloves and wipes, in a designated, clearly labeled, and sealed hazardous waste bag.
-
Liquid Waste: Collect liquid waste containing this compound in a sealed, leak-proof, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Disposal: All this compound waste must be disposed of through the institution's official hazardous waste management program. Do not pour this compound solutions down the drain or dispose of solid waste in the regular trash.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
